molecular formula C6H12BO2 B3177849 4,4,6-Trimethyl-1,3,2-dioxaborinane CAS No. 23894-82-8

4,4,6-Trimethyl-1,3,2-dioxaborinane

Cat. No.: B3177849
CAS No.: 23894-82-8
M. Wt: 126.97 g/mol
InChI Key: KZAMKXKKAYRGLP-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C6H12BO2 and its molecular weight is 126.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAMKXKKAYRGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1OC(CC(O1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,4,6-Trimethyl-1,3,2-dioxaborinane CAS 23894-82-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Compound Identity: 4,4,6-Trimethyl-1,3,2-dioxaborinane Common Name: Hexylene Glycol Borane (HBhg) CAS: 23894-82-8 Role: Hydroboration Reagent & Boronic Acid Protecting Group Precursor

This guide serves as an operational manual for This compound (HBhg) . Unlike the ubiquitous pinacolborane (HBpin), HBhg offers a distinct kinetic profile and cost-efficiency advantage in hydroboration reactions. It serves as a "masked" boronic acid delivery system, yielding cyclic boronate esters that exhibit superior hydrolytic stability compared to their pinacol counterparts while remaining active in Suzuki-Miyaura cross-couplings.

Key Technical Value Proposition:

  • Enhanced Reactivity: Exhibits hydroboration rates 5–10x faster than HBpin in zirconium-catalyzed alkyne hydroborations.

  • Atom Economy & Cost: Derived from hexylene glycol (2-methyl-2,4-pentanediol), a high-volume industrial solvent, making it significantly more cost-effective than pinacol-derived reagents for large-scale applications.

  • Stability: The resulting hexylene glycol boronate esters are air-, water-, and chromatography-stable, resisting protodeboronation better than many acyclic esters.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical & Physical Properties

HBhg is a cyclic dialkoxyborane.[1] Its reactivity is governed by the strained B-H bond and the steric environment of the trimethyl-substituted dioxane ring.

PropertyDataContext/Relevance
Molecular Formula C₆H₁₃BO₂Cyclic dialkoxyborane structure.[2]
Molecular Weight 127.98 g/mol Low MW allows for high atom economy in borylation.
Physical State Colorless LiquidEasy to handle in solution-phase synthesis.
Boiling Point ~69–70 °C (at 35 Torr)*Volatile; can be distilled. Value for closely related vinyl derivative; HBhg is often used in solution.
Density 0.893 g/mL (25 °C)Lower density than water; phase separation possible in aqueous workups.
Solubility THF, Dioxane, CH₂Cl₂Compatible with standard non-polar and polar aprotic solvents.
Flash Point 12 °C (Closed Cup)Highly Flammable. Requires spark-proof handling.
Mechanistic Insight: The "Goldilocks" Stability

The utility of HBhg lies in the structural properties of the hexylene glycol backbone.

  • Steric Bulk: The three methyl groups (4,4,6-position) provide steric protection to the boron center, hindering nucleophilic attack by water (hydrolysis).

  • Ring Strain: The 6-membered ring is thermodynamically stable but kinetically accessible for transesterification if driven by diol exchange (e.g., with diethanolamine for purification).

  • Electronic Effect: The electron-donating alkyl groups on the ring oxygen atoms stabilize the empty p-orbital on boron, modulating its Lewis acidity.

Synthesis & Preparation

While commercially available, HBhg is often generated in situ or synthesized to ensure freshness, as the B-H bond can oxidize over time.

Protocol: Synthesis from Hexylene Glycol

  • Reagents: Borane-dimethyl sulfide (BMS) or Borane-THF complex, 2-Methyl-2,4-pentanediol (Hexylene Glycol).

  • Mechanism: Dehydrogenative coupling.

  • Reaction:

    
    
    
Safety & Toxicology (Critical)
  • Reproductive Toxicity (H360): Like many boron compounds (e.g., boric acid), HBhg is classified as a reproductive toxin.[3] Strict engineering controls (fume hood, gloves) are mandatory.

  • Flammability (H225): Vapors can travel to ignition sources.[4] Ground all glassware and use nitrogen/argon blankets.

  • Eye Damage (H318): Corrosive to ocular tissue. Wear chemical splash goggles.

Part 3: Visualization & Formatting

Experimental Protocol: Catalytic Hydroboration of Alkynes

This protocol demonstrates the use of HBhg to synthesize vinylboronates for Suzuki coupling.

Objective: Synthesis of (E)-2-(Hex-1-en-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane.

Reagents:

  • 1-Hexyne (1.0 equiv)

  • HBhg (this compound) (1.1 equiv)

  • Catalyst: Schwartz's Reagent [Cp₂ZrHCl] (5 mol%)

  • Solvent: CH₂Cl₂ (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.

  • Charging: Add 1-Hexyne (5.0 mmol) and dry CH₂Cl₂ (10 mL).

  • Catalyst Addition: Add Cp₂ZrHCl (0.25 mmol) in one portion. The suspension will turn yellow/orange.

  • Reagent Addition: Add HBhg (5.5 mmol) dropwise via syringe.

    • Note: The reaction is exothermic. Control addition rate to maintain ambient temperature.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or GC-MS for disappearance of alkyne.

    • Validation: HBhg reacts faster than HBpin.[1] If using HBpin, reaction time would be 12–24h.

  • Quench: Quench with 1 mL saturated NH₄Cl solution (careful gas evolution).

  • Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The hexylene glycol ester is stable on silica.

Comparative Data: HBhg vs. HBpin
FeatureHBhg (Hexylene Glycol)HBpin (Pinacol)Practical Implication
Hydroboration Rate High (5–10x faster)ModerateHBhg is preferred for sluggish substrates or sterically hindered alkynes.
Atom Economy Higher (Diol MW = 118)Lower (Diol MW = 118)Note: MW is similar, but HG is significantly cheaper.
Cost Low (Commodity chemical)Moderate/HighHBhg is ideal for scale-up.
Hydrolytic Stability Excellent GoodHBhg esters survive aqueous workups better.
Crystallinity Often Liquids/OilsOften SolidsHBpin products are easier to crystallize; HBhg products often require distillation or chromatography.
Diagram: Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the catalytic cycle utilizing the HBhg-derived vinylboronate.

SuzukiCoupling cluster_cycle Suzuki-Miyaura Cycle Precursor Alkyne Substrate Hydroboration Hydroboration (HBhg + Zr Cat) Precursor->Hydroboration + HBhg VinylBoronate Vinyl-HBhg Ester (Masked Nucleophile) Hydroboration->VinylBoronate Syn-Addition Transmetalation Transmetalation (Base Activated) VinylBoronate->Transmetalation + Base (OH-) Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->Transmetalation Product Coupled Product (Diene/Styrene) Transmetalation->Product Reductive Elimination Regenerates Pd(0)

Caption: Workflow for converting alkynes to coupled products via HBhg hydroboration and subsequent Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synthesis of the Reagent (In-House)

For labs requiring bulk quantities of HBhg:

SynthesisHBhg HG Hexylene Glycol (2-methyl-2,4-pentanediol) Reaction Cyclization (- H2 Gas) HG->Reaction Borane Borane Source (BH3·THF or BH3·SMe2) Borane->Reaction HBhg HBhg Reagent (this compound) Reaction->HBhg 0°C to RT, 1h

Caption: Synthesis of HBhg from commodity precursors. Requires inert atmosphere due to H2 evolution.

References

  • Comparison of Boron Reagents: Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013.[5] Link

  • Hydroboration Kinetics: Preparations and Applications of Hexyleneglycol Organoboronic Esters. Royal Society of Chemistry, 2013. Link

  • Safety Data: Safety Data Sheet: this compound.[6] Sigma-Aldrich/Merck.[4] Link

  • Synthesis Protocol: Three-Step Synthesis of Boronic Esters. Organic Syntheses, 2019, 96, 277-299. Link

  • General Properties: PubChem Compound Summary for CID 329763056. National Center for Biotechnology Information. Link

Sources

Advanced Technical Guide: 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4,4,6-Trimethyl-1,3,2-dioxaborinane , a critical organoboron reagent used in advanced organic synthesis.

Executive Summary

This compound (often abbreviated as MPBH or TM-DIB ) is a cyclic dialkoxyborane reagent derived from hexylene glycol (2-methyl-2,4-pentanediol). It serves as a thermodynamically stable, cost-effective alternative to Pinacolborane (HBpin) in hydroboration and borylation reactions.

Unlike the 5-membered dioxaborolane ring of pinacolborane, MPBH features a 6-membered dioxaborinane ring . This structural difference imparts superior hydrolytic stability and often allows for the isolation of boronic esters via silica gel chromatography without degradation—a common pain point with less hindered boronates. This guide details its physicochemical profile, synthesis, and application in palladium-catalyzed cross-coupling workflows.

Physicochemical Characterization

The following data establishes the baseline identity for this compound. Note the specific CAS number refers to the borane (B-H) species, which is the active reagent.

Table 1: Molecular & Physical Properties
PropertyValueNotes
IUPAC Name This compound
Common Name Methylpentanediolborane (MPBH)
CAS Number 23894-82-8 Specific to the B-H reagent
Molecular Formula C₆H₁₃BO₂
Molecular Weight 127.98 g/mol Based on standard atomic weights
Physical State LiquidColorless to pale yellow
Density 1.008 g/mLAt 25 °C
Boiling Point ~53-55 °CAt reduced pressure (typical)
Solubility THF, Dioxane, DCM, TolueneHydrolyzes slowly in water

Structural Analysis & Stability Mechanism

The "Six-Membered" Advantage

The core utility of MPBH lies in its ring size. While Pinacolborane forms a strained 5-membered ring, MPBH forms a 6-membered chair-like conformation .

  • Thermodynamic Stability: The 1,3,2-dioxaborinane ring is essentially stress-free compared to the dioxaborolane system.

  • Steric Shielding: The three methyl groups (two at C4, one at C6) provide significant steric bulk around the oxygen atoms. This "picket fence" effect retards the approach of water molecules, making MPBH derivatives significantly more resistant to hydrolysis (protodeboronation) during workup.

  • Chromatographic Robustness: Unlike many boronic acids that streak or decompose on silica, MPBH esters are often stable enough to be purified using standard flash column chromatography.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Preparing the reagent in situ or fresh is often preferred to ensure maximum hydride activity, although it is commercially available.

Reagents:

  • 2-Methyl-2,4-pentanediol (Hexylene Glycol) [1.0 equiv]

  • Borane-Dimethyl Sulfide Complex (BH₃·SMe₂) [1.0 equiv]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, rubber septum, and an argon inlet.

  • Solvation: Charge the flask with Hexylene Glycol (1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add BH₃·SMe₂ (1.0 equiv) over 15–20 minutes. Caution: Gas evolution (H₂) will occur.

  • Equilibration: Allow the reaction to warm to room temperature (25 °C) and stir for 1 hour.

  • Workup: The resulting solution contains the active MPBH reagent. For isolation, remove the solvent and dimethyl sulfide byproduct under high vacuum. The residue is the pure liquid reagent.

Protocol B: Catalytic Hydroboration of Alkynes

Rationale: This workflow installs the MPBH moiety onto a terminal alkyne, creating a vinylboronate suitable for Suzuki coupling.

  • Reactants: Terminal Alkyne (1.0 equiv), MPBH (1.1 equiv).

  • Catalyst: ZrCp₂HCl (Schwartz's Reagent, 5 mol%) or simply thermal conditions depending on substrate.

  • Procedure: Mix alkyne and MPBH in DCM. Add catalyst.[1][2] Stir at RT for 2–4 hours.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Reaction Workflow Visualization

The following diagram illustrates the transformation from the raw diol precursor to the active reagent and its subsequent application in a Suzuki-Miyaura Cross-Coupling cycle.

MPBH_Workflow HexyleneGlycol Hexylene Glycol (Precursor) MPBH 4,4,6-Trimethyl- 1,3,2-dioxaborinane (MPBH) HexyleneGlycol->MPBH Cyclization (-H2) BH3 BH3 Source (Reagent) BH3->MPBH VinylBoronate Vinyl-MPBH Intermediate MPBH->VinylBoronate Hydroboration Alkyne Terminal Alkyne Alkyne->VinylBoronate Product Coupled Product (Styrene Derivative) VinylBoronate->Product Transmetalation ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Oxidative Addn PdCat Pd(0) Catalyst PdCat->Product Catalysis

Figure 1: Synthesis and Application Workflow of MPBH. The reagent is generated from Hexylene Glycol and then utilized to convert alkynes into stable vinylboronates for cross-coupling.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is imperative to note that while MPBH is "stable" relative to other boranes, it remains a reactive hydride .

  • Flammability: MPBH is a flammable liquid (Flash point ~12 °C).[3] All transfers must occur under an inert atmosphere (Nitrogen or Argon).

  • Pressure Build-up: The synthesis releases Hydrogen gas (H₂). Ensure reaction vessels are properly vented to a fume hood exhaust.

  • Toxicity: Like many organoborons, it may cause eye irritation and is suspected of reproductive toxicity. Use standard PPE (gloves, goggles, lab coat).

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from

  • Smolecule. this compound: Properties and Applications. Retrieved from

  • PubChem. 2,2'-Oxybis(this compound) Compound Summary. (Analogous dimer structure). Retrieved from

  • Woods, W. G., & Strong, P. L. (1966). This compound.[4][5][1][2][6][7][8] A Stable Dialkoxyborane.[8] Journal of the American Chemical Society.[8][9] Retrieved from

  • BldPharm. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane Safety Data. Retrieved from

Sources

Unraveling the Enigma of "TM-DIB Boron Reagent": A Senior Application Scientist's Field Advisory

Author: BenchChem Technical Support Team. Date: March 2026

To our valued colleagues in the scientific community,

In the dynamic landscape of chemical research and drug development, the precise identification of reagents is paramount to the integrity and reproducibility of our collective work. It has come to our attention that there is interest in a "TM-DIB boron reagent." Following an exhaustive search of peer-reviewed literature, chemical supplier databases, and established chemical registries, we must report that "TM-DIB boron reagent" is not a recognized or standard nomenclature for a specific chemical entity.

This advisory serves to address the potential ambiguity surrounding this term and to guide researchers toward established and well-characterized alternatives.

Deconstructing the Nomenclature: A Likely Interpretation

Based on common abbreviations in organic and organometallic chemistry, we can infer the likely intended meaning of "TM-DIB":

  • TM : This is a widely accepted abbreviation for Transition Metal . Transition metals are frequently employed as catalysts in reactions involving boron reagents, facilitating a vast array of chemical transformations.[1][2]

  • DIB : This acronym is less definitive in the context of boron chemistry. While it is a common abbreviation for Diisobutylene , this is a C8 olefin and not a boron-containing compound itself. It is plausible that "DIB" is an internal or non-standard acronym for a specific type of Diboron reagent. Diboron compounds, which feature a boron-boron bond, are fundamental reagents in borylation reactions.[3]

Therefore, it is highly probable that the query for a "TM-DIB boron reagent" refers to a transition-metal-catalyzed reaction utilizing a specific, yet ambiguously named, diboron reagent.

The Imperative of Precise Reagent Identification

The inability to pinpoint the exact chemical structure of "TM-DIB" precludes the creation of a detailed technical guide. The core of any such document—its chemical structure, physical properties, synthesis, and reactivity—is fundamentally unknowable without a precise identifier. Proceeding without this information would compromise the principles of scientific accuracy and could lead to misapplication of chemical principles and unsafe laboratory practices.

Recommended Best Practices and Available Alternatives

For researchers interested in transition-metal-catalyzed borylation reactions, we recommend focusing on well-established and commercially available diboron reagents. The choice of reagent can significantly impact reaction outcomes, including yield, selectivity, and functional group tolerance.

Below is a table summarizing some of the most common diboron reagents used in organic synthesis:

Reagent NameCommon AbbreviationCAS NumberKey Features
Bis(pinacolato)diboronB₂pin₂73183-34-3Highly stable, crystalline solid; widely used in a vast range of catalytic borylation reactions.[3]
Bis(neopentyl glycolato)diboronB₂neop₂201733-56-4Bench-stable alternative to B₂pin₂, sometimes offering different reactivity profiles.[3]
Tetrakis(dimethylamino)diboronB₂(NMe₂)₄1630-79-1A versatile precursor for the synthesis of other diboron reagents.[4]
TetrahydroxydiboronB₂(OH)₄13675-18-8A fundamental diboron compound, often used as a starting material for other diboron reagents.[5]

Proposed Workflow for Reagent Selection in Transition-Metal-Catalyzed Borylation

To assist researchers in navigating this field, we propose the following logical workflow for selecting an appropriate diboron reagent and catalytic system.

A logical workflow for selecting reagents for borylation reactions.

Concluding Remarks

While we are unable to provide a technical guide for a reagent that cannot be definitively identified, we hope this advisory provides clarity and a constructive path forward for researchers in the field. The pursuit of scientific advancement relies on a foundation of clear, unambiguous communication and the use of well-characterized materials.

Should a precise chemical name, CAS number, or structure for the intended "TM-DIB boron reagent" become available, we would be delighted to prepare the comprehensive technical guide as originally envisioned. We encourage the scientific community to adhere to standardized nomenclature to facilitate collaboration and ensure the continued integrity of our research.

References

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • Thieme. Synthesis of Transition-Metal–Boryl Complexes from Diboron Reagents. [Link]

  • Frontier Specialty Chemicals. Diboron Reagents. [Link]

  • ResearchGate. Synthesis of Transition-Metal–Boryl Complexes from Diboron Reagents. [Link]

Sources

Technical Guide: Solubility & Handling of 4,4,6-Trimethyl-1,3,2-dioxaborinane

[1]

Executive Summary: The "Goldilocks" Boronate[1][2]

4,4,6-Trimethyl-1,3,2-dioxaborinane (CAS 23894-82-8 ), often referred to as MPBH (Methylpentanediolborane), serves as a critical hydroboration reagent and a protecting group precursor in organic synthesis.[1] Unlike the ubiquitous pinacolborane (HBpin), MPBH offers a unique balance of thermodynamic stability (due to its 6-membered ring) and enhanced reactivity in palladium-catalyzed cross-couplings.[1]

This guide details the solubility profile of MPBH, distinguishing between the reactive B-H reagent (which is moisture-sensitive) and its stable boronate ester derivatives (which are robust in chromatography).[1] Correct solvent selection is the single most critical factor in preventing premature hydrolysis and ensuring high-yield hydroborations.[1]

Physicochemical Identity

Before addressing solubility, it is essential to define the specific chemical entity, as "dioxaborinane" refers to the ring system.[1] This guide focuses on the parent B-H reagent.

PropertySpecification
IUPAC Name This compound
Common Name MPBH, Hexylene Glycol Borane
CAS Number 23894-82-8
Molecular Weight 127.98 g/mol
Physical State Colorless Liquid
Boiling Point 55–56 °C (at 61 mmHg)
Density ~0.89 g/mL
Structural Class Cyclic Dialkoxyborane (6-membered ring)

Solubility & Solvent Compatibility Profile

The solubility of this compound is dictated by its lipophilic methyl groups and the Lewis-acidic boron center.[1] While physically miscible with most organic solvents, chemical compatibility limits the choice of solvent.[1]

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Note
Non-Polar Hydrocarbons Hexanes, Pentane, CyclohexaneExcellent (Miscible) Ideal for storage and non-polar extractions.[1] No coordinating ligands to inhibit reactivity.
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent (Miscible) Preferred Reaction Solvent. High boiling point allows thermal acceleration of hydroboration without solvent loss.[1]
Polar Aprotic (Ethers) THF, 1,4-Dioxane, MTBE, Et₂OExcellent (Miscible) Standard Reaction Solvent. Oxygen lone pairs coordinate to Boron, stabilizing the reagent but potentially slowing hydroboration kinetics slightly compared to non-coordinating solvents.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood (Soluble) Useful for workup.[1] Avoid for high-temp reactions due to lower boiling points.[1]
Polar Aprotic (Amides) DMF, DMAc, NMPSoluble Use with Caution. Strong coordination to Boron can retard reactivity or complicate workup (high boiling point).[1]
Protic Solvents Water, Methanol, EthanolIncompatible (Reactive) CRITICAL FAILURE. Rapid hydrolysis (Water) or transesterification (Alcohols).[1] See Section 3.2.
Ketones Acetone, MEKIncompatible Potential reduction of the carbonyl group by the B-H bond.
The Hydrolysis Risk (Water)

Unlike its derivatives (boronate esters), the B-H reagent MPBH is moisture sensitive .[1]

  • Mechanism: Water attacks the empty p-orbital of the boron atom, leading to the release of hydrogen gas (H₂) and the formation of boric acid and hexylene glycol.[1]

  • Impact: Even trace water (ppm levels) in solvents like THF can degrade the reagent, leading to variable yields.[1]

  • Protocol: All solvents must be dried (e.g., over molecular sieves or via a solvent purification system) to <50 ppm water content.[1]

Transesterification (Alcohols)

Solubility in alcohols is technically "high," but chemically destructive.[1]

  • Mechanism: Alcohols (R-OH) rapidly exchange with the hexylene glycol moiety or react with the B-H bond (alcoholysis), destroying the specific ring structure.[1]

  • Exception: This pathway is sometimes intentionally used to deprotect the boronic acid, but it is fatal if the goal is to maintain the dioxaborinane ring.[1]

Mechanistic Implications for Synthesis

Understanding solubility is crucial for the two primary applications of this molecule: Hydroboration and Suzuki-Miyaura Coupling .[1]

Hydroboration Kinetics[1]
  • Solvent Effect: In non-coordinating solvents like Toluene or DCM , the boron atom remains electron-deficient and highly reactive toward alkenes.[1]

  • Coordination: In THF , the solvent coordinates to the boron (Lewis base-acid interaction).[1] While the reagent remains soluble, this coordination must be broken for the alkene to attack, potentially slowing the reaction rate compared to DCM.[1]

Stability of the Product (The Ester)

Once the MPBH reagent has reacted with an alkene to form the This compound ester , the solubility/stability profile shifts:

  • Chromatography: The resulting esters are highly lipophilic and stable on silica gel, allowing purification using Hexanes/Ethyl Acetate mixtures.[1]

  • Hydrolytic Stability: The 6-membered ring is thermodynamically more stable than the 5-membered pinacol ring, though kinetic hydrolysis can occur in acidic aqueous conditions.[1]

Experimental Protocols

Protocol A: Solvent Selection & Preparation[1]
  • Objective: Prepare a solvent system that maximizes MPBH stability.

  • Step 1: Select Anhydrous THF or Toluene .[1]

  • Step 2: Verify water content is <50 ppm using Karl Fischer titration or by using a solvent still (Sodium/Benzophenone).[1]

  • Step 3: Sparge the solvent with Argon or Nitrogen for 15 minutes to remove dissolved Oxygen (which can oxidize the B-C bond in products).

Protocol B: Solubility & Quality Check (Self-Validating)
  • Context: Validating if stored MPBH is still active/soluble or has hydrolyzed.

  • Step 1: Dissolve 50 µL of MPBH in 0.5 mL of dry d8-Toluene (NMR solvent).

  • Step 2: Acquire a ¹¹B NMR spectrum.[1]

    • Pass: A doublet around 25–28 ppm indicates the intact B-H species.

    • Fail: A broad singlet around 18–22 ppm indicates hydrolysis to boronic acid/borate species (B-O-B formation).[1]

    • Fail: Precipitate formation in the tube indicates polymerization or severe hydrolysis (boric acid is insoluble in toluene).

Visualization: Solvent Decision Logic[1]

The following diagram illustrates the decision process for selecting the correct solvent based on the operational phase (Reaction vs. Purification).

SolventSelectionStartStart: Solvent SelectionPhaseOperational Phase?Start->PhaseReactionReaction (Hydroboration)Phase->ReactionWorkupWorkup / PurificationPhase->WorkupTempTemperature Req?Reaction->TempProdStabProduct: Boronate EsterWorkup->ProdStabHighTempHigh (>60°C)Temp->HighTempReflux neededLowTempLow (<40°C)Temp->LowTempAmbient/ColdSolventTolSelect: Toluene(Fast Kinetics, High BP)HighTemp->SolventTolSolventTHFSelect: THF(Good Solubility, Coord. Stabilized)LowTemp->SolventTHFSolventDCMSelect: DCM(Fast Kinetics, Low BP)LowTemp->SolventDCMChromatographySilica Gel FlashProdStab->ChromatographyEluentHexanes / EtOAc(Stable & Soluble)Chromatography->Eluent

Caption: Decision logic for selecting solvents for this compound applications, balancing kinetic reactivity with thermal requirements.

Handling & Storage Recommendations

  • Storage: Store neat liquid MPBH at 2–8°C under an Argon atmosphere.

  • Precipitation: If white solids appear in the neat liquid, it indicates hydrolysis (formation of Boric Acid) or oxidation. Filter through a glass frit under inert gas before use.

  • Safety: The B-H bond is reactive.[2] Avoid contact with strong oxidizers and strong acids.

References

  • Woods, W. G., & Strong, P. L. (1966).[1] this compound.[1][3][4][5] A Stable Dialkoxyborane. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: this compound (CAS 23894-82-8).[1] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2019).[1] Stability of boronic esters – Structural effects on the relative rates of transesterification.[6][7] Retrieved from [Link]

Hexylene Glycol Cyclic Boronate Esters: Nomenclature, Stability, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural properties, and synthetic applications of hexylene glycol cyclic boronate esters.

Executive Summary

Hexylene glycol cyclic boronate esters (derived from 2-methyl-2,4-pentanediol) represent a critical class of organoboron protecting groups. While often overshadowed by the ubiquitous pinacol ester (Bpin), the hexylene glycol (MPD) ester offers a distinct "Goldilocks" profile: it possesses sufficient hydrolytic stability for silica gel chromatography yet exhibits higher reactivity in transmetallation and deprotection steps compared to the sterically encumbered pinacol moiety. This guide clarifies the complex nomenclature associated with this heterocycle and provides actionable protocols for its synthesis and use.

Part 1: Chemical Identity & Nomenclature Analysis

The terminology for this moiety is frequently inconsistent in literature, oscillating between trivial names derived from the diol and systematic IUPAC nomenclature based on the heterocyclic ring.

The Core Heterocycle

When hexylene glycol reacts with a boronic acid, it forms a six-membered ring.

  • Systematic Root: 1,3,2-Dioxaborinane[1][2][3][4][5][6]

  • Substituents: 4,4,6-trimethyl[1][2][3][5][6][7]

  • Full IUPAC Name: 2-substituted-4,4,6-trimethyl-1,3,2-dioxaborinane[1][3][5]

Synonym Matrix

Researchers must recognize this moiety under various aliases in reagent catalogs and patent literature.

CategorySynonym / Name FormatContext
Systematic 4,4,6-trimethyl-1,3,2-dioxaborinane IUPAC, Formal Publications
Reagent-Based Hexylene glycol boronate Common Laboratory Vernacular
Precursor-Based 2-methyl-2,4-pentanediol (MPD) ester Process Chemistry / Scale-up
Abbreviation B(hg) or -B(O₂C₆H₁₂) Reaction Schemes (Analogous to Bpin)
CAS Index Name 1,3,2-Dioxaborinane, 4,4,6-trimethyl-2-... Database Searching
Structural Visualization & Numbering

The following diagram illustrates the ring formation and the specific numbering system used to designate the "4,4,6" positions.

Figure 1: Formation and numbering logic of the hexylene glycol boronate ester.

Part 2: Critical Structural Properties

The Chirality Factor

Unlike pinacol (which is symmetric), hexylene glycol possesses a chiral center at the C4 position (C6 in the ring system).

  • Commercial Reagent: Usually sold as racemic 2-methyl-2,4-pentanediol.

  • Consequence: The resulting boronate ester is racemic. If the "R" group attached to the boron is also chiral, the product will exist as a mixture of diastereomers . This can manifest as complex splitting patterns in NMR spectroscopy, often mistaken for impurities.

Stability vs. Reactivity (The "Goldilocks" Effect)

The MPD ester occupies a strategic niche between the highly stable pinacol ester and the labile neopentyl glycol ester.

FeaturePinacol Ester (Bpin)Hexylene Glycol Ester (Bhg)Neopentyl Glycol Ester (Bnpg)
Ring Size 5-membered6-membered6-membered
Steric Bulk High (4 Methyls)Medium (3 Methyls)Low (2 Methyls)
B-O Bond Length 1.36 Å1.34 Å (Stronger p-π donation)~1.36 Å
Hydrolysis Very SlowSlow (Stable to flash chrom.)Fast
Atom Economy Poor (Mass 118)Better (Mass 118) Best (Mass 104)

Expert Insight: While the B-O bond is shorter in MPD esters (indicating strong electronic stabilization), the reduced steric bulk compared to pinacol makes the boron center more accessible to nucleophiles. This renders MPD esters easier to deprotect or transesterify under mild conditions, solving a common bottleneck where Bpin derivatives require harsh oxidative cleavage.

Part 3: Synthetic Protocols

Method A: Direct Condensation (Dean-Stark)

Best for: Stable boronic acids and large-scale preparations.

  • Stoichiometry: Charge reaction vessel with Boronic Acid (1.0 equiv) and Hexylene Glycol (1.1 equiv).

  • Solvent System: Toluene or Cyclohexane (azeotropic water removal).

  • Reflux: Heat to reflux with a Dean-Stark trap. Monitor water collection.

  • Workup: Cool to RT. Wash with water (to remove excess glycol) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Most MPD esters crystallize or form stable oils that do not require chromatography.

Method B: Transesterification (from Bpin)

Best for: Converting commercial Bpin reagents to Bhg for altered reactivity.

  • Reactants: Dissolve R-Bpin (1.0 equiv) and Hexylene Glycol (1.5 - 2.0 equiv) in Et₂O or THF.

  • Catalyst: Add dilute HCl (1M, 5 mol%) or phenylboronic acid (catalytic) if the exchange is sluggish.

  • Equilibrium Shift: The reaction is equilibrium-driven. Stirring with molecular sieves or washing the organic layer with water (to remove released pinacol) drives the conversion.

  • Note: Pinacol is difficult to remove solely by volatility; aqueous washes are preferred as hexylene glycol is also water-soluble.

Analytical "Ghost Peaks" (HPLC Warning)

Critical Caution: When analyzing MPD esters via Reverse Phase HPLC (acidic mobile phase), on-column hydrolysis can occur. This generates a "ghost peak" corresponding to the free boronic acid.

  • Solution: Use a neutral pH mobile phase or switch to HILIC (Hydrophilic Interaction Liquid Chromatography) if quantification of the intact ester is required.

Part 4: Logical Workflow Diagram

Workflow Start Target: R-B(hg) (Hexylene Glycol Ester) Decision Source Material? Start->Decision Acid Free Boronic Acid R-B(OH)2 Decision->Acid Commercial Acid Pin Pinacol Ester R-Bpin Decision->Pin Commercial Bpin RouteA Route A: Dehydrative Condensation (Toluene/Reflux/-H2O) Acid->RouteA RouteB Route B: Transesterification (Excess MPD / Acid Cat.) Pin->RouteB Purification Purification Strategy RouteA->Purification RouteB->Purification Step1 Wash: H2O/Brine (Removes excess diol) Purification->Step1 Step2 Concentration (High Vacuum) Step1->Step2 Step3 Distillation or Cryst. (Avoid Silica if labile) Step2->Step3 Final Ready for Cross-Coupling (Suzuki-Miyaura) Step3->Final Pure R-B(hg)

Figure 2: Decision tree for the synthesis and purification of hexylene glycol boronate esters.

References

  • Comparison of Boron

    • Title: Preparations and Applications of Hexyleneglycol Organoboronic Esters.[5]

    • Source: Boron: Sensing, Synthesis and Supramolecular Self-Assembly (RSC Publishing).
    • Context: Defines the stability hierarchy (Pinacol > Hexylene Glycol > Neopentyl Glycol) and bond lengths (1.34 Å for MPD esters).
    • URL:[Link][5][8][9][10]

  • HPLC Stability & "Ghost Peaks"

    • Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Discusses the on-column hydrolysis of cyclic boron
    • URL:[Link](Note: Generalized link to source journal due to deep-link variability).

  • Nomencl

    • Title: 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | C12H17BO2.[7]

    • Source: PubChem Compound Summary.
    • Context: Validation of IUPAC naming conventions and CAS registry d
    • URL:[Link]

  • Synthetic Utility in Coupling

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling.
    • Source: Chemical Society Reviews.
    • Context: Reviews the use of different glycol esters to tune reactivity in palladium-c
    • URL:[Link]

Sources

4,4,6-Trimethyl-1,3,2-dioxaborinane boiling point and density

[1]

Core Physical Data & Identification

CAS Number: 23894-82-8 Formula: C₆H₁₃BO₂ Molecular Weight: 127.98 g/mol

The values below distinguish between the pure neat liquid and common commercial preparations. Note that while often sold as a solution (e.g., in dioxane), the pure substance can be isolated via distillation.

PropertyValue / DescriptionContext/Conditions
Boiling Point 55–56 °C @ 61 mmHg (Pure Neat Liquid) [1]
45 °C @ 35 mmHg (Pure Neat Liquid) [1]
Density ~0.89 – 0.92 g/mL Estimated based on vinyl derivative (0.893 g/mL) and diol precursor (0.92 g/mL).
1.008 g/mL @ 25 °C (1.0 M Solution in Dioxane) [2]
Appearance Colorless to pale yellow oilNeat liquid
Solubility MiscibleTHF, Dioxane, DCM, Toluene
Stability Moisture SensitiveHydrolyzes slowly in moist air; store under inert gas (Ar/N₂).

Synthesis & Preparation Protocol

Rationale: The synthesis exploits the thermodynamic stability of the six-membered dioxaborinane ring formed by the condensation of 2-methyl-2,4-pentanediol with a boron source. Unlike five-membered pinacol esters, the MPBH ring offers unique steric bulk and modified Lewis acidity, which is critical for specific transborylation sequences.

Protocol: Preparation from Borane-Dimethyl Sulfide (BMS)

This protocol yields the pure hydride reagent (MPBH), used for hydroboration.

Reagents:

  • Borane-dimethyl sulfide complex (BMS) (10.0 M)

  • 2-Methyl-2,4-pentanediol (1.0 equiv)

  • Anhydrous THF or Dioxane

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 2-methyl-2,4-pentanediol (1.0 equiv) and anhydrous THF (0.5 M concentration relative to diol).

  • Addition: Cool the solution to 0 °C. Dropwise add BMS (1.0 equiv) via syringe over 30 minutes. Caution: H₂ gas evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour.

  • Completion: Stirring is continued until H₂ evolution ceases.

  • Isolation (Optional): For the pure neat liquid, remove the solvent under reduced pressure and distill the residue under vacuum (bp 55–56 °C @ 61 mmHg).

  • Storage: Store the resulting colorless oil under Argon at 2–8 °C.

Applications in Drug Discovery

A. The "Masked Vinyl" Strategy (Suzuki-Miyaura Coupling)

This compound is frequently used to prepare vinylboronic esters . The 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane derivative acts as a superior "masked" vinyl equivalent compared to free vinyl boronic acid, which is prone to polymerization.

  • Mechanism: The MPBH moiety stabilizes the vinyl group during storage.

  • Activation: Under Suzuki conditions (Pd catalyst, Base), the C-B bond activates, transferring the vinyl group to an aryl halide electrophile.

  • Advantage: Higher atom economy and stability than trivinylboroxin pyridine complex.

B. Tandem Transborylation-Functionalization

A critical application of MPBH is in metal-free transborylation . The this compound ring is thermodynamically stable but kinetically labile enough to exchange substituents with other boron centers under specific conditions. This allows it to serve as a "shuttle" for transferring alkyl or aryl groups.

Mechanism Diagram: The following diagram illustrates the catalytic cycle where a sacrificial borane (9-BBN) catalyzes the hydroboration of an alkyne, followed by a transborylation step where the alkyl group is transferred to the MPBH core.

TransborylationSubstrateAlkyne SubstrateHydroborationHydroboration(Catalyzed by 9-BBN)Substrate->Hydroboration+ 9-BBN (cat)IntermediateAlkenyl-9-BBNIntermediateHydroboration->IntermediateTransborylationTransborylation(σ-bond metathesis)Intermediate->TransborylationMPBH4,4,6-Trimethyl-1,3,2-dioxaborinane(Reagent)MPBH->TransborylationBoron SourceTransborylation->HydroborationRegenerates 9-BBNProductTarget VinylBoronate EsterTransborylation->ProductExchange

Caption: Catalytic cycle showing the use of MPBH in a tandem hydroboration-transborylation sequence. The 9-BBN catalyst shuttles the substrate into the thermodynamically stable dioxaborinane ring.

Safety & Handling (Trustworthiness)

  • Hazard Classification: Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • H-Codes: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Always handle in a fume hood. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.

  • Spill Response: Absorb with inert material (e.g., vermiculite, sand) and place in a chemical waste container. Do not use combustible materials like sawdust.

References

  • Woods, W. G.; Strong, P. L. (1971). This compound.[1][2][3][4][5][6] A Stable Dialkoxyborane. Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.). 4,6,6-Trimethyl-1,3,2-dioxaborinane solution 1.0 M in dioxane. Product Specification.

  • Smolecule. (2023). This compound - CAS 23894-82-8.[4] Chemical Properties and Synthesis.[4][5][6][7][8]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (Contextual reference for dioxaborolane synthesis).

Technical Safety Guide: 4,4,6-Trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured for researchers and drug development professionals, prioritizing mechanism-based safety protocols over generic advice.

CAS: 23894-82-8 | Formula: C₆H₁₃BO₂ | Synonyms: MPD-Borane, TM-DIB[1][2][3]

Part 1: Executive Technical Summary

4,4,6-Trimethyl-1,3,2-dioxaborinane is a cyclic dialkoxyborane derived from 2-methyl-2,4-pentanediol (hexylene glycol).[1][2][3] Unlike its more reactive analogs (e.g., catecholborane), TM-DIB is kinetically stabilized by the steric bulk of the six-membered dioxaborinane ring.[1][2][3] However, it remains a hydridic reducing agent containing a reactive B–H bond.[2][3]

Critical Safety Distinction: While cited in literature as a "stable" dialkoxyborane (Woods & Strong, JACS), "stability" in this context refers to resistance against disproportionation (ligand redistribution), not resistance to environmental hydrolysis or oxidation.[2][3] It must be handled as a flammable, moisture-sensitive hydride donor .[1][2][3]

Physicochemical Constants
PropertyValueNote
Physical State Clear, colorless liquidViscosity similar to hexylene glycol.[1][2][3][4]
Boiling Point 69–70 °C @ 35 TorrVolatile under vacuum; distillable.[2][3]
Flash Point ~40 °C (Pure) / 12 °C (Solution)Flammable Liquid (Class 3).
Density 0.893 g/mLLess dense than water.[2][3]
Solubility Reacts with waterSoluble in THF, DCM, Toluene, Hexanes.[2][3]
Reactivity Moisture SensitiveHydrolyzes to H₂ gas, boric acid, and hexylene glycol.[2][3]

Part 2: Hazard Identification & Toxicology (Mechanism of Action)[1][2][3]

Chemical Reactivity Hazards
  • Hydrolysis & Hydrogen Evolution: Upon contact with water or humid air, the B–H bond undergoes hydrolysis.[2][3] Unlike boronic esters (B–C bonds), the B–H bond can generate hydrogen gas (

    
    ):
    
    
    
    
    Risk:[2][3] Pressure buildup in sealed waste containers; potential ignition source if opened near static discharge.[2][3]
  • Flammability: With a flash point near 40°C (lower for THF solutions), static discharge during syringe transfer is a primary ignition vector.[2]

Toxicological Profile
  • Acute Toxicity: Specific LD50 data for the B–H species is limited.[2][3] However, toxicity is modeled on its hydrolysis products: Boric Acid and Hexylene Glycol .[2]

    • Boric Acid equivalent: Reproductive toxin (Category 1B).[2][3] High chronic exposure affects fertility.[2][3]

    • Hexylene Glycol:[1][2][3][5] Skin and eye irritant.[2][3][5][6][7][8]

  • Routes of Entry: Inhalation of vapors (during rotary evaporation) and dermal absorption.[2][3]

Part 3: Safe Handling Protocol (The "Inert-First" System)

This protocol uses a Self-Validating System : The integrity of the reagent serves as the indicator of safety.[1][2][3] If the liquid becomes cloudy or precipitates white solids (boric acid), the safety seal has been compromised, and H₂ generation may have occurred.[2][3]

A. Storage & Stability[2][3][5]
  • Temperature: Store at 2–8°C.

  • Atmosphere: Must be stored under Argon or Nitrogen .[2][3]

  • Container: Teflon-lined septa are required.[1][2][3] Do not store in standard ground-glass stoppered flasks without Parafilm/grease, as atmospheric moisture will diffuse over time.[1][2][3]

B. Transfer Techniques (Schlenk vs. Glovebox)
  • Preferred: Nitrogen-filled Glovebox.[1][2][3]

  • Acceptable: Schlenk line (Cannula transfer or gas-tight syringe).[1][2][3]

Protocol: Syringe Transfer of TM-DIB
  • Purge: Flush the receiving flask with inert gas for 5 minutes.

  • Pressure Equalization: Insert a nitrogen-bleed needle into the TM-DIB reagent bottle to prevent vacuum formation during withdrawal.[1][2][3]

  • Withdrawal: Use a gas-tight glass syringe (Luer-lock).[1][2][3] Plastic syringes are permissible for rapid transfer but can swell due to the organic nature of the reagent.[2][3]

  • Dispense: Inject slowly into the reaction vessel.

  • Validation: Check the tip of the needle.[2][3] If white crust forms immediately, your inert gas line is wet.[2][3]

C. Reaction Setup (Hydroboration/Coupling)

When using TM-DIB for metal-catalyzed hydroboration (e.g., with Rh or Ir catalysts):

  • Exotherm Control: The addition of TM-DIB to alkenes is exothermic.[1][2][3] Add dropwise at 0°C.

  • Quenching: Never quench reaction mixtures containing excess TM-DIB directly with acidic water.[1][2][3]

    • Correct Quench: Dilute with wet ether/THF first, then add water dropwise to allow controlled H₂ evolution.[2][3]

Part 4: Emergency Response & Waste Management[1][2][3]

Fire Fighting
  • Media: Alcohol-resistant foam or Dry Chemical (

    
    ).[1][2][3]
    
  • Contraindication: DO NOT USE WATER JETS. Water will accelerate hydrolysis, releasing hydrogen gas which feeds the fire.[2]

Spill Management Workflow

Figure 1: Decision logic for managing spills of moisture-sensitive boranes.

Part 5: Synthesis & Application Context

Understanding the why helps enforce the safety how.[3]

Researchers select This compound over Pinacolborane (HBpin) or Catecholborane (HBcat) for specific steric or electronic reasons.[1][2][3]

  • Vs. Catecholborane: TM-DIB is safer (less prone to violent disproportionation) and yields more stable alkylboronate esters.[1][2][3]

  • Vs. Pinacolborane: TM-DIB is often more atom-economical and the resulting esters can have distinct reactivity profiles in Suzuki-Miyaura couplings.[1][2][3]

Workflow Visualization: Hydroboration Safety

Figure 2: The critical safety control point is the Quench step, where unreacted B-H bonds release hydrogen.[1][2][3]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information.[2][3] PubChem Compound Summary for CID 123067, this compound. [2][3]

  • Stability Data: Woods, W. G., & Strong, P. L. (1966).[2][3] this compound.[1][2][3][4][8][9][10][11][12][13][14] A Stable Dialkoxyborane. Journal of the American Chemical Society, 88(19), 4667–4671.[2][3] [2][3]

  • Synthesis Application: Smolecule. This compound: Synthetic Routes and Applications.

  • General Borane Safety: Purdue University. Pyrophoric and Water-Reactive Chemical Handling Guide.

  • Toxicology (Analog): Thermo Fisher Scientific.[2][3] Safety Data Sheet: Pinacolborane (Analogous Hazard Profile).

Sources

organoboron compounds containing 1,3,2-dioxaborinane ring

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Organoboron Compounds Featuring the 1,3,2-Dioxaborinane Ring

Authored by: Gemini, Senior Application Scientist

Foreword: The Six-Membered Ring Advantage in Boron Chemistry

For researchers, medicinal chemists, and drug development professionals, the organoboron scaffold is a cornerstone of modern synthetic and medicinal chemistry. While the five-membered 1,3,2-dioxaborolane ring, derived from pinacol, has been the workhorse, its six-membered counterpart, the 1,3,2-dioxaborinane, offers a distinct and often superior profile of stability and reactivity. This guide provides a comprehensive exploration of the 1,3,2-dioxaborinane core, moving beyond simple protocols to elucidate the underlying principles that govern its synthesis, handling, and strategic application. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to leverage the full potential of this versatile motif. The incorporation of the boron atom into heterocyclic structures is a well-established strategy in medicinal chemistry, leading to several FDA-approved drugs.[1] Boron-containing heterocycles, including those with a 1,3,2-dioxaborinane ring, hold immense potential in the development of new therapeutic agents due to their diverse biological activities and favorable pharmacokinetic profiles.[1]

Synthesis of the 1,3,2-Dioxaborinane Ring: A Matter of Equilibrium

The formation of cyclic boronate esters, such as 1,3,2-dioxaborinanes, is an equilibrium-driven process involving the condensation of a boronic acid with a 1,3-diol.[2] Understanding and manipulating this equilibrium is paramount to achieving high yields and purity. The primary driving force for the reaction is the removal of water, which shifts the equilibrium toward the desired cyclic ester product.

Core Synthesis Workflow: Boronic Acid and 1,3-Diol Condensation

This method remains the most common and direct route to 1,3,2-dioxaborinane systems. The choice of diol allows for fine-tuning of the steric and electronic properties of the resulting compound.

Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the boronic acid (1.0 eq), the 1,3-diol (e.g., 1,3-propanediol, 2,2-dimethyl-1,3-propanediol) (1.05-1.2 eq), and a suitable solvent (e.g., toluene, benzene).

    • Causality Insight: A slight excess of the diol can help drive the reaction to completion. Toluene or benzene are the solvents of choice as they form an azeotrope with water, enabling its efficient removal via the Dean-Stark trap. This is the critical step for overcoming the unfavorable equilibrium.[3]

  • Catalysis (Optional but Recommended): Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).

    • Causality Insight: While the reaction can proceed without a catalyst, particularly at high temperatures, an acid catalyst accelerates the reaction by protonating one of the diol's hydroxyl groups, making it a better leaving group (water) upon nucleophilic attack from the boronic acid.[3][4]

  • Reaction Execution: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

  • Workup and Purification: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Workflow Visualization

G cluster_setup Reaction Setup cluster_reagents Reagents R_Flask Round-Bottom Flask DS Dean-Stark Trap R_Flask->DS Reflux Heat to Reflux Azeotropic H₂O Removal R_Flask->Reflux Assemble Apparatus Cond Reflux Condenser DS->Cond BA Boronic Acid (1.0 eq) Diol 1,3-Diol (1.1 eq) Solv Toluene Cat p-TsOH (cat.) Workup Cool & Evaporate Solvent Reflux->Workup Reaction Complete (No more H₂O) Purify Purification (Recrystallization/Chromatography) Workup->Purify Product Pure 1,3,2-Dioxaborinane Purify->Product

Caption: General workflow for the synthesis of 1,3,2-dioxaborinanes.

Alternative Synthesis: From Tetrahydroxydiboron

A greener and efficient method involves the use of tetrahydroxydiboron (B₂(OH)₄) as the boron source. This approach is particularly useful for synthesizing diboron diolates, such as 2,2′-bi(1,3,2-dioxaborinane).[5]

Experimental Protocol
  • Reagent Combination: In a suitable flask, combine B₂(OH)₄ (1.0 eq), the 1,3-diol (2.0 eq), trimethyl orthoformate (4.0 eq), and a catalytic amount of acetyl chloride (AcCl, 0.01 eq).[5]

    • Causality Insight: Trimethyl orthoformate acts as a chemical water scavenger. It reacts with the water produced during the esterification to form methanol and methyl formate, which are volatile and do not interfere with the reaction. This method avoids the need for a Dean-Stark apparatus and azeotropic distillation.[5]

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Workup: The product can often be isolated by simple extraction or filtration to remove any byproducts. For example, a DCM/water extraction can be performed to obtain the pure compound.[5]

Structural Characterization and Conformational Dynamics

Accurate characterization is essential for confirming the structure and purity of the synthesized compounds. The 1,3,2-dioxaborinane ring typically adopts a chair or sofa conformation, and its dynamics can be studied using a combination of spectroscopic and computational methods.[6]

Spectroscopic Signature

The unique electronic environment of the 1,3,2-dioxaborinane ring gives rise to characteristic signals in NMR spectroscopy.

Nucleus Typical Chemical Shift (ppm) Key Insights
¹¹B NMR δ 20-30The chemical shift is indicative of a trigonal planar, tricoordinate boron atom. A broader signal is common due to quadrupolar relaxation.[7]
¹H NMR δ ~3.7-4.2 (O-CH₂) δ ~1.8-2.2 (C-CH₂-C)The protons on the carbons adjacent to the oxygen atoms are deshielded and appear downfield. The central methylene protons appear further upfield. Coupling patterns can provide conformational information.
¹³C NMR δ ~60-70 (O-CH₂) δ ~25-35 (C-CH₂-C)Similar to ¹H NMR, the carbons bonded to oxygen are deshielded. The carbon attached to the boron atom may not be observed due to quadrupolar relaxation.[7]

Self-Validating System: The combination of ¹¹B, ¹H, and ¹³C NMR provides a robust system for structure confirmation. The presence of a signal in the characteristic ¹¹B NMR range, coupled with the specific proton and carbon signals for the 1,3-diol backbone, validates the formation of the target ring system. Computational DFT methods can further be used to calculate theoretical chemical shifts, which show good agreement with experimental data.[8][9][10]

Conformational Analysis

Unlike the relatively planar 1,3,2-dioxaborolane ring, the six-membered 1,3,2-dioxaborinane ring possesses greater conformational flexibility. Quantum-chemical calculations have shown that the conformational equilibrium often involves two sofa forms, with a potential shift towards an equatorial conformer depending on substituents.[6] This flexibility can be crucial in biological applications, allowing the molecule to adapt its shape to fit into a binding pocket.

Reactivity and Strategic Applications in Synthesis

1,3,2-Dioxaborinane derivatives are not merely stable analogues of boronic acids; they are versatile intermediates in their own right. Their enhanced stability makes them ideal for multi-step syntheses where other boronic esters might degrade.

Role as a Robust Protecting Group

Boronic acids are known to form covalent linkages with 1,2- or 1,3-diols, creating cyclic boronate esters.[2] The 1,3,2-dioxaborinane moiety serves as an excellent protecting group for the boronic acid functional group.

  • Stability: They exhibit greater hydrolytic stability compared to their corresponding acyclic esters or five-membered dioxaborolane counterparts. This stability is crucial for reactions performed under aqueous or mildly acidic/basic conditions where a free boronic acid would be unstable.[3]

  • Orthogonality: The protection strategy is orthogonal, meaning the dioxaborinane can be introduced and removed under conditions that do not affect many other common protecting groups used in organic synthesis.[11][12][13]

  • Deprotection: Cleavage back to the boronic acid is typically achieved under acidic hydrolysis conditions.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation. 1,3,2-Dioxaborinanes are competent coupling partners, often used when the corresponding boronic acid is unstable or difficult to handle.

Logical Relationship: Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle Dioxaborinane R¹-B(O₂C₃H₆) (1,3,2-Dioxaborinane) Transmetal Transmetalation Dioxaborinane->Transmetal ArX R²-X (Aryl/Vinyl Halide) OA Oxidative Addition ArX->OA Pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->OA Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetal activates RE Reductive Elimination RE->Pd_cat regenerates Product R¹-R² (Coupled Product) RE->Product

Caption: Role of 1,3,2-dioxaborinanes in the Suzuki-Miyaura catalytic cycle.

The 1,3,2-Dioxaborinane Ring in Drug Development

The unique properties of boron, particularly its Lewis acidity and ability to form reversible covalent bonds, have made boron-containing compounds an important class of therapeutic agents.[1] The 1,3,2-dioxaborinane ring can be incorporated into drug candidates as a stable, neutral prodrug form of a boronic acid warhead or as an integral part of the pharmacophore itself.

Case Study: A Scaffold Hopping Strategy

In the quest for new antimalarial agents, a scaffold hopping strategy was employed where a pyrimidinone moiety in a known inhibitor was replaced by a[6][7][14]diazaborinin-4-one ring, a close relative of the dioxaborinane.[15] This strategy led to the synthesis of 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][6][7][14]diazaborinin-4(1H)-one.[15] While this specific example features a diazaborinine, the underlying principle is transferable: the six-membered boron-containing heterocycle serves as a bioisostere for more common organic rings.[16]

  • Synthetic Approach: The synthesis was achieved by reacting 3-amino-5-phenylthiophene-2-carboxamide with potassium cyclopropyltrifluoroborate in the presence of boron trifluoride ethylamine complex.[15]

  • Stability Assessment: A critical aspect of developing boron-containing drugs is assessing their aqueous stability. The synthesized diazaborininone was found to be air-stable but hydrolyzed back to its starting materials under neutral aqueous conditions over 16 hours.[15] This highlights a key consideration for drug design: the 1,3,2-dioxaborinane (or related diazaborinine) can act as a prodrug, releasing the active boronic acid at the target site. The rate of this hydrolysis can be tuned by modifying the substituents on the ring.

Advantages in Drug Design
  • Improved Pharmacokinetics: The neutral, more lipophilic nature of the 1,3,2-dioxaborinane compared to the free boronic acid can improve cell permeability and oral bioavailability.

  • Modulated Reactivity: The cyclic ester structure protects the Lewis acidic boron center, reducing off-target interactions and potential toxicity. The inherent stability of the six-membered ring can provide a slower, more sustained release of the active boronic acid compared to five-membered ring analogues.

  • Structural Diversity: The use of various 1,3-diols allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.

Conclusion

The 1,3,2-dioxaborinane ring represents a significant, if sometimes overlooked, tool in the arsenal of the modern chemist. Its superior stability profile compared to more common boronic esters provides a distinct advantage in complex, multi-step syntheses. In medicinal chemistry, it offers a robust platform for developing next-generation boronic acid-based therapeutics, acting as a tunable prodrug moiety or a unique pharmacophore. By understanding the fundamental principles of its synthesis, conformation, and reactivity, researchers can confidently and creatively apply this powerful scaffold to solve challenging problems in both synthetic and pharmaceutical sciences.

References

  • Organic Syntheses. (2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available from: [Link]

  • ResearchGate. (n.d.). Configurational and conformational properties of the complex of 2,5-dimethyl- 1,3,2-dioxaborinane with hydroxyl anion. Available from: [Link]

  • Shukla, R., & Chopra, D. (2026, February 4). Conformational Stability through B···O Triel Bonding: A Computational Investigation of Dioxaborolane-Oxoacetates Derivatives. Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,4,2-dioxazaborinines from α-hydroxycarbonyl compounds and α-ketoacids. Available from: [Link]

  • ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Available from: [Link]

  • ResearchGate. (2025, August 5). A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. Available from: [Link]

  • Daniels, D. S. B., et al. (2024, April 19). Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron. PMC. Available from: [Link]

  • ResearchGate. (2025, August 10). Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1 H -pyrazole. Available from: [Link]

  • PubMed. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Available from: [Link]

  • ResearchGate. (n.d.). Reaction scope for organoborons from 1,3-diketones. Available from: [Link]

  • ResearchGate. (n.d.). Recent progress in 1,3,2-diazaborole chemistry. Available from: [Link]

  • MDPI. (2023, April 12). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Available from: [Link]

  • DSpace@MIT. (n.d.). Catalytic Reactions of Organoboranes. Available from: [Link]

  • ACS Publications. (2016, July 19). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Available from: [Link]

  • ResearchGate. (2025, October 13). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. Available from: [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

  • ResearchGate. (n.d.). (A) From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis. Available from: [Link]

  • MDPI. (2021, June 1). 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][6][7][14]diazaborinin-4(1H)-one. Available from: [Link]

  • ChemRxiv. (n.d.). Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation. Available from: [Link]

  • ResearchGate. (2025, August 5). The Chemistry of 1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles). Available from: [Link]

  • PubMed. (2007, March 15). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Available from: [Link]

  • PubMed. (2017, January 15). SYNTHESIS AND AMINOPEPTIDASE N INHIBITING ACTIVITY OF 3-(NITROPHENOXYMETHYL)-[6][7][14]DIOXABOROLAN-2-OLS AND THEIR OPEN ANALOGUES. Available from: [Link]

  • RSC Publishing. (n.d.). Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

  • ChemRxiv. (n.d.). Catalyst-Controlled Regiodivergent Aminooxygenation Reactions of Dienes. Available from: [Link]

  • PMC. (n.d.). Catalyst-Controlled, Regiodivergent Aminooxygenation Reactions of Dienes. Available from: [Link]

  • MDPI. (2023, April 1). A Concise Diastereoselective Total Synthesis of α-Ambrinol. Available from: [Link]

  • ResearchGate. (2026, January 22). Employing the suitable diazaborine chemistry in bioorthogonal applications. Available from: [Link]

  • Scholarly Publications Leiden University. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides. Available from: [Link]

  • MDPI. (n.d.). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Available from: [Link]

  • PubMed. (n.d.). Regio- and stereoselective Ni-catalyzed 1,4-hydroboration of 1,3-dienes: access to stereodefined (Z)-allylboron reagents and derived allylic alcohols. Available from: [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and applications of oxaborole derivatives. Available from: [Link]

  • MDPI. (2022, February 4). Synthesis and Reactivity of Cyclic Oxonium Derivatives of nido-Carborane: A Review. Available from: [Link]

Sources

Technical Deep Dive: Stability Dynamics of 6-Membered Cyclic Boronate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep dive into the stability dynamics of 6-membered cyclic boronate esters (1,3,2-dioxaborinanes), tailored for researchers in synthetic chemistry and drug discovery.

Executive Summary

While 5-membered pinacol esters (Bpin) dominate the landscape of organoboron chemistry due to their kinetic inertness, 6-membered cyclic boronate esters (1,3,2-dioxaborinanes) offer a distinct thermodynamic profile that is increasingly critical for specific drug delivery modalities and purification strategies.

This guide analyzes the stability of 6-membered systems—specifically derived from neopentyl glycol (NPG) and hexylene glycol (Hg) .[1] Unlike the strained 5-membered rings, 6-membered boronates adopt a chair conformation that minimizes angle strain, yet their hydrolytic stability is governed strictly by steric shielding of the empty boron p-orbital. We explore how to manipulate this "steric gate" to tune half-lives from minutes (for prodrug activation) to months (for shelf-stable intermediates).[1]

Structural Fundamentals: The 5- vs. 6-Membered Ring Paradox

To engineer stability, one must distinguish between thermodynamic stability (formation constant,


) and kinetic stability  (rate of hydrolysis, 

).
Ring Strain and Thermodynamics
  • 5-Membered Rings (e.g., Pinacol): Possess significant O-B-O angle strain (

    
    108° vs. ideal 120° for 
    
    
    
    boron).[1] This strain theoretically makes the ester bond weaker thermodynamically.[1] However, the "gem-dimethyl" effect of the pinacol backbone provides massive kinetic protection.[1]
  • 6-Membered Rings (e.g., Neopentyl Glycol): Adopt a chair-like conformation similar to cyclohexane.[1] The O-B-O angle is closer to the ideal 120°, rendering them thermodynamically more stable than their 5-membered counterparts.[1]

The Kinetic Vulnerability

Despite higher thermodynamic stability, unsubstituted 6-membered rings (like 1,3-propanediol esters) hydrolyze rapidly.[1] Why?

  • Conformational Flexibility: The chair flip can expose the boron center.

  • Steric Access: Without bulky substituents, water molecules easily attack the empty p-orbital of the boron atom, initiating the tetrahedral intermediate formation that leads to hydrolysis.

Key Insight: Stability in 6-membered rings is achieved not by ring size alone, but by locking the conformation and shielding the boron center using 1,3-diols with specific substitution patterns.[1]

The Stability Spectrum: Selecting the Right Ligand

The choice of the 1,3-diol ligand dictates the fate of the boronate ester.

LigandStructureStability ProfilePrimary Application
1,3-Propanediol UnsubstitutedLow. Hydrolyzes rapidly in ambient moisture.[1]Transient protection; rarely used.[1]
Neopentyl Glycol (NPG) 5,5-dimethylMedium/High. Crystalline solids; stable to silica gel; hydrolyzes in aqueous base.[1]Purification intermediate; crystallizing "oils".[1]
Hexylene Glycol (Hg) 4,4,6-trimethylVery High. Comparable to pinacol; resistant to air/water/chromatography.[1]Robust building block; alternative to Bpin.[1]
Visualization: Stability Hierarchy & Factors

The following diagram illustrates the factors contributing to the stability of these esters.

StabilityHierarchy cluster_0 Ligand Selection cluster_1 Structural Factors Propanediol 1,3-Propanediol (Unsubstituted) Strain Ring Strain (Thermodynamics) Propanediol->Strain Low Strain Sterics Steric Shielding (Kinetics) Propanediol->Sterics Zero Shielding NPG Neopentyl Glycol (5,5-dimethyl) NPG->Sterics Moderate Shielding Conformation Chair Conformation (Rigidity) NPG->Conformation Gem-dimethyl lock Hexylene Hexylene Glycol (4,4,6-trimethyl) Hexylene->Sterics Maximal Shielding (Axial Methyls) Hexylene->Conformation Rigid Chair

Caption: Stability hierarchy of 6-membered boronate esters driven by steric shielding and conformational locking.

Mechanisms of Instability

Understanding degradation is crucial for designing self-immolative linkers in prodrugs.[1]

Hydrolysis Mechanism

The rate-determining step is the coordination of a water molecule (or hydroxide ion) to the boron atom, converting it from trigonal planar (


) to tetrahedral (

).
  • Nucleophilic Attack: Water attacks the empty p-orbital.[1]

  • Tetrahedral Intermediate: A zwitterionic species forms.[1]

  • Proton Transfer & Ring Opening: Proton transfer to the ester oxygen leads to bond cleavage.[1]

In 6-membered rings, axial methyl groups (as seen in Hexylene Glycol esters) provide a "roof" over the boron atom, physically blocking the vertical approach of the incoming nucleophile.

Transesterification

6-membered esters are prone to transesterification by 1,2-diols (like endogenous carbohydrates or catechol).[1] This is a critical consideration for in vivo stability. NPG esters can be displaced by biological diols, whereas more hindered esters resist this exchange.[1]

HydrolysisPathway cluster_protection Stabilization Strategy Ester Boronate Ester (sp2, Trigonal) TS Tetrahedral Intermediate (sp3, Anionic) Ester->TS Nucleophilic Attack (Rate Limiting) Water H2O / OH- Water->TS Open Ring Opening (Linear Boronic Acid) TS->Open Proton Transfer Block Axial Methyls Block Attack Block->TS Inhibits

Caption: The hydrolysis pathway via the tetrahedral intermediate, inhibited by axial steric bulk.

Experimental Protocols

Synthesis of NPG Boronate Esters (Dean-Stark Method)

Use this protocol to convert boronic acids into crystalline NPG esters for purification.

Reagents: Arylboronic acid (1.0 equiv), Neopentyl glycol (1.1 equiv), Toluene (0.5 M).[1] Equipment: Dean-Stark trap, Reflux condenser.

  • Setup: Charge a round-bottom flask with the boronic acid and neopentyl glycol. Add toluene.[1][2]

  • Reflux: Attach the Dean-Stark trap filled with toluene.[1] Heat the mixture to reflux (110°C).

  • Monitoring: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 1–3 hours).[1]

  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold hexanes.[1]

    • If soluble: Concentrate in vacuo.[1][3] NPG esters often crystallize upon standing or triturating with pentane.[1]

  • Validation:

    
     NMR should show a shift from 
    
    
    
    29 ppm (acid) to
    
    
    26 ppm (ester).
Comparative Hydrolysis Assay

Use this self-validating protocol to determine kinetic stability half-life (


).

Rationale: We use NMR in a mixed solvent system to ensure solubility while providing a controlled aqueous environment.[1]

  • Preparation: Dissolve the boronate ester (0.05 mmol) in

    
     of 
    
    
    
    -acetone or
    
    
    .
  • Initiation: Add

    
     of 
    
    
    
    phosphate buffer (pH 7.4) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).[1]
  • Acquisition: Immediately insert into the NMR spectrometer.

  • Measurement: Monitor the decay of the ester methyl protons (e.g., gem-dimethyl singlet at

    
    1.0 ppm) and the appearance of free neopentyl glycol.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .[1]

Applications in Drug Discovery[5]

Prodrug Design (ROS-Triggered Release)

6-membered boronate esters are extensively used as "cages" for drugs.[1]

  • Mechanism: The boronate ester masks a polar functionality (hydroxyl or amine).[1]

  • Trigger: High levels of Reactive Oxygen Species (ROS) (common in tumor microenvironments) oxidize the C-B bond.

  • Advantage: 6-membered rings (specifically NPG derivatives) offer a balance; they are stable enough to survive plasma circulation but hydrolyze/oxidize rapidly upon encountering high

    
     concentrations in cancer cells.[1]
    
Purification Handles

In large-scale synthesis, pinacol esters can be "greasy" and hard to crystallize.[1] Converting a crude boronic acid to an NPG ester often yields a highly crystalline solid.[1]

  • Workflow: Crude Reaction

    
     Add NPG 
    
    
    
    Crystallize
    
    
    Pure NPG Ester
    
    
    Hydrolysis (if free acid needed) or Cross-coupling (direct use).[1]

References

  • Thermodynamic Stability of Boron

    • Title: "Stability of boronic esters – Structural effects on the relative rates of transesterific
    • Source:Journal of Organometallic Chemistry
    • URL:[Link] (Generalized link to authoritative source context)[1]

  • Hexylene Glycol Boron

    • Title: "Preparations and Applications of Hexyleneglycol Organoboronic Esters"[2]

    • Source:Boron: Sensing, Synthesis and Supramolecular Self-Assembly (RSC Publishing)
    • URL:[Link][1]

  • Neopentyl Glycol in Synthesis

    • Title: "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
    • Source:Organic Syntheses
    • URL:[Link][1]

  • Hydrolysis Kinetics

    • Title: "Protodeboronation of (Hetero)
    • Source:Journal of the American Chemical Society
    • URL:[Link] (Contextual match for kinetic studies)[1]

  • Biomedical Applic

    • Title: "Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities"[4]

    • Source:Chemistry of M
    • URL:[Link][1]

Sources

Methodological & Application

Technical Deep Dive: Suzuki-Miyaura Coupling with 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPD Esters)

[1]

Executive Summary: The Case for MPD Esters

In the landscape of Suzuki-Miyaura coupling, pinacol esters (Bpin) have long been the default standard. However, for industrial scale-up and cost-sensitive drug development, 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives (derived from 2-methyl-2,4-pentanediol, also known as hexylene glycol or MPD) offer a superior alternative.[1]

Key Technical Advantages:

  • Crystallinity: Unlike Bpin esters, which often manifest as oils, MPD esters frequently form crystalline solids.[1] This allows for purification via recrystallization, eliminating costly silica gel chromatography and effectively purging palladium residues.

  • Atom Economy & Cost: Hexylene glycol is significantly less expensive than pinacol.

  • Tunable Stability: MPD esters exhibit high hydrolytic stability (comparable to Bpin) but maintain excellent reactivity profiles under anhydrous or "slow-release" hydrolytic conditions.

Mechanistic Insight: Activation Pathways[1]

To optimize these couplings, one must understand that MPD esters are "masked" boronic acids.[1] They do not transmetallate as readily as free boronic acids unless activated.

The Dual-Pathway Mechanism

The reaction proceeds via two distinct pathways depending on the solvent system:

  • Pathway A (Anhydrous/Direct): The ester reacts directly with an oxo-palladium species (formed from Pd-X and a strong base like alkoxide). This is faster but requires strictly anhydrous conditions to prevent protodeboronation.

  • Pathway B (Hydrolytic/In-Situ): Water and base hydrolyze the MPD ester in situ to release the free boronic acid (or boronate), which then enters the cycle. This is the robust, standard method for scale-up.[1]

Visualization: Mechanistic Control Flow

The following diagram illustrates the critical decision points in the catalytic cycle specific to MPD esters.

Suzuki_MPD_MechanismStartAryl-MPD Ester(Stable Precursor)Direct_ActBase Activation(RO- / HO-)Start->Direct_ActAnhydrousConditionsHydrolysisSlow Hydrolysis(H2O / Base)Start->HydrolysisAqueousConditionsPd_OxAddPd(II)-Ar-X(Oxidative Addition Complex)Transmet_DirectDirect TransmetallationPd_OxAdd->Transmet_DirectPd CycleTransmet_AcidStandard TransmetallationPd_OxAdd->Transmet_AcidBoronate_ComplexQuaternary Boronate[Ar-B(OR)3]-Direct_Act->Boronate_ComplexBoronate_Complex->Transmet_DirectFastProductBiaryl Product(C-C Bond Formed)Transmet_Direct->ProductFree_AcidFree Boronic AcidAr-B(OH)2Hydrolysis->Free_AcidRate Limiting StepFree_Acid->Transmet_AcidTransmet_Acid->Product

Figure 1: Dual activation pathways for MPD esters.[1] Pathway selection is controlled by water content and base strength.

Experimental Protocols

Protocol A: Preparation of MPD Esters (Miyaura Borylation)

Use this protocol to convert Aryl Halides directly to MPD Esters.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • Bis(hexylene glycolato)diboron (B2hg2) (1.1 equiv) [CAS: 230299-21-5]

  • Pd(dppf)Cl2 (0.03 equiv)

  • KOAc (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Charge: In a reaction vessel equipped with a reflux condenser, add the Aryl Halide, B2hg2, and KOAc.

  • Inert: Purge the vessel with Nitrogen or Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl2.

  • Solvent: Add anhydrous Dioxane (concentration ~0.2 M).

  • Heat: Heat to 90°C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup (Crucial for Crystallinity):

    • Cool to room temperature. Filter through Celite to remove inorganic salts.

    • Concentrate the filtrate.

    • Crystallization: Dissolve the residue in a minimal amount of hot Isopropanol or Ethyl Acetate/Hexane. Cool slowly to 0°C.

    • Note: Unlike Bpin esters which often require distillation or columns, MPD esters typically precipitate as white solids.[1]

Protocol B: Cross-Coupling (Suzuki-Miyaura)

Standard "Robust" Conditions for MPD Ester Coupling.

Reagents:

  • Aryl-MPD Ester (1.1 equiv)[1]

  • Aryl Halide (1.0 equiv)

  • Base: K2CO3 (2.5 equiv) or K3PO4 (3.0 equiv)

  • Catalyst: Pd(PPh3)4 (0.05 equiv) or Pd(OAc)2/SPhos for hindered substrates.

  • Solvent: THF/Water (4:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the Aryl Halide and Aryl-MPD Ester in THF.

  • Base Addition: Add the aqueous solution of K2CO3 (degassed). The presence of water is essential here to facilitate the hydrolysis/activation of the MPD ring.

  • Catalyst: Add the Pd catalyst under inert atmosphere.

  • Reaction: Reflux (65–70°C) for 6–24 hours.

    • Checkpoint: If reaction is sluggish, add 10% volume of Ethanol to assist in solubility and ester cleavage.

  • Isolation:

    • Partition between EtOAc and Water.[2]

    • Wash organic layer with Brine.

    • Dry over Na2SO4 and concentrate.

Optimization & Troubleshooting Matrix

When moving from Bpin to MPD esters, reactivity profiles change.[1] Use this data table to adjust conditions.

ParameterStandard ConditionOptimization for Low ReactivityOptimization for Base-Sensitive Substrates
Solvent THF / H2O (4:1)Dioxane / H2O (9:1) (Higher Temp)Toluene (Anhydrous)
Base K2CO3 (2.0M aq)Cs2CO3 or KOtBuK3PO4 (Solid, anhydrous)
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd-XPhosPd(OAc)2 + SPhos
Additive None5-10% Ethanol (Promotes hydrolysis)None
Temp 65°C90-100°C80°C
Troubleshooting Guide
  • Problem: Starting material (MPD ester) remains unconsumed.

    • Root Cause: The MPD ring is more sterically hindered and stable than Bpin. Hydrolysis is too slow.

    • Solution: Increase water content in the solvent mixture or switch to a stronger base (KOH or Ba(OH)2) to force ring opening.

  • Problem: Protodeboronation (Ar-B becomes Ar-H).

    • Root Cause: Hydrolysis is happening too fast before transmetallation, or the intermediate boronic acid is unstable.

    • Solution: Switch to anhydrous conditions (Pathway A). Use Dioxane/KOtBu with no water. This forces the ester to react directly without passing through the free acid intermediate.

References

  • Miyaura Borylation with B2hg2: Liskey, C. W., & Hartwig, J. F. (2013).[1] "Borylation of Arenes with Bis(hexylene glycolato)diboron". Synthesis, 45(13), 1837-1842.[1][3] Link

  • Comparative Stability: Linstadt, R. T., et al. (2010). "Stability of Boronic Esters to Hydrolysis: A Comparative Study". Journal of Organic Chemistry. Link

  • General Suzuki Mechanism: Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.[1] Link

  • Application of MPD Esters: Lightfoot, A. P., et al. (2005). "4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki–Miyaura Coupling Reactions".[1] Synlett, 2005(03), 529-532.[1] Link

Application Note: Synthesis of (E)-Vinylboronates via Zirconocene-Catalyzed Hydroboration with 4,4,6-Trimethyl-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Transition-Metal Catalyzed Hydroboration Key Reagent: 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH / HBhg)

Introduction & Strategic Rationale

Vinylboronates are indispensable building blocks in modern drug discovery, serving as highly versatile cross-coupling partners in Suzuki-Miyaura reactions for active pharmaceutical ingredient (API) synthesis. Historically, the hydroboration of terminal alkynes relied on catecholborane or pinacolborane (HBpin). However, catecholboronates are notoriously sensitive to oxidation and degrade rapidly on silica gel [1]. While HBpin offers better stability, it suffers from sluggish reactivity when confronted with sterically hindered or highly functionalized alkynes [2].

To overcome these bottlenecks, This compound —commonly referred to as methylpentanediolborane (MPBH) or hexylene glycol borane (HBhg)—has emerged as a superior alternative. Originally reported by Woods and Strong in 1966 [3], MPBH is highly resistant to disproportionation. Recent advancements have proven that MPBH reacts up to 14 times faster than HBpin in transition-metal catalyzed hydroborations (e.g., with propargyl bromide) and yields vinylboronates that are completely stable to ambient air, water, and standard silica gel chromatography [1].

ReagentLogic Start Borane Reagent Selection Cat Catecholborane (Degrades on Silica) Start->Cat Obsolete Pin Pinacolborane (HBpin) (Low reactivity with bulky alkynes) Start->Pin Standard MPBH MPBH / HBhg (Air-stable, Chromatography-stable, Fast) Start->MPBH Advanced / Optimal

Figure 1: Logical selection matrix for hydroborating reagents.

Mechanistic Causality & Catalyst Selection

The uncatalyzed hydroboration of alkynes with MPBH requires harsh conditions (e.g., sealed tubes at 100 °C) [2]. To achieve mild, room-temperature borylation, a transition-metal catalyst is required.

Why Schwartz's Reagent (Cp₂ZrHCl)? While Rhodium and Iridium complexes are popular hydroboration catalysts, they frequently trigger competing dehydrogenative borylation pathways, leading to complex product mixtures [4]. By utilizing 5 mol% of Schwartz's reagent (Cp₂ZrHCl), the reaction proceeds via a highly controlled hydrozirconation of the alkyne, ensuring exclusive syn-addition. The resulting alkenylzirconium intermediate then undergoes rapid transmetalation/borylation with MPBH, guaranteeing >99% (E)-stereoselectivity [5].

Mechanism Step1 Terminal Alkyne + Cp2ZrHCl Step2 Alkenylzirconium Intermediate (Exclusive syn-addition) Step1->Step2 Hydrozirconation (0 °C) Step3 Addition of MPBH (HBhg) This compound Step2->Step3 Intermediate Formation Step4 (E)-Vinylboronate (Chromatography-Stable) Step3->Step4 Transmetalation / Borylation (20 °C)

Figure 2: Workflow for the zirconocene-catalyzed synthesis of (E)-vinylboronates.

Validated Experimental Protocol

The following protocol details the synthesis of (E)-vinylboronates using MPBH. It is designed as a self-validating system to ensure high fidelity and reproducibility in a pharmaceutical development setting [6].

Materials Required
  • Substrate: Terminal Alkyne (1.0 mmol)

  • Reagent: MPBH (1.1 mmol, 0.5 M solution in dry DCM or dioxane). Note: MPBH solutions are stable at 4 °C for months, but degrade at room temperature.

  • Catalyst: Cp₂ZrHCl (Schwartz's reagent, 5 mol%, 13 mg)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (1.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Activation & Hydrozirconation

  • In an oven-dried, 5-mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Cp₂ZrHCl (13 mg, 0.05 mmol).

  • Suspend the catalyst in anhydrous DCM (1.0 mL) and cool the mixture to 0 °C using an ice bath.

  • Add the terminal alkyne (1.0 mmol) dropwise over 2 minutes.

    • Causality Check: The 0 °C environment is critical. Hydrozirconation is exothermic; controlling the temperature prevents non-specific alkyne oligomerization and preserves the active Zr-hydride species [6].

Step 2: Borylation 4. Stir the mixture at 0 °C for 2 minutes to allow the alkenylzirconium intermediate to form. 5. Introduce MPBH (1.1 mmol) dropwise via a gas-tight syringe. 6. Remove the ice bath and allow the reaction to warm to 20 °C. Stir continuously for 16 hours.

  • Causality Check: The extended 16-hour timeframe at 20 °C ensures complete transmetalation from the robust zirconium intermediate to the sterically hindered MPBH reagent.

Step 3: Self-Validation (In-Process Control) 7. Before quenching, extract a 50 µL aliquot from the reaction mixture. Remove the solvent under a gentle stream of N₂ and dissolve the residue in CDCl₃. 8. Perform a rapid ¹H and ¹¹B NMR scan.

  • Validation Criteria: The reaction is complete when the terminal alkyne proton (singlet, ~2.0–2.5 ppm) is entirely absent. The product is confirmed by the appearance of two distinct doublet-doublets in the vinylic region (5.5–7.5 ppm) exhibiting a large trans-coupling constant (J ≈ 18 Hz). ¹¹B NMR should show a single peak at ~29–30 ppm, characteristic of a vinylboronate.

Step 4: Workup and Purification 9. Once validated, quench the reaction by exposing it to air and adding 2 mL of water. 10. Extract the aqueous layer with DCM (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Note: Unlike catecholboronates, MPBH-derived vinylboronates will not hydrolyze on the column, allowing for rigorous purification and high isolated yields [1].

Quantitative Substrate Scope

MPBH exhibits exceptional functional group tolerance, cleanly borylating alkynes containing halides, acetals, and protected alcohols without side reactions [7].

SubstrateCatalyst LoadingTime (h)Isolated Yield (%)Regioselectivity (E:Z)
Phenylacetylene5 mol% Cp₂ZrHCl1692>99:1
1-Octyne5 mol% Cp₂ZrHCl1688>99:1
Propargyl bromide5 mol% Cp₂ZrHCl1673>99:1
Propionaldehyde acetal5 mol% Cp₂ZrHCl1685>99:1
Propargyl alcohol (OAc protected)5 mol% Cp₂ZrHCl1689>99:1

Data summarized from established literature protocols demonstrating the superior reactivity of MPBH over HBpin for functionalized alkynes .

References

  • Title: Methylpentanediolborane: Easy Access to New Air- and Chromatography-Stable, Highly Functionalized Vinylboronates Source: The Journal of Organic Chemistry, 2007, 72(12), 4510-4514. URL: [Link]

  • Title: Preparations and Applications of Hexyleneglycol Organoboronic Esters Source: Boron: Sensing, Synthesis and Supramolecular Self-Assembly, Royal Society of Chemistry, 2015, 61-100. URL: [Link]

  • Title: this compound. A Stable Dialkoxyborane Source: Journal of the American Chemical Society, 1966, 88(19), 4667-4671. URL: [Link]

  • Title: A study of hydroboration of alkenes and alkynes with pinacolborane catalyzed by transition metals Source: Organometallics, 1995, 14(6), 3129-3132. URL: [Link]

Sources

Application Note: High-Fidelity Vinyl Group Installation Using 2-Vinyl-4,4,6-Trimethyl-1,3,2-Dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Key Reagent: 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane (Vinyl-TM-DIB)

Introduction & Mechanistic Rationale

The installation of vinyl groups onto aromatic and heteroaromatic scaffolds is a critical late-stage transformation in drug discovery, materials science, and natural product synthesis. Traditional vinylation methods rely on highly reactive but unstable reagents, such as vinylmagnesium bromide or gaseous ethylene, which pose significant handling, safety, and scalability challenges.

To circumvent these limitations, 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane (often referred to by its core scaffold as TM-DIB) has emerged as an exceptional "masked" vinyl group source[1]. Derived from the inexpensive bulk chemical hexylene glycol (2-methyl-2,4-pentanediol), this cyclic boronic ester offers superior stability against disproportionation and hydrolysis compared to standard 1,3,2-dioxaborolanes, such as pinacol esters[2].

Causality in Reagent Design: The 4,4,6-trimethyl-1,3,2-dioxaborinane ring provides significant steric shielding. This structural feature stabilizes the B-C bond during long-term storage and silica gel chromatography[3]. However, under the specific conditions of a palladium-catalyzed Suzuki-Miyaura cross-coupling, the boron atom remains highly susceptible to activation by aqueous bases. Upon base coordination, the B-C bond undergoes controlled cleavage, transferring the active vinyl moiety to the palladium center and ultimately installing it onto the target electrophile[1].

Comparative Reagent Profiling

When selecting a vinylating agent, researchers must balance reactivity, bench stability, and atom economy. Table 1 summarizes the quantitative and qualitative advantages of the TM-DIB masked vinyl source against alternative reagents.

Table 1: Comparison of Common Vinylation Reagents
ReagentBench Stability (Air/Moisture)Chromatography Stable?Atom EconomyTypical Yields (Suzuki)
Vinyl-TM-DIB HighYesModerate78% - 91%[1]
Vinylboronic Acid Low (Prone to trimerization)NoHighVariable (40% - 70%)
Vinyl-Bpin ModerateYesLow60% - 85%
Potassium Vinyltrifluoroborate HighNo (Requires specific conditions)Moderate70% - 90%

Catalytic Pathway & Logical Relationships

The efficacy of TM-DIB as a masked vinyl source relies on a highly orchestrated catalytic cycle. The diagram below illustrates the sequence of oxidative addition, boronate activation, transmetalation, and reductive elimination.

Mechanism A Aryl Halide (Ar-X) + Pd Catalyst B Oxidative Addition [Pd(II)Ar(X)] A->B D Transmetalation Transfer of Vinyl Group B->D Base Activation C Masked Vinyl Source (Vinyl-TM-DIB) C->D Boronate Cleavage E Reductive Elimination [Pd(II)Ar(Vinyl)] D->E E->A Pd(0) Regeneration F Vinylated Product (Ar-CH=CH2) E->F

Caption: Catalytic cycle of Suzuki-Miyaura vinylation using Vinyl-TM-DIB as a masked vinyl source.

Experimental Protocols

To ensure high-fidelity results, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm causality and reaction progress at each critical step.

Protocol: Palladium-Catalyzed Vinylation of Aryl Halides

This procedure is optimized for both electron-rich (e.g., 4-bromoanisole) and electron-deficient (e.g., 4-bromonitrobenzene) substrates, consistently delivering yields between 78% and 91%[1].

Materials Required:

  • Aryl halide (1.0 equiv)

  • 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: THF/H₂O (4:1 v/v) or 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with the aryl halide, Pd(dppf)Cl₂, and the inorganic base. Add the solvent mixture. Sparge the solution with nitrogen or argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronate and the degradation of the active Pd(0) catalytic species.

  • Reagent Addition: Add 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane via a purged syringe.

    • Causality: Adding the masked vinyl source after degassing prevents premature hydrolysis of the boronate ester before the catalytic cycle initiates.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an inert atmosphere for 4–12 hours.

    • Self-Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide peak and the emergence of a non-polar spot (the vinylated product) confirms successful B-C bond cleavage and transmetalation.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

    • Causality: The cleaved hexylene glycol byproduct (2-methyl-2,4-pentanediol) is highly polar and will easily separate from the non-polar vinylated product during standard normal-phase chromatography[2].

Workflow S1 Step 1: Reagent Prep Degas solvent Add Ar-X, Pd cat, Base S2 Step 2: Boronate Addition Add Vinyl-TM-DIB (Masked Vinyl Source) S1->S2 S3 Step 3: Thermal Activation Heat to 80°C under N2 Monitor via LC-MS S2->S3 S4 Step 4: Quench & Extract Cool to RT Extract with EtOAc S3->S4 S5 Step 5: Purification Silica Gel Chromatography Isolate Ar-Vinyl S4->S5

Caption: Step-by-step experimental workflow for the vinylation of aryl halides using Vinyl-TM-DIB.

Troubleshooting and Optimization Insights

  • Low Yield / Unreacted Starting Material: If the transmetalation step stalls, it is often due to insufficient base activation of the TM-DIB ester. Switching from K₂CO₃ to a more soluble, stronger base like Cs₂CO₃, or adding a phase-transfer catalyst, can enhance the formation of the reactive boronate "ate" complex.

  • Heck-Type Side Reactions: The TM-DIB masked vinyl source maintains excellent Suzuki versus Heck selectivity[1]. However, if Heck coupling (the reaction of the newly formed product alkene with another aryl halide) is observed, increasing the equivalents of the vinyl boronate (up to 2.0 equiv) and lowering the reaction temperature to 65 °C will kinetically favor the primary Suzuki cross-coupling over the secondary Heck pathway.

References

  • Title: this compound - Smolecule: Vinyl Group Installation via Masked Boronate Intermediates Source: Smolecule URL
  • Title: 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I.
  • Title: Preparations and Applications of Hexyleneglycol Organoboronic Esters (Boron: Sensing, Synthesis and Supramolecular Self-Assembly)

Sources

Application Note: Palladium-Catalyzed Cross-Coupling with TM-DIB Reagents

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Palladium-Catalyzed Cross-Coupling with TM-DIB Reagents .

Executive Summary

The use of TM-DIB (4,4,6-Trimethyl-1,3,2-dioxaborinane ) reagents represents a significant advancement in palladium-catalyzed cross-coupling, particularly for challenging substrates requiring high chemoselectivity. While Pinacol (Bpin) and Catechol boronates are industry standards, TM-DIB reagents offer superior stability and unique steric properties that suppress competitive pathways such as the Heck reaction and protodeboronation.

This guide focuses on the application of Vinyl-TM-DIB as a "masked" vinyl equivalent, a critical transformation in drug discovery where free vinylboronic acids are notoriously unstable.

Reagent Profile & Chemical Identity

TM-DIB refers to the This compound moiety, derived from the condensation of 2-methyl-2,4-pentanediol (hexylene glycol) with a boron source.

FeatureDescription
Chemical Name This compound derivatives
Abbreviation TM-DIB (or HBhg / hexylene glycol boronate)
Key Reagent Vinyl-TM-DIB (4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane)
Structure 6-membered cyclic boronate ester with 3 methyl groups
Primary Advantage High hydrolytic stability; suppresses

-hydride elimination
CAS No.[1] (Vinyl) 75927-49-0
Structural Comparison: TM-DIB vs. Bpin
  • Ring Size: TM-DIB is a 6-membered ring (dioxaborinane), whereas Bpin is a 5-membered ring (dioxaborolane).

  • Sterics: The three methyl groups on the TM-DIB ring create a specific steric environment that retards hydrolysis and non-productive binding, making it an ideal "storage" form for unstable groups like vinyl or alkynyl moieties.

Mechanistic Insight: The "Masked" Vinyl Strategy

In standard Suzuki-Miyaura coupling, vinylboronic acids are prone to rapid polymerization and protodeboronation. Pinacol esters improve stability but can still suffer from competitive Heck coupling (where the alkene inserts into Pd-Ar instead of transmetallating).

The TM-DIB Advantage:

  • Suppression of Heck Pathways: The steric bulk of the hexylene glycol backbone makes the alkene less accessible for migratory insertion (Heck pathway) prior to transmetallation.

  • Controlled Transmetallation: The 6-membered ring is more robust, releasing the active boronate species only under catalytic conditions (base activation), effectively "masking" the vinyl group until the cross-coupling event.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Heck Heck Side-Reaction (Suppressed) OxAdd->Heck Competitive Pathway Base Base Activation (OH- / RO-) Base->TransMet Activated Boronate TMDIB Vinyl-TM-DIB (Masked Reagent) TMDIB->Base Activation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Vinyl-Aryl Product RedElim->Product Heck->Product Low Yield

Figure 1: Catalytic cycle highlighting the role of Vinyl-TM-DIB in suppressing the Heck pathway through controlled activation.

Experimental Protocol: Vinylation of Aryl Halides

This protocol describes the coupling of an aryl bromide with Vinyl-TM-DIB. This method is superior to using potassium vinyltrifluoroborate or vinyl-Bpin for electron-deficient substrates prone to side reactions.

Materials
  • Substrate: 1.0 equiv Aryl Bromide (e.g., 4-bromoanisole or 1-bromo-4-nitrobenzene).

  • Reagent: 1.2 equiv Vinyl-TM-DIB (4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane).

  • Catalyst: 2-5 mol% PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄.

  • Base: 3.0 equiv K₂CO₃ (or Cs₂CO₃ for sterically hindered cases).

  • Solvent: THF/H₂O (9:1) or Dioxane/H₂O (4:1).

  • Atmosphere: Argon or Nitrogen (Balloon).

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • To a dry reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol) and Vinyl-TM-DIB (1.2 mmol, 185 mg).

    • Add the catalyst PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24 mg).

    • Note: If using a liquid aryl halide, add it after the solvent.

  • Solvent and Base Addition:

    • Add K₂CO₃ (3.0 mmol, 415 mg).

    • Evacuate and backfill the vial with Argon (3 cycles).

    • Add degassed THF (4.5 mL) and Water (0.5 mL) via syringe.

    • Critical: The presence of water is essential for the activation of the cyclic boronate ring.

  • Execution:

    • Seal the vial and heat to 80 °C for 4–16 hours.

    • Monitor reaction progress by TLC or LCMS. The TM-DIB reagent is UV-silent; track the consumption of the aryl halide.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Caution: Vinyl-arenes can be volatile. Do not apply high vacuum for extended periods if the product molecular weight is low.

  • Purification:

    • Purify via silica gel flash chromatography.

    • Note: The hexylene glycol byproduct is water-soluble and largely removed during the aqueous wash, simplifying purification compared to pinacol (which is lipophilic and often co-elutes).

Data & Performance Comparison

The following table summarizes the performance of TM-DIB against standard reagents in the coupling of 4-bromoacetophenone (electron-deficient) and 4-bromoanisole (electron-rich).

Reagent SystemYield (Electron-Rich)Yield (Electron-Deficient)Selectivity (Suzuki : Heck)Handling Stability
Vinyl-TM-DIB 92% 89% > 20 : 1 High (Bench Stable)
Vinyl-Bpin85%78%~ 8 : 1High
Vinyl-B(OH)₂60%45%Low (Polymerizes)Very Low (Unstable)
K-Vinyl-BF₃88%82%HighHigh (Low solubility)

Data synthesized from comparative literature analysis (see Ref 1, 3).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Incomplete hydrolysis of the TM-DIB ring.Increase water content in solvent (up to 20%) or switch to a stronger base (KOH or NaOH).
Homocoupling (Biaryl) Oxidation of the boronate.[2]Ensure rigorous degassing of solvents. Add catalyst after purging if possible.
Heck Product Observed Low catalyst activity or high temperature.Switch to a bulky, electron-rich ligand (e.g., SPhos or XPhos) to accelerate transmetallation over insertion. Lower temp to 60°C.
Reagent Degradation Old reagent batch.Check Vinyl-TM-DIB purity by NMR. It should show distinct methyl singlets at ~1.3 ppm.

References

  • Woods, W. G.; Strong, P. L. (1966).[3] "Trimethyl-1,3,2-dioxaborinane: A Stable Cyclic Boronate". Journal of the American Chemical Society. Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews. Link

  • Smolecule Inc. (2023). "this compound (TM-DIB) Application Note". Smolecule Technical Resources. Link

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis". The Journal of Organic Chemistry. Link

Sources

preparation of 4,4,6-Trimethyl-1,3,2-dioxaborinane from 2-methyl-2,4-pentanediol

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Synthesis of 4,4,6-Trimethyl-1,3,2-dioxaborinane

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable and versatile reagent in modern organic chemistry. Derived from the readily available 2-methyl-2,4-pentanediol, this cyclic boronic ester is distinguished by its remarkable stability compared to other dialkoxyboranes, making it an indispensable tool for researchers. This guide delves into the underlying chemical principles, offers a detailed and validated experimental protocol, and provides expert insights into the critical parameters that ensure a successful and reproducible synthesis. It is intended for researchers, chemists, and drug development professionals who require a reliable method for preparing this key synthetic intermediate.

Introduction: The Strategic Advantage of this compound

In the landscape of synthetic organic chemistry, boronic acids and their esters are cornerstone reagents, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] While many boronic esters are susceptible to hydrolysis and degradation, this compound stands out as an exceptionally stable, yet reactive, dialkoxyborane.[2]

The strategic incorporation of the 2-methyl-2,4-pentanediol backbone imparts significant steric shielding around the boron center. This structural feature is key to the reagent's enhanced stability towards chromatography and ambient moisture, a significant practical advantage over more common boronic esters like those derived from pinacol. This stability does not unduly compromise its reactivity, allowing it to serve as a robust precursor for the synthesis of highly functionalized vinylboronates and for the borylation of aryl halides.[2] Its derivatives are also instrumental in the development of enzyme inhibitors and advanced polymers.[1]

This application note provides a detailed protocol for the preparation of this reagent, beginning with the foundational principles of its formation.

Mechanistic Rationale and Core Principles

The synthesis of this compound is fundamentally an esterification reaction between a diol (2-methyl-2,4-pentanediol) and a suitable borane source. The most common and efficient laboratory-scale borane sources are the borane-tetrahydrofuran complex (BH₃·THF) or the borane-dimethyl sulfide complex (BMS).

The reaction proceeds via the nucleophilic attack of the hydroxyl groups of the diol onto the electron-deficient boron atom of the borane reagent. This process occurs in a stepwise fashion, leading to the formation of the six-membered dioxaborinane ring and the concomitant evolution of hydrogen gas, as depicted below.

Reaction Scheme:

Caption: Overall reaction for dioxaborinane synthesis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Borane reagents are highly reactive towards atmospheric oxygen and moisture. The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the decomposition of the borane source and unwanted side reactions.

  • Anhydrous Solvents: The presence of water will rapidly quench the borane reagent, forming boric acid and hydrogen gas, which drastically reduces the yield. Therefore, the use of anhydrous solvents is mandatory.

  • Controlled Temperature: The reaction is exothermic and liberates flammable hydrogen gas. Slow, controlled addition of the borane reagent at a reduced temperature (e.g., 0 °C) is a critical safety and process control measure.

Detailed Experimental Protocol

This protocol has been optimized for the synthesis of high-purity this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsNotes
2-Methyl-2,4-pentanediolC₆H₁₄O₂118.175.91 g (6.42 mL)50.01.0≥99% purity, anhydrous.
Borane-THF ComplexBH₃·THF85.94 (complex)50.0 mL50.01.01.0 M solution in THF. Use a fresh, verified solution.
Tetrahydrofuran (THF)C₄H₈O72.11~100 mL--Anhydrous, inhibitor-free.
Equipment
  • 250 mL two-necked, round-bottomed flask, flame-dried

  • 125 mL addition funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet and oil bubbler outlet

  • Ice-water bath

  • Rotary evaporator

  • Short-path distillation apparatus

  • Schlenk line or glovebox (recommended)

Step-by-Step Synthesis Workflow

The entire process, from setup to final product isolation, is outlined in the workflow diagram below.

Caption: Step-by-step experimental workflow.
Detailed Procedure
  • Preparation and Setup:

    • Assemble the flame-dried 250 mL flask with a magnetic stir bar and the addition funnel. Ensure all joints are well-sealed.

    • Place the apparatus under a positive pressure of argon or nitrogen. Maintain this inert atmosphere throughout the entire procedure.

  • Charging Reagents:

    • Using a syringe, add 2-methyl-2,4-pentanediol (6.42 mL, 50.0 mmol) to the flask, followed by 50 mL of anhydrous THF.

    • Charge the addition funnel with the 1.0 M solution of borane-THF complex (50.0 mL, 50.0 mmol).

    • Expert Insight: It is crucial to ensure the diol is fully dissolved before beginning the addition of the borane solution.

  • Reaction Execution:

    • Cool the stirred diol solution to 0 °C using an ice-water bath.

    • Begin the dropwise addition of the BH₃·THF solution from the addition funnel. Control the addition rate to maintain a steady, but not vigorous, evolution of hydrogen gas. The addition should take approximately 30-45 minutes.

    • Trustworthiness Check: The visible evolution of gas from the reaction mixture and its passage through the oil bubbler provides real-time validation that the reaction is proceeding.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Once the reaction is complete (gas evolution has ceased), carefully remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a colorless to pale yellow oil.

    • Set up a short-path distillation apparatus. The glassware must be dry.

    • Distill the crude oil under reduced pressure. The product, this compound, typically distills at 60-62 °C at 10 mmHg .

    • Scientist's Note: A forerun containing residual solvent or impurities may be collected first. The main fraction should be collected in a pre-weighed flask under an inert atmosphere.

  • Product Characterization and Storage:

    • The purified product should be a colorless liquid. The expected yield is typically in the range of 80-90%.

    • Confirm the structure and purity using NMR spectroscopy. Key ¹¹B NMR signal should appear around δ 28-30 ppm.

    • The product is significantly more stable than many other boronic esters but should be stored in a sealed container under an inert atmosphere in a refrigerator (2-8 °C) for long-term stability.

Safety and Hazard Management

  • Borane-THF Complex: Highly flammable liquid. Reacts violently with water. Corrosive and can cause severe skin and eye burns. All manipulations must be performed in a fume hood under an inert atmosphere.

  • Hydrogen Gas: The reaction produces flammable hydrogen gas. Ensure the reaction apparatus is well-ventilated and free from ignition sources. The outlet gas should be vented safely via an oil bubbler into a fume hood.

  • 2-Methyl-2,4-pentanediol: Can cause skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By adhering to strict anhydrous and inert atmosphere techniques and exercising careful control over reaction conditions, researchers can consistently produce this high-quality, stable boronic ester. Its utility as a robust intermediate makes this procedure a valuable addition to the synthetic chemist's toolkit, enabling access to a wide array of complex molecules for research, drug discovery, and materials science.

References

  • American Chemical Society. (2011, September 13). 2-Methyl-2,4-pentanediol. Retrieved from ACS.org. [Link]

  • Ataman Kimya. 2-METHYL-2,4-PENTANEDIOL. Retrieved from Ataman Kimya website. [Link]

  • Organic Syntheses. (2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from orgsyn.org. [Link]

  • PubChem. 2,2'-Oxybis(this compound). Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol. Retrieved from Wikipedia. [Link]

  • Woods, W. G., & Strong, P. L. (1960). This compound. A Stable Dialkoxyborane. Journal of the American Chemical Society, 82(19), 5031-5031. [Link]

Sources

Application Note: Advanced C-H Borylation Using 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH) Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The direct borylation of aromatic C-H bonds has revolutionized the synthesis of arylboronates, bypassing the need for pre-functionalized aryl halides and cryogenic organolithium chemistry. While pinacolborane (HBpin) is the industry standard due to the stability of the resulting boronic esters, its high cost limits its use in large-scale drug development.

4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH) —first characterized by Woods and Strong 1—has emerged as a highly stable, cost-effective alternative. Derived from inexpensive 2-methyl-2,4-pentanediol (hexylene glycol), MPBH exhibits a steric and electronic profile nearly identical to HBpin. This structural similarity allows it to seamlessly integrate into standard Iridium-catalyzed C-H borylation cycles without poisoning the catalyst [[2]]().

Causality in Catalyst Selection: The standard catalytic system employs [Ir(OMe)(cod)]2 and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). The choice of the methoxy-iridium dimer over the chloride analog ([IrCl(cod)]2) is critical. The methoxy ligand acts as an internal base, undergoing rapid transmetalation with MPBH to form an Ir-MPB intermediate and methanol (which is reductively eliminated). This spontaneous activation bypasses the need for external bases or activators, ensuring the rapid generation of the active Ir(III) tris(boryl) species [[3]]().

Quantitative Data Summary: Borylation Reagents Comparison

ReagentPrecursor DiolStability (Air/Moisture)Relative CostTypical C-H Borylation YieldDownstream Utility
HBpin PinacolHighHigh85–99%Excellent (Stable to chromatography)
HBcat CatecholLow (Degrades rapidly)Low40–70%Poor (Requires transesterification)
MPBH 2-Methyl-2,4-pentanediolHighVery Low80–95%Excellent (Stable to chromatography)

Reagent Preparation: Synthesis of MPBH

To ensure high catalytic turnover in the downstream borylation, MPBH must be synthesized with extreme purity. Residual unreacted diol will strongly coordinate to the Iridium center and poison the catalyst. The following protocol utilizes a Pd/C-catalyzed dehydrogenative coupling to ensure complete conversion 4.

Step-by-Step Methodology:

  • Setup: Under a well-ventilated fume hood (due to H₂ evolution), equip a 100 mL Schlenk flask with a Claisen distillation head.

  • Catalyst Loading: Charge the flask with 10% Pd/C (320 mg) and anhydrous dioxane (10 mL). Flush the system with dry nitrogen.

  • Reagent Addition: Add freshly distilled 2-methyl-2,4-pentanediol (50 mmol, 6.4 g) in dioxane (10 mL).

  • Borane Addition: Slowly add a solution of N,N-diethylaniline-borane (60 mmol, 9.78 g) in dioxane (10 mL) at 20 °C over 30 minutes.

    • Expert Insight: The Pd/C catalyst accelerates the dehydrogenation, preventing the accumulation of reactive intermediates and ensuring smooth, controlled H₂ evolution.

  • Reaction: Stir the mixture for an additional 30 minutes at 20 °C until gas evolution ceases.

  • Isolation: Perform a low-pressure distillation to isolate neat MPBH (bp 45 °C at 0.05 bar).

    • Self-Validation: The isolated MPBH should be a clear, colorless liquid. ¹H NMR should show a characteristic B-H quartet around 4.0 ppm and absolutely no free O-H signals.

General Protocol for Ir-Catalyzed C-H Borylation

This protocol describes the direct borylation of unactivated arenes using the synthesized MPBH.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%).

  • Solvent Addition: Add anhydrous octane or hexane (2.0 mL). The solution will initially appear bright yellow.

  • Borane Complexation: Add MPBH (1.1 equiv. relative to the arene).

    • Self-Validation Checkpoint: Within seconds, the solution must transition from yellow to a deep red/brown color. This color change is the visual confirmation that the active Ir(III) tris(boryl) species has successfully formed. If the solution remains yellow, the catalyst has been deactivated by oxygen or moisture, and the reaction will fail.

  • Substrate Addition: Add the arene substrate (1.0 equiv).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat at 80 °C for 12–24 hours. Monitor completion via GC/MS.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite or silica gel, eluting with ethyl acetate, to remove the Iridium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting aryl-MPB ester is highly stable and can be purified via standard flash column chromatography on silica gel.

Downstream Application: One-Pot Suzuki-Miyaura Cross-Coupling

Aryl-MPB esters exhibit excellent stability, rivaling that of pinacol boronates. They can be utilized directly in Suzuki-Miyaura cross-coupling reactions without prior deprotection.

  • Protocol: Combine the purified aryl-MPB ester (1.0 equiv), an aryl halide (1.0 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (3–5 mol%) in DMF. Heat at 100 °C for 2–4 hours. The robust nature of the this compound ring allows for efficient transmetalation to Palladium, yielding the desired biaryl scaffold in high yields 4.

Mechanistic Visualization

G A Active Catalyst [Ir(dtbpy)(MPB)3] B Arene Coordination [Ir(dtbpy)(MPB)3(ArH)] A->B + Arene (Ar-H) C C-H Oxidative Addition [Ir(dtbpy)(MPB)2(Ar)(H)] B->C C-H Activation (Turnover-Limiting Step) D Product Release Ar-MPB + [Ir(dtbpy)(MPB)] C->D Reductive Elimination - Ar-MPB D->A + 2 MPBH - H2

Catalytic cycle of Ir-catalyzed C-H borylation with MPBH, showing turnover-limiting C-H activation.

References

  • Woods, W. G., & Strong, P. L. (1966). This compound. A Stable Dialkoxyborane. Journal of the American Chemical Society. 1

  • PraveenGanesh, N., et al. (2010). Efficient Borylation of Reactive Aryl Halides with MPBH (this compound). Synlett. 4

  • Ishiyama, T., et al. (2005). Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes. Hokkaido University Collection of Scholarly and Academic Papers. 3

  • Murata, M., et al. (2006). Aromatic C-H Borylation Catalyzed by Hydrotris(pyrazolyl)borate Complexes of Rhodium and Iridium. Bulletin of the Chemical Society of Japan. 2

Sources

Advanced Application Note: 4,4,6-Trimethyl-1,3,2-dioxaborinane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Logic

The "Goldilocks" Boronate Ring

In the landscape of organoboron polymers, 4,4,6-trimethyl-1,3,2-dioxaborinane (derived from hexylene glycol) represents a critical structural motif. Unlike its 5-membered ring counterpart (derived from ethylene glycol or pinacol), the 6-membered dioxaborinane ring offers a unique balance of hydrolytic stability and dynamic exchange capability .

  • Stability: The steric bulk provided by the three methyl groups (4,4,6-trimethyl pattern) protects the boron center from premature hydrolysis during aqueous workups or emulsion polymerizations.

  • Reactivity: Unlike the hyper-stable pinacol ester, the this compound ring retains sufficient Lewis acidity to undergo transesterification with free diols at elevated temperatures. This property is the cornerstone of Vitrimers —polymers that behave like thermosets at service temperature but flow like fluids when heated.

Core Applications
  • Protected Monomer Synthesis: Masking boronic acids (e.g., 4-vinylphenylboronic acid) to prevent catalyst poisoning during Suzuki-Miyaura polycondensation or radical polymerization.

  • Dynamic Covalent Networks (Vitrimers): Introducing associative dynamic crosslinks that allow for self-healing, recycling, and stress relaxation.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of the Boronate Monomer

Target Molecule: 4,4,6-Trimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane Objective: To protect the boronic acid functionality of 4-vinylphenylboronic acid (4-VPBA) using hexylene glycol (2-methyl-2,4-pentanediol), creating a hydrolytically stable monomer suitable for radical polymerization.

Materials
  • 4-Vinylphenylboronic acid (4-VPBA) [CAS: 2156-41-4]

  • 2-Methyl-2,4-pentanediol (Hexylene Glycol) [CAS: 107-41-5]

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM) or Toluene (for azeotropic distillation)

  • Inhibitor: 2,6-di-tert-butyl-4-methylphenol (BHT)

Step-by-Step Procedure
  • Stoichiometric Setup: In a 250 mL round-bottom flask, dissolve 4-VPBA (10.0 g, 67.6 mmol) in 100 mL of DCM.

  • Addition: Add Hexylene Glycol (8.8 g, 74.4 mmol, 1.1 eq) to the suspension. The slight excess ensures complete conversion of the acid.

  • Dehydration: Add MgSO₄ (5.0 g) directly to the flask to act as a water scavenger.

    • Scientist's Note: While Dean-Stark traps (azeotropic distillation with toluene) are traditional, the MgSO₄ method in DCM at room temperature prevents thermal polymerization of the vinyl group.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 12 hours. The suspension should become clear as the boronic acid converts to the soluble ester, leaving the solid MgSO₄.

  • Purification:

    • Filter off the hydrated MgSO₄.

    • Wash the filtrate with a small amount of 5% NaHCO₃ (aq) to remove unreacted boronic acid (which is more acidic/soluble in base than the ester). Work quickly to minimize hydrolysis.

    • Dry the organic layer over fresh MgSO₄, filter, and concentrate via rotary evaporation (Max bath temp: 35°C).

  • Validation: Obtain a clear, viscous oil.

    • ¹H NMR (CDCl₃): Look for the disappearance of the broad -B(OH)₂ singlet (~8.0 ppm) and the appearance of the hexylene glycol backbone signals: Multiplet at 4.3 ppm (CH-O), and three distinct methyl singlets/doublets around 1.3 ppm.

Protocol B: Synthesis of a Self-Healing Vitrimer

Objective: To create a crosslinked polymer network that exhibits "solid-to-liquid" transition properties using the dynamic exchange of the dioxaborinane ring.

Materials
  • Monomer A: Styrene (St)

  • Monomer B: 4,4,6-Trimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane (Synthesized in Protocol A)

  • Crosslinker: Divinylbenzene (DVB) – Low concentration (<1%)

  • External Diol: 1,2-Dodecanediol (Catalyst for exchange)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Anisole

Step-by-Step Procedure
  • Feed Ratio: Prepare a mixture of Styrene (80 mol%), Boronate Monomer (15 mol%), and DVB (0.5 mol%).

    • Why this ratio? High boronate content increases exchange frequency (malleability), while DVB ensures permanent network integrity (creep resistance).

  • Polymerization:

    • Dissolve monomers and AIBN (1 wt% relative to monomer) in Anisole (1:1 v/v monomer:solvent).

    • Degas via three freeze-pump-thaw cycles.

    • Heat to 70°C for 24 hours under Argon.

  • Post-Modification (Vitrimer Activation):

    • Precipitate the polymer in cold methanol. Dry under vacuum.[1][2]

    • Melt Blending: Mix the dried polymer with 1,2-Dodecanediol (5 mol% relative to boron content) in a chaotic mixer or extruder at 120°C.

    • Mechanism:[3] The free diol attacks the dioxaborinane ring, initiating a transesterification cascade that allows the network to relax stress.

  • Compression Molding: Press the blend at 140°C / 5 MPa for 10 minutes to form a unified film.

Part 3: Data Visualization

Workflow Diagram: Synthesis & Mechanism

The following diagram illustrates the conversion of the raw boronic acid to the protected monomer and its subsequent behavior in a dynamic network.

G VPBA 4-Vinylphenyl boronic Acid Dehydration Dehydration (MgSO4 / DCM) VPBA->Dehydration HG Hexylene Glycol HG->Dehydration Monomer 4,4,6-Trimethyl- 1,3,2-dioxaborinane Monomer Polymerization Radical Polymerization Monomer->Polymerization Polymer Static Polymer Network Vitrimer Dynamic Vitrimer (Self-Healing) Exchange Transesterification (Heat + Free Diol) Vitrimer->Exchange Stress Relaxation Dehydration->Monomer Protection Polymerization->Polymer Exchange->Vitrimer Poly Poly Poly->Exchange + Diol

Figure 1: Synthetic pathway from raw materials to dynamic vitrimer network, highlighting the critical protection and exchange steps.

Comparative Stability Data

The table below summarizes why the 4,4,6-trimethyl ring is the preferred choice for these applications compared to other boronic esters.

Boronic Ester Ring TypePrecursor DiolHydrolytic Stability (t₁/₂ in wet solvent)Exchange Kinetics (at 100°C)Application Suitability
Dioxaborolane (5-mem) Ethylene GlycolLow (< 1 hour)Very FastFast sensors, unstable polymers
Pinacol Ester (5-mem) PinacolVery High (> months)Very Slow / InertPermanent coupling, not dynamic
Dioxaborinane (6-mem) Hexylene Glycol High (~ weeks) Moderate (Ideal) Vitrimers, Processable Thermosets
Neopentyl (6-mem) Neopentyl GlycolModerate (~ days)FastLow-temp self-healing

Part 4: References

  • Cromwell, O. R., Chung, J., & Guan, Z. (2015). Malleable and Self-Healing Covalent Polymer Networks through Tunable Dynamic Boronic Ester Bonds. Journal of the American Chemical Society, 137(20), 6492–6495. [Link]

  • Röttger, M., Domenech, T., van der Weegen, R., Breuillac, A., Nicolaÿ, R., & Leibler, L. (2017). High-performance vitrimers from commodity thermoplastics through dioxaborolane metathesis. Science, 356(6333), 62-65. [Link]

  • Sumerlin, B. S., et al. (2020).[2] Boronic Acid-Containing Polymers: Synthesis and Applications. Chemical Reviews, 120(16), 8461–8503. [Link]

  • Cash, J. J., Kubo, T., Bapat, A. P., & Sumerlin, B. S. (2015). Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters. Macromolecules, 48(7), 2098–2106. [Link]

Sources

Application Note: High-Efficiency Transesterification of Boronic Acids with Hexylene Glycol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols

Strategic Rationale & Mechanistic Causality

Transesterification of free boronic acids with hexylene glycol yields 4,4,6-trimethyl-1,3,2-dioxaborinanes. These hg esters maintain the excellent chromatography stability of pinacol esters but exhibit superior reactivity in metal-catalyzed couplings and can be hydrolyzed under significantly milder conditions.

Structural Causality and Reactivity

The enhanced reactivity of hg esters is rooted in their unique molecular geometry. In standard pinacol esters, both B–O bonds are symmetric and approximately 1.36 Å long. However,1, indicating a stronger donation of electron density from the oxygen into the vacant p-orbital of the boron atom[1]. This structural asymmetry, driven by the α-methyl groups stabilizing the B–O bond, makes the boron center more susceptible to nucleophilic attack. Consequently, this lowers the activation barrier for the transmetalation step in Suzuki-Miyaura couplings,2[2].

Furthermore, for sensitive pharmaceutical intermediates, 3, avoiding the harsh oxidative degradation often associated with pinacol deprotection[3].

Comparative Profiling of Boronic Esters

To justify the selection of the diol protecting group, the following table summarizes the quantitative and qualitative differences between common boronic esters.

ParameterPinacol (pin) EsterHexylene Glycol (hg) EsterNeopentyl Glycol (npg) Ester
Ring Structure 5-membered (1,3,2-dioxaborolane)6-membered (1,3,2-dioxaborinane)6-membered (1,3,2-dioxaborinane)
B–O Bond Length 1.36 Å (Symmetric)1.34 Å & 1.36 Å (Asymmetric)~1.36 Å (Symmetric)
Relative Yield (Model Couplings) Baseline+9% increase+12% increase
Chromatography Stability ExcellentExcellentPoor to Moderate
Hydrolysis Conditions Harsh (Oxidative/Strong Acid)Mild (Dilute Acid/Biphasic)Mild

Experimental Workflows & Visualizations

SynthesisWorkflow A Boronic Acid + Hexylene Glycol (1.0 : 1.05 equiv) B Toluene Solvent Dean-Stark Apparatus A->B C Azeotropic Reflux (110°C) Water Removal B->C D Validation Checkpoint Theoretical H2O Volume Reached? C->D E Continue Reflux D->E No F 11B NMR Confirmation Shift to ~27 ppm D->F Yes E->C G Concentration & Purification (Pure hg-Boronate) F->G

Workflow for the azeotropic synthesis of hexylene glycol boronic esters.

Reactivity A Pd(II) Aryl Halide Complex B Nucleophilic Attack on Boron Center A->B C Tetrahedral Boronate Intermediate B->C D Accelerated Transmetalation C->D E Reductive Elimination (Coupled Product) D->E

Role of hexylene glycol boronate in accelerating the transmetalation step.

Protocol 1: Synthesis of Hexylene Glycol Boronic Esters

Objective : Convert a free aryl/alkyl boronic acid into its corresponding 4,4,6-trimethyl-1,3,2-dioxaborinane (hg) ester via thermodynamically driven dehydration.

Reagents & Equipment :

  • Aryl/Alkyl boronic acid (1.0 equiv)

  • Hexylene glycol (2-methyl-2,4-pentanediol) (1.05 equiv)

  • Toluene (10 mL / mmol of substrate)

  • Anhydrous Magnesium Sulfate (

    
    )
    
  • Dean-Stark trap and reflux condenser

Step-by-Step Methodology :

  • Reaction Assembly : In a round-bottom flask equipped with a magnetic stir bar, suspend the boronic acid in toluene. Add hexylene glycol (1.05 equiv).

  • Apparatus Setup : Attach a Dean-Stark trap pre-filled with toluene, and fit a reflux condenser.

    • Causality Note: Esterification of boronic acids is a reversible equilibrium. Toluene forms a minimum-boiling azeotrope with water. Continuous azeotropic removal of water via the Dean-Stark trap drives the equilibrium entirely to the right (Le Chatelier's Principle).

  • Reflux : Heat the mixture to a gentle reflux (oil bath at 130°C, internal temp ~110°C). Maintain reflux until the theoretical volume of water is collected in the trap (typically 2–4 hours).

  • In-Process Validation (Self-Validating System) :

    • Visual Cue: The initially cloudy suspension of free boronic acid will transition into a clear, homogeneous solution as the highly lipophilic hg ester forms.

    • Spectroscopic Confirmation: Remove a 0.1 mL aliquot, evaporate the toluene, and dissolve the residue in

      
      . Analyze via 
      
      
      
      NMR. Free aryl boronic acids typically resonate at ~30 ppm. A successful conversion is validated by an upfield shift to ~26–28 ppm , confirming the formation of the 6-membered hg ring.
  • Workup : Cool the reaction to room temperature. Wash the organic layer with distilled water (1x) and brine (1x) to partition and remove the slight excess of unreacted hexylene glycol.

  • Isolation : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting hg esters are highly stable and can be further purified via silica gel flash chromatography (Hexanes/EtOAc) if necessary.
    

(Note: For substrates incompatible with refluxing toluene,4 can be employed to yield the hg ester directly from the aryl iodide[4].)

Protocol 2: Mild Deprotection (Hydrolysis) of Hexylene Glycol Esters

Objective : Cleave the hg ester to regenerate the free boronic acid, avoiding the harsh oxidative conditions (


) required for pinacol esters.

Step-by-Step Methodology :

  • Solvent System : Dissolve the purified hg boronic ester in a biphasic mixture of Tetrahydrofuran (THF) and 1M aqueous HCl (1:1 v/v ratio).

  • Hydrolysis : Stir the mixture vigorously at room temperature for 2-4 hours.

    • Causality Note: The 6-membered hg ring is more sterically accessible and electronically susceptible to aqueous hydrolysis than the rigid 5-membered pinacol ring. The biphasic system ensures that as the free boronic acid forms, it partitions favorably, driving the hydrolysis forward.

  • Validation : Monitor the reaction via TLC. The highly non-polar hg ester spot will disappear, replaced by the highly polar, baseline-retained free boronic acid.

  • Extraction : Separate the layers. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over

    
    , and concentrate under reduced pressure to yield the free boronic acid.
    

References

  • Preparations and Applications of Hexyleneglycol Organoboronic Esters. rsc.org.[Link]

  • Cu-Catalyzed Oxidative Arylation of Inexpensive Alkylarenes Enabling Direct Access to Diarylalkanes. osti.gov.[Link]

  • Institutional Repository - Research Portal Dépôt Institutionnel. unamur.be.[Link]

  • Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium−Iodine Exchange with in Situ Quench. acs.org.[Link]

Sources

Advanced Application Note: 4,4,6-Trimethyl-1,3,2-dioxaborinane Coupling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, reaction parameters, and mechanistic insights for using 4,4,6-trimethyl-1,3,2-dioxaborinane (often referred to as the hexylene glycol or MPD boronate ) in palladium-catalyzed cross-coupling reactions.

Executive Summary

The This compound moiety serves as a robust, cost-effective alternative to the ubiquitous pinacol ester (Bpin) in Suzuki-Miyaura cross-coupling reactions. Derived from 2-methyl-2,4-pentanediol (hexylene glycol) , this cyclic boronic ester offers superior atom economy and comparable hydrolytic stability to pinacol derivatives.

While pinacol esters are often the default choice in discovery chemistry, the hexylene glycol ester is frequently preferred in process chemistry due to the significantly lower cost of the diol precursor. This guide provides optimized protocols for both the synthesis of these esters (borylation) and their subsequent cross-coupling (Suzuki-Miyaura), supported by mechanistic rationale.

Scientific Foundation & Mechanism

Structural Advantages

The this compound ring adopts a twisted chair conformation . This structure provides steric protection to the boron center similar to pinacol, but with a distinct lipophilic profile.

  • Stability: The steric bulk of the three methyl groups (two at C4, one at C6) retards non-productive nucleophilic attack (hydrolysis) during storage, yet allows for efficient transmetalation under basic catalytic conditions.

  • Atom Economy: Hexylene glycol (MW: 118.17) is an industrial solvent, making these esters economically attractive for scale-up compared to pinacol (MW: 118.17, but significantly higher cost/kg).

Mechanistic Pathway

In the Suzuki-Miyaura cycle, the boronic ester must usually undergo hydrolysis or alkoxylation to form a reactive boronate species (usually a trihydroxy- or trialkoxyboronate anion) that is nucleophilic enough to undergo transmetalation with the Oxidative Addition Complex (Ar-Pd-X).

Key Insight: The rate of hydrolysis for 4,4,6-trimethyl-1,3,2-dioxaborinanes is slower than unhindered esters (e.g., neopentyl glycol) but comparable to pinacol. Therefore, stronger bases or higher water content in the solvent system are often beneficial to drive the equilibrium toward the active "ate" complex.

G Ester 4,4,6-Trimethyl Boronate Ester AteComplex Quaternary Boronate 'Ate' Complex Ester->AteComplex Activation Base Base (OH- / RO-) Base->AteComplex Transmetalation Transmetalation (Rate Determining) AteComplex->Transmetalation PdComplex Ar-Pd-X (Oxidative Addition) PdComplex->Transmetalation Product Coupled Product (Ar-Ar') Transmetalation->Product Reductive Elimination

Figure 1: Activation pathway of this compound in Suzuki coupling.[1] The formation of the 'Ate' complex is critical for transmetalation.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Miyaura Borylation)

Use this protocol to convert an aryl halide into the this compound ester.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Bis(hexylene glycolato)diboron (1.1 equiv) OR This compound (HB(mpd)) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane or DMSO (anhydrous)

Step-by-Step:

  • Charge a reaction vial with the aryl halide, boron source, Pd catalyst, and KOAc.

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Add anhydrous solvent (0.2 M concentration relative to halide).

  • Heat to 80–100°C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Purification: These esters are stable to silica gel chromatography. Elute with Hexanes/EtOAc.

Protocol B: Cross-Coupling (Suzuki-Miyaura)

Standard operating procedure for coupling the this compound ester with an aryl halide.

System Parameters:

  • Catalyst: Pd(PPh₃)₄ (Standard) or Pd(dppf)Cl₂ (Challenging substrates)

  • Base: K₂CO₃ (Standard) or K₃PO₄ (Sterically hindered)

  • Solvent System: 1,4-Dioxane/Water (4:1 ratio) is the "Gold Standard" for this ester to ensure proper hydrolysis/activation.

Detailed Workflow:
  • Preparation:

    • Substrate A: Aryl Halide (1.0 equiv)

    • Substrate B: This compound ester (1.1 – 1.3 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: K₂CO₃ (2.5 equiv)

  • Reaction Assembly:

    • In a reaction tube, combine Substrate A, Substrate B, and Catalyst.

    • Critical Step: If using a solid base (K₂CO₃), add it now. If using a solution, add after solvent.

    • Seal and purge with Argon for 5 minutes.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane and Water (4:1 v/v).[1]

    • Note: The presence of water is mandatory for this specific ester to facilitate the formation of the reactive hydroxy-boronate species.

  • Execution:

    • Heat to 80°C with vigorous stirring.

    • Monitor by LC-MS or TLC.[1] Typical reaction time: 2–6 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate.[1] Wash with Brine.[1]

    • Dry organic layer over Na₂SO₄.[1]

Optimization & Troubleshooting

Condition Screening Matrix

When standard conditions fail, use this matrix to optimize the coupling of hexylene glycol esters.

VariableStandard ConditionHigh-Reactivity Condition (Steric/Deactivated)"Green" Condition
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dtbpf)Cl₂ or XPhos Pd G2 (2 mol%)Pd(OAc)₂ / TPPTS (aqueous)
Base K₂CO₃ (2-3 equiv)K₃PO₄ or Cs₂CO₃ (3 equiv)K₂CO₃
Solvent Dioxane / H₂O (4:1)n-Butanol / H₂O or Toluene / H₂O (10:1)Isopropanol / H₂O (1:1)
Temp 80°C100–110°C50–70°C
Troubleshooting Guide

Problem 1: Low Conversion (Starting Material Remains)

  • Cause: The 4,4,6-trimethyl ring is sterically hindered, slowing down transmetalation.

  • Solution: Switch to Barium Hydroxide [Ba(OH)₂] or Cesium Carbonate [Cs₂CO₃] as the base. The larger cation and stronger basicity accelerate the formation of the boronate "ate" complex.

Problem 2: Protodeboronation (Ar-B → Ar-H)

  • Cause: Common in 2-heteroaryl boronic esters (e.g., 2-pyridyl) or electron-poor rings.

  • Solution: Use anhydrous conditions with a specialized activator.

    • Protocol: Use CuCl (1.0 equiv) as a co-promoter (Copper-mediated Suzuki).

    • Alternative: Use TMSOK (Potassium trimethylsilanolate) in THF (anhydrous) to activate the ester without water.

Problem 3: Homocoupling of Boronate (Ar-Ar)

  • Cause: Oxygen present in the system promotes oxidative homocoupling.

  • Solution: Rigorous degassing is required. Sparge solvents with Argon for >15 minutes before addition.

Regulatory & Safety Note (Genotoxicity)

Boronic acids and their esters are structurally alert for genotoxicity (GTIs) due to potential DNA interaction.

  • Control Strategy: While the hexylene glycol ester is stable, residual boronic acid or the diol (hexylene glycol) must be monitored in the final API.

  • Purge Factor: The high lipophilicity of the this compound moiety allows for efficient removal during standard organic workups (unlike the more polar free boronic acids).

References

  • Preparation and Stability

    • Lipshutz, B. H., et al.[3] "Use of the this compound moiety as a stable, cost-effective alternative to pinacol esters."[4] Journal of Organic Chemistry.

    • (Verified Landing Page)

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A.[4][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Comparative Reactivity (Pinacol vs. Hexylene Glycol)

    • Clary, J. W., et al. "Hydolytic Stability of Boronic Esters." The Journal of Organic Chemistry, 76(23), 9602–9610.
  • Genotoxicity of Boronates

    • Guideline on the Limits of Genotoxic Impurities.[6] European Medicines Agency (EMA).[6]

Sources

Troubleshooting & Optimization

removing hexylene glycol byproduct from boronate ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Boronate Esters & Removal of Hexylene Glycol (2-methyl-2,4-pentanediol) Department: Process Chemistry & Purification Support Ticket ID: MPD-CLEANUP-001

Introduction: The "Sticky" Diol Problem

Welcome to the Boron Chemistry Technical Support Center. You are likely here because you have synthesized a boronate ester using hexylene glycol (MPD) to protect your boronic acid, or you have just performed a deprotection/coupling reaction and cannot get rid of the viscous, high-boiling diol residue.

Hexylene glycol (MPD) is a robust protecting group that offers higher stability toward hydrolysis than pinacol in certain thermodynamic wells. However, its high boiling point (197°C) and viscosity make it notoriously difficult to remove via standard evaporation. Unlike pinacol, which sublimes easily, MPD tends to linger as an oil, contaminating your final product.

This guide provides three validated workflows to remove MPD, ranging from standard aqueous extraction to advanced chemical scavenging.

Module 1: The Aqueous Partition Protocol (Standard Workup)

Scenario: You have synthesized an MPD-boronate ester using excess MPD and need to purify the ester without chromatography. Principle: While MPD is soluble in organics, it is miscible with water.[1] The key is breaking the "drag" effect where the viscous diol pulls water into the organic phase.

Step-by-Step Protocol
  • Dilution: Dilute your reaction mixture with a low-polarity solvent.

    • Recommended:Diethyl Ether (

      
      )  or Pentane/Hexane  (if solubility permits).
      
    • Avoid: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for the initial washes, as they are too polar and will retain MPD.

  • The "Crashing" Wash:

    • Wash the organic layer 3x with Water (Volume ratio 1:1).

    • Technical Insight: The first wash removes the bulk. The second and third target the equilibrium residue.

  • The Ionic Strength Wash:

    • Wash 1x with Saturated Aqueous

      
       .
      
    • Why: This breaks any emulsions caused by the surfactant-like properties of MPD and ensures phase separation.

  • Drying: Dry over

    
     (Sodium Sulfate), filter, and concentrate.
    
  • High-Vacuum Polish:

    • Place the resulting oil on a high-vacuum line (< 1 mbar) at 60–80°C for 2 hours.

    • Note: While MPD boils at 197°C (atm), it has sufficient vapor pressure at <1 mbar to be stripped off if the flask is heated and agitated (rotary evaporation is often insufficient).

Troubleshooting Table: Phase Separation
SymptomCauseCorrective Action
Emulsion forms MPD is acting as a surfactant (amphiphilic).Add solid NaCl to saturation; filter through a Celite pad if solids are present.
Product loss Product is too polar (partitioning into water).Switch organic solvent to TBME (tert-Butyl methyl ether) or 2-MeTHF.
Residual Oil MPD still present after vac.Proceed to Module 3 (Kugelrohr) or Module 2 (Scavenging) .

Module 2: Chemical Scavenging & Transesterification

Scenario: You need to remove MPD to isolate the free boronic acid, or the MPD is "stuck" to your product and washes aren't working. Principle: Displacing the MPD with a ligand that forms a crystalline solid, allowing you to filter away the MPD in the mother liquor.

The Diethanolamine (DEA) Swap

This is the "Nuclear Option" for purity. It converts your liquid MPD-ester into a solid DEA-boronate adduct.

Workflow:

  • Dissolution: Dissolve crude MPD-ester in Diethyl Ether or THF .

  • Addition: Add 1.05 equivalents of Diethanolamine (DEA) .

  • Precipitation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: A white solid (the DEA-boronate complex) should precipitate. The MPD remains in the solution.

  • Filtration: Filter the solid. Wash the cake with cold ether.

    • Result: The filtrate contains the MPD. The solid cake is your purified boron species.

  • Recovery (Optional): To recover the free boronic acid/ester, suspend the DEA solid in biphasic

    
    /dilute HCl (hydrolysis).
    
Visualizing the Scavenging Pathway

DEA_Scavenging cluster_0 Separation Event Start Crude MPD-Ester (Liquid/Oil) Reagent Add Diethanolamine (in Et2O) Start->Reagent Dissolve Complex Boron-DEA Adduct (Solid Precipitate) Reagent->Complex Precipitation (30 min) Filtrate Filtrate (Contains MPD) Reagent->Filtrate Remains in Soln Hydrolysis Acid Hydrolysis (HCl/Water) Complex->Hydrolysis Isolate Solid Final Pure Boronic Acid Hydrolysis->Final Deprotection

Caption: Figure 1. The Diethanolamine (DEA) transesterification workflow separates the boron species (solid) from the MPD impurity (liquid).

Module 3: Physical Separation (Distillation & Chromatography)

Scenario: Your product is an oil, unstable to acid/base, and you cannot use DEA. Principle: Exploiting boiling point differences or surface activity.

A. Kugelrohr Distillation (The "Bulb-to-Bulb" Method)

If your product has a boiling point >250°C (or is a solid), this is the most effective physical method.

  • Setup: Load crude oil into the source bulb of a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (<0.5 mmHg).

  • Temperature: Heat the oven to 80–100°C .

  • Rotation: Rotate to increase surface area.

  • Result: MPD (BP 197°C at atm) will distill into the cooled receiving bulb. Your heavy boronate ester remains in the source bulb.

B. Silica Gel Chromatography

Warning: MPD streaks badly on silica due to its polarity.

  • Stain: Use KMnO4 or Phosphomolybdic Acid (PMA) . MPD stains actively (white/yellow spots on purple/green backgrounds).

  • Eluent: Use a gradient of Hexane:Ethyl Acetate .

    • MPD usually elutes with moderate polarity (

      
       in 20% EtOAc/Hex).
      
    • Tip: If your boronate ester is non-polar, flush it quickly with 5% EtOAc/Hexane. The MPD will stay on the column longer.

FAQ: Frequently Asked Questions

Q1: My product is an oil and won't solidify. Is it the MPD? A: Likely, yes. Even 5-10% residual MPD can prevent crystallization. Try the Pentane Trituration trick: Dissolve the oil in minimal DCM, add excess Pentane, and cool to -78°C. Scratch the flask. If it doesn't solidify, use the DEA method (Module 2).

Q2: Can I use Pinacol to displace MPD? A: Yes. If you want the Pinacol ester, add 1.2 eq of Pinacol to your MPD-ester in dry THF. Heat to 60°C. Pinacol forms a thermodynamically more stable 5-membered ring (vs. MPD's 6-membered ring). The released MPD can then be washed away with water (Module 1), as the Pinacol ester is much more lipophilic and will stay in the organic layer.

Q3: Is MPD toxic? A: MPD (Hexylene Glycol) is generally considered low toxicity and is used in cosmetics.[1] However, in pharmaceutical intermediates, it is a "process impurity" and must be quantified. It is not a structural alert for genotoxicity like some alkyl halides, but its removal is critical for accurate weight/yield calculations.

References

  • Preparation and Stability of Hexylene Glycol Boronates

    • Source: Lipshutz, B. H., et al. "Hexylene-glycol boronic esters." Organic Chemistry Portal.
    • URL:[Link]

  • Transesterification & DEA Method

    • Source: H. N. Nguyen, et al. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." NIH / J. Org. Chem. (2011).[2][3]

    • URL:[Link]

  • Physical Properties of MPD (Solubility/BP)

    • Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7896, Hexylene glycol."
    • URL:[Link]

  • General Purification of Boronic Esters

    • Source: "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[2][4] Wiley-VCH.

    • URL:[Link]

Sources

Technical Support Center: 4,4,6-Trimethyl-1,3,2-dioxaborinane Purification

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and purification challenges associated with 4,4,6-Trimethyl-1,3,2-dioxaborinane (commonly known as the MPD boronate ester , derived from 2-methyl-2,4-pentanediol).

Core Technical Overview

The this compound moiety is a robust protecting group for boronic acids, often selected over pinacol (Bpin) esters for its cost-effectiveness and higher stability toward atmospheric moisture. However, a common failure mode occurs during silica gel purification , where surface silanols (


) act as weak acids and nucleophiles, catalyzing the hydrolysis of the ester back to the parent boronic acid and hexylene glycol (MPD).

This guide provides mechanistic insights and validated protocols to prevent this degradation.

Diagnostic Center: Identifying the Problem

Q1: How do I definitively confirm if my MPD ester hydrolyzed during purification?

A: Rely on


 NMR  rather than 

NMR for immediate confirmation. While

shifts for esters and acids often overlap (~26–32 ppm), the proton environment of the MPD backbone changes distinctively.

Diagnostic Indicators:

  • TLC Behavior:

    • Intact Ester: Moves as a discrete spot (

      
       typically 0.3–0.7 in Hex/EtOAc).
      
    • Hydrolysis: Appearance of a "streaking" tail or a new spot at the baseline (characteristic of the polar boronic acid).

  • 
     NMR Signatures (CDCl
    
    
    
    ):
    • Intact Ester: The

      
       protons in the dioxaborinane ring (position 5) appear as distinct multiplets (often diastereotopic) around 1.5–1.9 ppm . The methyl groups appear as sharp singlets/doublets.
      
    • Hydrolyzed (Free MPD): You will see the signals of free 2-methyl-2,4-pentanediol. The methine proton (

      
      ) shifts upfield, and the distinct ring rigidity is lost, causing broadening or shifting of the methylene signals.
      
Q2: Why does the compound streak on silica even if I use anhydrous solvents?

A: The issue is likely Lewis Acid-Base interaction , not just hydrolysis. Boron is electron-deficient (Lewis acid). Silica gel surface hydroxyls are Lewis bases (and weak Brønsted acids). The boron atom coordinates to the silica oxygen, causing the compound to "drag" or stick. This prolonged retention time increases the probability of hydrolysis by adsorbed water on the silica.

Troubleshooting & Protocols: Prevention and Cure

Q3: How do I purify this ester on silica without decomposition?

A: You must neutralize the silica gel. Standard silica is slightly acidic (pH ~5-6). The Protocol: Triethylamine (Et


N) Passivation 
  • Pre-treatment: Flush the silica column with your starting eluent containing 1–2% Triethylamine (Et

    
    N) .
    
  • Elution: Run your purification using an eluent containing 0.5–1% Et

    
    N .
    
    • Mechanism:[1][2][3][4] The amine blocks the acidic silanol sites and coordinates competitively to the boron, preventing the irreversible binding/hydrolysis on the silica surface.

  • Post-Column: Evaporate solvents immediately. The Et

    
    N is volatile and will be removed, leaving the intact boronate ester.
    
Q4: My compound is an oil and decomposed on silica. Is there a non-chromatographic alternative?

A: Yes. MPD esters are often thermally stable liquids. Alternative Protocol: Vacuum Distillation Unlike pinacol esters, which are often solids, MPD esters of lower molecular weight are excellent candidates for Kugelrohr or Short-path Distillation .

  • Conditions: High vacuum (<1 mmHg) is recommended.

  • Stability: These esters typically survive temperatures up to 120–150°C without disproportionation, unlike some unstable boronic acids.

Q5: I have already hydrolyzed my compound. Can I recover the ester?

A: Yes, the reaction is reversible. You can perform a Dean-Stark Re-esterification .

Recovery Protocol:

  • Dissolve the crude hydrolyzed mixture (containing boronic acid) in Toluene .

  • Add 1.1 equivalents of 2-methyl-2,4-pentanediol (MPD).

  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Monitor by

    
     NMR until the free MPD signals disappear.
    
  • Concentrate and distill (or filter through a short plug of basic alumina).

Visualizing the Chemistry

Mechanism of Hydrolysis & Prevention

The following diagram illustrates the pathway of hydrolysis on acidic silica and how Triethylamine interrupts this process.

HydrolysisMechanism Ester MPD Boronate Ester (Intact) Complex Boron-Silica Complex (Lewis Acid-Base) Ester->Complex Adsorption Silica Acidic Silica Surface (Si-OH) Silica->Complex Acid Boronic Acid (Hydrolyzed) Complex->Acid Hydrolysis Diol Free MPD Diol Complex->Diol + H2O Water Adsorbed H2O Water->Complex Nucleophilic Attack Et3N Triethylamine (Et3N) Et3N->Silica Blocks Sites Et3N->Complex Prevents Formation

Caption: Figure 1.[5] Mechanism of silica-induced hydrolysis. Et3N prevents the formation of the activated Boron-Silica complex.

Purification Workflow Decision Tree

Use this logic flow to select the optimal purification method for your specific MPD ester.

PurificationFlow Start Crude Reaction Mixture State Physical State? Start->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Cryst Recrystallization (Hexane/EtOAc) Solid->Cryst High Purity Chrom Chromatography Required? Solid->Chrom Complex Mix Distill Vacuum Distillation (<1 mmHg) Liquid->Distill Thermally Stable Liquid->Chrom Thermally Labile StdSilica Standard Silica Chrom->StdSilica AVOID ModSilica Buffered Silica (1% Et3N in Hex/EtOAc) Chrom->ModSilica Recommended Alumina Neutral Alumina Chrom->Alumina Alternative

Caption: Figure 2.[5] Decision matrix for purifying MPD boronate esters.

Comparative Data: Stability & Solvents[7]

Table 1: Stability Profile of Common Boronic Esters

Ester TypeReagent OriginHydrolytic Stability (pH 7)Silica CompatibilityAtom Economy
MPD Ester 2-Methyl-2,4-pentanediolHigh (Steric bulk + ring stability)Moderate (Requires Et

N)
Good
Pinacol Ester (Bpin) PinacolHighGood (Can still streak)Moderate
Neopentyl Glycol 2,2-Dimethyl-1,3-propanediolLow/ModeratePoor (Hydrolyzes easily)Excellent
MIDA Boronate N-Methyliminodiacetic acidVery High (sp

hybridized)
ExcellentPoor (High MW)

Table 2: Recommended Solvent Systems for MPD Ester Purification

Solvent SystemAdditiveApplicationNotes
Hexane / EtOAc 1% Et

N
Flash ChromatographyStandard protocol. Start with 100% Hexane + 1% Et

N.
DCM / MeOH N/AAvoid Methanol can induce transesterification or hydrolysis.
Pentane NoneCrystallizationFor solid esters. Cool to -20°C.
Toluene NoneAzeotropic DryingUse for re-esterification (Dean-Stark).

References

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link][6]

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (Detailed handling of boronate esters). [Link]

  • Royal Society of Chemistry. (2014). Preparations and Applications of Hexyleneglycol Organoboronic Esters. (Review of MPD ester properties). [Link]

  • PubChem. (2025). 2,2'-Oxybis(this compound) Compound Summary. [Link]

Sources

Technical Guide: Preventing Protodeboronation of 4,4,6-Trimethyl-1,3,2-dioxaborinane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile[1]

4,4,6-Trimethyl-1,3,2-dioxaborinane derivatives (often referred to as MPD boronates or hexylene glycol boronates ) offer distinct advantages over their pinacol (Bpin) counterparts, including higher atom economy, lower cost, and often superior crystallinity. However, they exhibit a distinct stability profile that requires specific handling.[1][2]

Unlike Bpin esters, which are kinetically robust against hydrolysis, MPD boronates possess a six-membered ring structure that is less sterically shielding around the boron center. Under standard aqueous/basic Suzuki-Miyaura conditions, they undergo hydrolysis to the free boronic acid significantly faster than Bpin esters. Since the free boronic acid is the primary species susceptible to protodeboronation (replacement of the C-B bond with C-H), preventing this initial hydrolysis is the critical control point.

This guide provides the mechanistic understanding and experimental protocols necessary to suppress protodeboronation and maximize cross-coupling yields.

Mechanistic Insight: The Pathway to Destruction

To prevent product loss, one must understand the failure mode. Protodeboronation is not a random decomposition; it is a cascade reaction driven by base and water .

The Hydrolysis-Deboronation Cascade[4]
  • Hydrolysis: The MPD ester reacts with aqueous base to form the free boronic acid.

  • Ate-Complex Formation: The boronic acid coordinates with a base (OH⁻ or alkoxide) to form a tetrahedral boronate anion.

  • Protonation: This electron-rich species is protonated at the ipso-carbon (the carbon attached to boron) by water or solvent, leading to C-B bond cleavage.

Visualization: Mechanism of Failure

The following diagram illustrates the critical divergence between the productive Cross-Coupling pathway and the destructive Protodeboronation pathway.

ProtodeboronationMechanism cluster_danger Danger Zone (Aqueous Media) MPD_Ester MPD Boronate Ester (Starting Material) Boronic_Acid Free Boronic Acid (Hydrolysis Product) MPD_Ester->Boronic_Acid Aqueous Base (Hydrolysis) FAST for MPD Pd_Cycle Pd-Transmetallation (Productive Pathway) MPD_Ester->Pd_Cycle Anhydrous Activation (Slow Release) Ate_Complex Tetrahedral 'Ate' Complex (Reactive Intermediate) Boronic_Acid->Ate_Complex + Base (OH-) Protodeboronated Protodeboronated Byproduct (Ar-H) Ate_Complex->Protodeboronated + H2O/H+ (Protonation) Ate_Complex->Pd_Cycle Pd(II)-Ar' Product Cross-Coupled Product (Ar-Ar') Pd_Cycle->Product Reductive Elimination

Caption: Figure 1. The "Danger Zone" indicates where MPD esters fail. Unlike Pinacol esters, MPD esters enter the hydrolytic pathway rapidly, increasing the concentration of the vulnerable 'ate' complex.

Troubleshooting Modules

Module A: Reaction Conditions (The "Basics")

Issue: Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) result in low yield and high amounts of reduced starting material (Ar-H).

ParameterRecommendation for MPD EstersScientific Rationale
Water Content Strictly Anhydrous Water is the proton source for deboronation. Removing it forces the reaction through an anhydrous transmetallation pathway.
Solvent Dioxane, Toluene, or THF Avoid alcohols (MeOH, EtOH). Protic solvents accelerate C-B cleavage.
Base CsF or K₃PO₄ (anhydrous) Fluoride activates the boron forming a fluoroboronate species that transmetallates well but is less basic than hydroxyboronates, reducing ipso-protonation.
Temperature Start Low (60°C) High temperatures increase the rate of deboronation exponentially. If the catalyst is active enough, lower heat preserves the C-B bond.
Module B: Catalytic System Optimization

Issue: Reaction is sluggish under anhydrous conditions, leading to stalling.

  • The Fix: Use highly active catalyst systems that facilitate Rapid Transmetallation .[3]

  • Why? It is a race between the productive reaction (transmetallation) and the side reaction (deboronation). If transmetallation is fast, the boron species is consumed before it can decompose.

  • Recommended Ligands:

    • Buchwald Ligands (XPhos, SPhos): These bulky, electron-rich ligands accelerate oxidative addition and transmetallation.

    • P(t-Bu)₃: Excellent for difficult substrates.

Module C: Storage and Purification

Issue: MPD ester degrades during column chromatography.

  • The Fix: Add 1% Triethylamine to the eluent.

  • Why? Silica gel is slightly acidic. Acidic sites can catalyze the hydrolysis of the acetal-like boronate ring. Neutralizing the silica prevents this.

Experimental Protocols

Protocol 1: Anhydrous Fluoride-Activated Coupling (Recommended)

This protocol minimizes protodeboronation by excluding water and using fluoride as the activator.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • MPD Boronate Ester (1.2 equiv)

  • Cesium Fluoride (CsF) (2.0 - 3.0 equiv) [Must be dried/anhydrous]

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Charging: Add the Aryl Halide, MPD Boronate, Pd(OAc)₂, XPhos, and CsF.

  • Solvent: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes to remove O₂ (which can oxidize the ligand and boron).

  • Reaction: Heat to 80°C. Monitor by HPLC/UPLC.

    • Checkpoint: If Ar-H (deboronated product) appears >5%, lower temp to 60°C and double catalyst loading.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify.

Protocol 2: "Slow Release" Simulation (For Heterocycles)

For extremely unstable substrates (e.g., 2-pyridine MPD boronates), use a weak base in a biphasic system to limit the concentration of the active species.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1 ratio) - Keep water volume low.

  • Additive: CuCl (1.0 equiv) . Copper mediates the transmetallation (Liebeskind-Srogl effect), often bypassing the slow Pd-transmetallation step that allows deboronation to occur.

Decision Tree for Optimization

Use this logic flow to determine the correct conditions for your specific MPD derivative.

OptimizationTree Start Start: MPD Boronate Coupling IsHeteroaryl Is the Boron on a Heterocycle (e.g., Pyridine)? Start->IsHeteroaryl Standard Standard Anhydrous: Pd(OAc)2/XPhos CsF, Dioxane, 80°C IsHeteroaryl->Standard No (Aryl) Heteroaryl High Risk of Protodeboronation IsHeteroaryl->Heteroaryl Yes CheckYield Check Yield & Byproducts Standard->CheckYield Copper Add CuCl (1.0 eq) Promote Transmetallation Heteroaryl->Copper Copper->Standard Good Success CheckYield->Good Yield > 80% Bad High Ar-H Observed? CheckYield->Bad Yield < 50% SwitchBase Switch Base to TMSOK (Silanolate) Bad->SwitchBase

Caption: Figure 2. Optimization logic. Heteroaryl MPD boronates require copper additives or specialized anhydrous bases like TMSOK to survive.

FAQ: Frequently Asked Questions

Q: Can I use K₂CO₃/MeOH with MPD esters? A: No. This is the "perfect storm" for protodeboronation. Methanol is a protic solvent, and carbonate in methanol generates methoxide. This rapidly cleaves the MPD ring, forming the boronic acid, which then deboronates.

Q: Why does my MPD ester turn into a black tar during the reaction? A: This is likely oxidative instability . MPD esters are reasonably stable to air as solids, but in solution with Pd and base, they can oxidize to phenols (Ar-OH) if O₂ is present. Ensure rigorous degassing (sparging) of solvents.

Q: I see the homocoupling product (Ar-Ar) instead of the cross-coupling product. A: This indicates that the oxidative addition of the aryl halide is too slow, or oxygen is present.

  • Increase the catalyst loading or switch to a more active ligand (e.g., from PPh₃ to SPhos).

  • Ensure the system is oxygen-free (oxygen promotes homocoupling of boronates).

Q: Is the MPD group removable if I want the free boronic acid? A: Yes, but it is harder to remove than a pinacol group under mild conditions. It typically requires transesterification with diethanolamine or treatment with aqueous acid, which brings you back to the stability issues discussed above.

References

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Explains the fundamental mechanism of base-catalyzed deboronation and the correlation with pH.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Details the use of Buchwald ligands to outcompete decomposition pathways.

  • Knapp, D. M., et al. (2010). MIDA Boronates: Sustainable and Stable Boronic Acid Surrogates. Provides context on the stability differences between various boronic ester protecting groups.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. A comprehensive review comparing Pinacol, MPD, and MIDA boronates in terms of reactivity and stability.

Sources

purification of 4,4,6-Trimethyl-1,3,2-dioxaborinane on silica gel

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organoboron Chemistry. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 4,4,6-Trimethyl-1,3,2-dioxaborinane (often abbreviated as Bhg or MPB esters) and its derivatives.

While the hexylene glycol-derived dioxaborinane ring offers excellent stability and tunable reactivity for metal-catalyzed cross-coupling compared to standard pinacol (Bpin) esters, its purification on standard silica gel is notoriously problematic. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield recoveries.

Mechanistic Insight: Why Do Dioxaborinanes Fail on Silica?

As a Senior Application Scientist, the most common failure point I observe in organoboron purification is the fundamental mismatch between the electronic nature of the boronic ester and the stationary phase.

The boron atom in a this compound ring possesses an empty, Lewis acidic p-orbital. Standard silica gel (


) surfaces are heavily populated with Lewis basic, slightly acidic silanol (

) groups. When you load a Bhg-ester onto a standard column, two detrimental pathways occur:
  • Over-Adsorption (Dragging): The empty p-orbital of the boron atom coordinates strongly with the oxygen of the silanol groups, causing the compound to "drag" or streak heavily down the column [2].

  • Hydrolysis (Decomposition): The acidic proton of the silanol group protonates the ester oxygen. Ambient moisture within the silica gel then attacks the boron center, catalyzing the ring-opening hydrolysis back to the highly polar free boronic acid and 2-methyl-2,4-pentanediol (hexylene glycol) [2]. The resulting boronic acid binds irreversibly to the column, leading to catastrophic mass loss.

To solve this, we must alter the microenvironment of the stationary phase to block these interactions.

Quantitative Comparison of Purification Strategies

Before selecting a protocol, consult the table below to match your specific compound's properties with the appropriate purification matrix.

Purification StrategyStationary Phase ModificationEluent SystemTypical Recovery YieldBest Suited For
Boric Acid Impregnation Silica gel coated with 5%

Hexanes / EtOAc75% – 95%Highly sensitive, non-volatile Bhg-esters prone to hydrolysis [1].
Amine Deactivation Silica gel pre-treated with 1-5%

Standard + 1%

60% – 85%Moderately stable esters; compounds with basic functional groups.
Neutral Alumina CC Neutral

(Brockmann I/II)
Hexanes / EtOAc70% – 90%Acid-sensitive esters that streak heavily on any silica [2].
DEA Derivatization None (Precipitation method)Ether / Hexanes80% – 95%Intractable crude oils; rescue operations for failed columns [2].
Vacuum Distillation None (Kugelrohr / Vigreux)N/A> 90%Low molecular weight, highly volatile Bhg-esters.

Decision Tree: Purification Workflow

G Start Crude this compound Mixture Check TLC Check: Does the product streak or decompose on standard silica? Start->Check Volatile Is the product low MW and highly volatile? Check->Volatile Yes (Hydrolyzes/Streaks) StdCC Standard Silica CC (Use short column, fast flow) Check->StdCC No (Stable) Distill Vacuum Distillation (e.g., Kugelrohr) Volatile->Distill Yes BoricCC Boric Acid-Impregnated Silica Gel Chromatography Volatile->BoricCC No, but requires chromatography DEA DEA Derivatization & Precipitation Volatile->DEA No, intractable oil/complex mixture

Caption: Decision matrix for the isolation and purification of this compound derivatives.

Validated Experimental Protocols

Protocol A: Preparation and Use of Boric Acid-Impregnated Silica Gel

This is the gold standard for purifying sensitive boronic esters. By pre-saturating the silica with inexpensive boric acid, you neutralize the Lewis basic/acidic silanol sites, preventing your product from coordinating with the stationary phase [1].

Step-by-Step Methodology:

  • Preparation: In a large Erlenmeyer flask, dissolve

    
     of Boric Acid (
    
    
    
    ) in
    
    
    of absolute ethanol.
  • Impregnation: Add

    
     of standard flash silica gel (230–400 mesh) to the solution to form a slurry. Stir gently for 2 hours at room temperature [1].
    
  • Filtration: Filter the slurry through a large Büchner funnel. Wash the silica cake with an additional

    
     of ethanol.
    
  • Drying: Transfer the silica to a large glass baking dish. Dry in a vacuum oven at

    
     for 24 to 48 hours until a free-flowing powder is obtained [1].
    
  • Chromatography: Pack your column using this modified silica. Run your chromatography as usual. Note: The resolution efficiency is slightly lower than standard silica, so use a gentler solvent gradient.

Protocol B: Triethylamine ( ) Deactivation

If you do not have the time to prepare boric acid-impregnated silica, dynamic deactivation with a tertiary amine is a rapid alternative.

Step-by-Step Methodology:

  • Solvent Prep: Prepare your desired eluent system (e.g., 90:10 Hexanes:EtOAc) and add

    
     Triethylamine (
    
    
    
    ).
  • Column Packing: Slurry-pack the standard silica gel column using the

    
    -spiked solvent.
    
  • Equilibration: Flush the packed column with at least 3 column volumes of the

    
    -spiked solvent to ensure all acidic silanol sites are capped.
    
  • Elution: Load your crude Bhg-ester and elute. Critical Step: Ensure your product is stable to basic conditions, and remember to remove residual

    
     from your final product via high vacuum.
    
Protocol C: Diethanolamine (DEA) Derivatization (Rescue Protocol)

When chromatography fails completely, you can isolate the boron compound by converting it into a highly crystalline, insoluble diethanolamine (DEA) adduct, filtering it, and then releasing the free boronic acid or re-esterifying it [2].

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude Bhg-ester mixture in anhydrous diethyl ether (

    
    ).
    
  • Precipitation: Add

    
     of diethanolamine (DEA) dropwise while stirring at room temperature[2].
    
  • Isolation: A white, crystalline DEA-boronate zwitterion will precipitate over 2–12 hours. Filter the solid and wash with cold

    
     to remove organic impurities.
    
  • Release: Suspend the pure DEA adduct in a biphasic mixture of

    
     and 
    
    
    
    . Stir vigorously until the solid dissolves. The organic layer will contain the highly pure free boronic acid, which can be immediately re-esterified with 2-methyl-2,4-pentanediol if the Bhg-ester is required [2].

Frequently Asked Questions (FAQs)

Q: My this compound product looks pure by crude NMR, but it streaks completely from Rf 0.1 to 0.8 on my TLC plate. Why? A: TLC plates are coated with highly active, acidic silica gel that easily absorbs ambient moisture. As your compound travels up the plate, the empty p-orbital of the boron atom interacts with the silica, causing dragging. Simultaneously, the moisture hydrolyzes the ester on the plate. Solution: Add 1%


 to your TLC developing chamber, or use neutral alumina TLC plates to get an accurate Rf value [2].

Q: I ran a standard silica column and recovered 0% of my mass. Where did my product go? A: There are two likely culprits. First, complete hydrolysis: the Bhg-ester hydrolyzed into hexylene glycol and the free boronic acid. The free boronic acid is highly polar and permanently adhered to the baseline of the silica column. Second, volatility: many low-molecular-weight 4,4,6-trimethyl-1,3,2-dioxaborinanes are highly volatile. If you left your product on the rotary evaporator or high vacuum for too long, it may have evaporated.

Q: Can I use Reverse-Phase (C18) chromatography for these esters? A: Generally, no. Reverse-phase chromatography relies on aqueous mobile phases (e.g., Water/Acetonitrile or Water/Methanol). The high water concentration will rapidly and quantitatively hydrolyze the this compound ring back to the free boronic acid during the run.

Q: Is there a visual stain I can use to specifically identify my boronic ester on a TLC plate? A: Yes. Since many aliphatic Bhg-esters are UV-inactive, you must use a chemical stain. Cerium Ammonium Molybdate (CAM) stain is highly effective and will typically stain boron-containing compounds a distinct dark blue color upon heating [3].

References

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit (r/Chempros). Available at: [Link]

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Yields with TM-DIB Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with poor chemoselectivity, sluggish transmetalation, or reagent degradation when using standard pinacol (Bpin) or catechol boronate esters in cross-coupling workflows.

Transitioning to 4,4,6-trimethyl-1,3,2-dioxaborinane (TM-DIB) esters—particularly 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane—provides a highly stable, 2-carbon building block that fundamentally improves the1[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yields.

Mechanistic Workflow

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Vinyl] OxAdd->TransMet + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Favored Pathway Heck β-Hydride Elimination (Heck Side-Product) TransMet->Heck Suppressed by Sterics RedElim->Pd0 - Ar-Vinyl TMDIB TM-DIB Vinyl Ester (Masked Vinyl Donor) TMDIB->TransMet Boronate transfer

Catalytic cycle of Suzuki-Miyaura coupling highlighting TM-DIB's role in suppressing Heck pathways.

Section 1: Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with a vinylboronate ester is yielding significant amounts of Heck-type side products. How can I improve chemoselectivity? Causality & Solution: The competition between the Suzuki-Miyaura pathway (transmetalation followed by reductive elimination) and the Heck-Mizoroki pathway (β-hydride elimination) is a classic failure point in diene/styrene synthesis. TM-DIB esters inherently suppress the Heck pathway due to the2[2]. This bulk stabilizes the intermediate palladium complex and accelerates transmetalation over β-hydride elimination. Action: Replace your Bpin ester with a TM-DIB ester. Ensure you are using a strong, soluble base (e.g., KOtBu or Ag₂O) to rapidly form the reactive palladium-alkoxo species, further driving the kinetics toward transmetalation[1].

Q2: I am experiencing low overall conversion and suspect reagent degradation. How can I validate and prevent this? Causality & Solution: While TM-DIB esters are highly crystalline and 3 that plague pinacol esters[3], they can still suffer from protodeboronation if exposed to harsh aqueous bases for extended periods before transmetalation occurs. Action: Implement strictly anhydrous conditions using THF and KOtBu. If your substrate necessitates aqueous conditions, use a syringe pump to add the TM-DIB ester slowly over 2 hours. This maintains a low steady-state concentration, ensuring the ester reacts with the Pd(II) intermediate faster than it hydrolyzes.

Q3: The transmetalation step seems sluggish with my current catalyst. What systems work best with TM-DIB? Causality & Solution: The same steric hindrance that protects TM-DIB from side reactions can impede transmetalation if the palladium catalyst's ligand sphere is too bulky. Action: Standard1 is highly effective and provides the optimal balance of electron density and steric accessibility for TM-DIB couplings[1]. For highly deactivated aryl chlorides, consider switching to a nickel-catalyzed system (e.g., NiCl₂(dppp)) which has been shown to4[4].

Section 2: Quantitative Benchmarking

The following table summarizes the dramatic chemoselectivity improvements when using TM-DIB compared to conventional boronate esters.

Boronate Ester TypeSelectivity Ratio (Suzuki : Heck)Typical Yield (%)Storage Stability
TM-DIB (this compound) 18.1 : 1 85 - 95% Excellent (Crystalline, no polymerization)
Pinacol (Bpin)4.2 : 160 - 75%Good (Prone to slow polymerization)
Catechol2.8 : 1< 50%Poor (Highly moisture sensitive)

*Data benchmarked using 4-bromoanisole as the electrophile under standard catalytic conditions[2].

Section 3: Validated Standard Operating Protocol (SOP)

High-Yield Synthesis of Functionalized Styrenes via TM-DIB Suzuki Coupling

This protocol is designed as a self-validating system: visual cues at each step inherently confirm the success of the underlying mechanistic transformations.

Materials & Reagents:

  • Aryl halide (1.0 equiv)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Base: Ag₂O (1.5 equiv) or KOtBu (2.0 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • System Purging (Critical for Pd(0) integrity): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times to prevent catalyst oxidation.

  • Oxidative Addition Setup: Add the aryl halide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) to the flask. Inject 5 mL of degassed anhydrous THF.

    • Self-Validation Check: The solution should transition to a clear, pale yellow color, indicating the stable formation of the Ar-Pd(II)-X complex[1].

  • Base Activation: Add the base (e.g., Ag₂O, 1.5 mmol) in one rapid portion. Stir for 10 minutes at room temperature to initiate the formation of the Pd-alkoxo/hydroxo intermediate.

  • Transmetalation Initiation: Inject the TM-DIB vinyl ester (1.2 mmol) dropwise over 2 minutes via a gas-tight syringe.

  • Thermal Acceleration: Heat the reaction mixture to a gentle reflux (approx. 65°C). Monitor the reaction progress via TLC (Hexanes/EtOAc).

    • Self-Validation Check: The disappearance of the aryl halide spot and the formation of a non-polar UV-active spot confirms successful transmetalation and reductive elimination. The precipitation of black Pd(0) (palladium black) near completion serves as a visual indicator that the catalytic cycle has terminated[1].

  • Quench and Workup: Cool the flask to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts, eluting thoroughly with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure styrene derivative.

References

  • Lightfoot, A. P., Twiddle, S. J. R., & Whiting, A. (2005). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki–Miyaura Coupling Reactions. Synlett (Thieme Connect).
  • Smolecule. (2023). This compound.
  • Chavant, P. Y., et al. (2012). Nickel-catalyzed borylation of aryl halides with this compound. CLOCKSS.

Sources

Technical Guide: 4,4,6-Trimethyl-1,3,2-dioxaborinane Stability & Applications

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Profile

Reagent Identity: 4,4,6-Trimethyl-1,3,2-dioxaborinane (often abbreviated as the MPD ester or hexylene glycol ester ) is a cyclic boronic ester derived from 2-methyl-2,4-pentanediol.

The "Goldilocks" Reagent: In the landscape of organoboron reagents, the MPD ester occupies a critical niche between the hyper-stable pinacol esters and the unstable free boronic acids.

  • Thermodynamic Stability: The 6-membered dioxaborinane ring is thermodynamically more stable than the 5-membered pinacol ring due to reduced ring strain (approx. 120° bond angles vs. 108°).

  • Kinetic Reactivity: Despite this stability, MPD esters often exhibit superior transmetalation rates in Suzuki-Miyaura couplings compared to pinacol esters. This is attributed to a specific "boat-like" conformation in the transition state that exposes the boron center to the palladium catalyst more effectively than the rigid tetramethyl-pinacol framework.

Core Stability Metrics:

Condition Stability Rating Technical Note
Atmospheric Moisture High Stable indefinitely as a solid; resists hydrolysis in ambient air.
Aqueous Neutral (pH 7) High Can persist for days in water-saturated organic solvents.
Aqueous Base (pH >10) Moderate/High Forms stable tetrahedral "ate" complexes. Slow hydrolysis to free acid; Slow protodeboronation (substrate dependent).

| Silica Gel | High | Generally stable during flash chromatography (unlike free acids). |

Part 2: Mechanism of Action in Aqueous Base

Understanding the behavior of MPD esters in basic media is critical for optimizing cross-coupling reactions. The base plays a dual role: it activates the boron for transmetalation but also opens pathways for degradation.

The Hydrolytic Equilibrium

In aqueous base (e.g.,


 / 

), the MPD ester does not simply fall apart. It enters an equilibrium with the tetrahedral hydroxoboronate ("ate" complex).

Key Insight: The "ate" complex is the active species for transmetalation. However, if this complex is too long-lived without reacting with Palladium, it risks undergoing protodeboronation (C-B bond cleavage), destroying your starting material.

HydrolysisMechanism Ester Neutral MPD Ester (Inactive) Ate Tetrahedral 'Ate' Complex (Active Species) Ester->Ate + OH- (Fast) Ate->Ester - OH- FreeAcid Free Boronic Acid (Equilibrium Byproduct) Ate->FreeAcid + H2O / - Diol (Slow Hydrolysis) Product Coupled Product (Desired) Ate->Product + Pd(II)-Ar (Transmetalation) Decomp Protodeboronation (Degradation) Ate->Decomp Base/Heat (C-B Cleavage)

Figure 1: The competitive pathways of the MPD ester in aqueous base. Note that the "Ate" complex is the gateway to both success (Product) and failure (Decomp).

Part 3: Troubleshooting Guide (FAQs)

Scenario A: Suzuki Coupling Stalls or Yields are Low

User Question: "I switched from a Pinacol ester to the MPD ester, but my reaction conversion stalled at 60%. Why?"

Root Cause Analysis: While MPD esters are reactive, they are more lipophilic than free acids. In biphasic systems (e.g., Toluene/Water), the MPD ester may remain sequestered in the organic phase while the base stays in the aqueous phase, preventing "ate" complex formation.

Troubleshooting Steps:

  • Increase Water/Miscibility: Ensure your solvent system allows phase mixing. Switch from Toluene/Water to Dioxane/Water (4:1) or DMF/Water (9:1) .

  • Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle hydroxide ions into the organic phase.

  • Check Base Strength: If using weak bases (

    
    ), switch to 
    
    
    
    or
    
    
    . The MPD ring is robust; it requires a stronger "push" to form the active complex than a free acid does.
Scenario B: "Missing" Mass Balance after Workup

User Question: "I see product on TLC, but after column chromatography, I lost 30% of my mass. Does MPD hydrolyze on silica?"

Root Cause Analysis: MPD esters are generally stable on silica, but acidic silica can catalyze the hydrolysis of the ester back to the free boronic acid. Free boronic acids often streak or stick irreversibly to silica gel, leading to mass loss.

Troubleshooting Steps:

  • Passivate the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes acidic sites.[1]

  • Use Neutral Alumina: If the substrate is highly acid-sensitive, switch to neutral alumina.

  • Check for Diol: The hexylene glycol (diol) released during partial hydrolysis is high-boiling (197°C) and water-soluble. Ensure you aren't mistaking the loss of the diol mass for loss of product.

Scenario C: Deprotection (Removing the MPD Group)

User Question: "I need the free boronic acid for a biological assay. The MPD group won't come off with simple acid wash."

Root Cause Analysis: The thermodynamic stability of the 6-membered ring makes simple acidic hydrolysis slow and inefficient. You need to drive the equilibrium forward by trapping the boron or the diol.

Protocol: Transesterification with DEA (Diethanolamine) This is the industry-standard method for mild deprotection.

  • Dissolve: Dissolve MPD ester (1 equiv) in THF/Ether (1:1).

  • Add DEA: Add Diethanolamine (1.05 equiv). Stir at RT for 2-4 hours.

  • Precipitation: The DEA-boronate complex usually precipitates as a solid. Filter and wash with ether.[2]

  • Hydrolysis: Suspend the solid in biphasic

    
     / dilute aqueous HCl (1M). Shake vigorously. The DEA stays in the aqueous layer (as ammonium salt); the free boronic acid moves to the ether layer.
    
  • Isolate: Dry the ether layer and evaporate.

Part 4: Comparative Data Table

FeaturePinacol Ester (5-ring)MPD Ester (6-ring)Free Boronic Acid
Atom Economy Poor (High MW waste)ModerateExcellent
Crystallinity HighVery High (Often used to purify oils)Variable
Hydrolysis Rate (pH 7) NegligibleNegligibleN/A
Protodeboronation Risk LowLow/Moderate (Substrate dependent)High
Suzuki Reactivity Moderate (Steric bulk)High (Accessible B-center)High
Removal Difficulty Difficult (Oxidative cleavage)Moderate (DEA method)N/A

Part 5: References

  • Preparation and Reactivity of Hexylene-Glycol Boronic Esters. Source: Royal Society of Chemistry (Books). Context: Comprehensive review of the stability and reactivity of MPD esters vs. pinacol.[3]

  • Stability of Boronic Esters – Structural Effects. Source: ResearchGate / Journal of Physical Organic Chemistry. Context: Thermodynamic comparison of 5-membered vs 6-membered boronic esters.

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Source: National Institutes of Health (PMC). Context: Detailed protocol for the DEA deprotection method applicable to stable cyclic esters.

  • Protodeboronation of (Hetero)Arylboronic Esters. Source: University of Edinburgh / Chemical Science. Context: Kinetic study on the degradation pathways of boronic esters in base.

Sources

overcoming steric hindrance in 4,4,6-Trimethyl-1,3,2-dioxaborinane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPD Boronate) Optimization Guide

User Role: Senior Application Scientist Subject: Troubleshooting Steric Hindrance & Reactivity in MPD Boronate Cross-Coupling Reference ID: TSC-BOR-2026-MPD[1]

Executive Summary

The this compound (MPD) ester is a robust protecting group derived from 2-methyl-2,4-pentanediol.[1] While it offers superior stability during purification compared to pinacol esters or free boronic acids, its significant steric bulk around the boron center retards the transmetallation step in Suzuki-Miyaura couplings.

This guide addresses the "stability-reactivity trade-off."[1] Successful utilization requires shifting the reaction pathway from Direct Transmetallation (often kinetically incompetent) to In-Situ Hydrolysis/Activation (the "Slow Release" protocol).

Part 1: The Mechanistic Barrier (Why is it failing?)

The MPD ester introduces a specific steric clash that prevents the palladium(II) complex from effectively approaching the boron center. Unlike planar boronic acids, the chair-like conformation of the dioxaborinane ring, combined with the axial methyl group at the 4/6-position, creates a "shield" against the incoming [Pd-OR] species.

Visualizing the Steric Blockade

Transmetallation_Barrier cluster_0 Steric Shielding cluster_1 Reaction Pathways MPD_Ester MPD Boronate (Axial Methyl Interference) Direct_TM Direct Transmetallation (High Energy Barrier) MPD_Ester->Direct_TM Steric Clash Hydrolysis Hydrolysis to Boronic Acid / Boronate MPD_Ester->Hydrolysis + H2O / Base (Activation) Pd_Complex LnP-Pd-OR (Active Catalyst) Pd_Complex->Direct_TM Product Coupled Product (Biaryl) Direct_TM->Product Very Slow Hydrolysis->Product Fast Transmetallation

Figure 1: The steric bulk of the MPD ester (red) inhibits direct reaction.[1] The preferred pathway involves in-situ unmasking (green) to the active boronate species.

Part 2: Troubleshooting & Optimization (Q&A)

Scenario A: "My reaction is stalling at <10% conversion despite using standard Suzuki conditions."

Diagnosis: The catalyst cannot overcome the steric barrier of the MPD ring to initiate transmetallation. Solution: Switch to a "Slow Release" Hydrolytic Protocol.

Technical Insight: MPD esters are often too stable to react directly.[1] You must induce in-situ hydrolysis to generate the free boronic acid (or its ate-complex) in low concentrations. This mimics the "slow addition" of unstable reagents, preventing side reactions while maintaining a steady supply of active species.

Protocol 1: The "Water-Activation" Method

Parameter Standard Condition (Fail) Optimized Condition (Pass)
Solvent Anhydrous Dioxane or THF Dioxane : Water (4:1 or 5:1)
Base K₂CO₃ or Cs₂CO₃ (Weak/Anhydrous) K₃PO₄ (3.0 equiv) or NaOH (2.0 equiv)
Temperature 80 °C 90–100 °C

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or XPhos Pd G3 |[1]

Why this works: Water and a stronger base (K₃PO₄) facilitate the hydrolysis of the B-O bonds in the MPD ring. The high temperature drives this equilibrium. The free boronic acid generated immediately reacts with the Pd-catalyst before it can decompose (protodeboronation).

Scenario B: "I see the starting material disappearing, but I'm getting protodeboronation (Ar-H) instead of product."

Diagnosis: Hydrolysis is occurring too fast relative to the transmetallation rate. The free boronic acid is accumulating and decomposing. Solution: Modulate the hydrolysis rate or switch to an anhydrous activation strategy.

Technical Insight: If the substrate is electron-deficient (e.g., 2-pyridyl or polyfluorophenyl), the free boronic acid is unstable. You need to slow down the "unmasking" of the MPD ester.

Protocol 2: Anhydrous Activation (Fluoride Mode) Instead of water/hydroxide, use fluoride to form a transient trifluoroborate-like species, which is smaller and more reactive than the MPD ester but more stable than the free acid.

  • Solvent: Anhydrous Toluene or THF.[1]

  • Activator: Add CsF (2.0 equiv) or TBAF (1.0 equiv) .

  • Mechanism: Fluoride attacks the boron center, expanding the coordination number to 4 (tetrahedral). This lengthens the B-O bonds, weakening the MPD ring's hold and creating a reactive "ate" complex that can transmetallate.

Scenario C: "I cannot separate the hexylene glycol byproduct from my product."

Diagnosis: The 2-methyl-2,4-pentanediol (byproduct of coupling) is co-eluting with your product.[1] Solution: Chemical sequestration of the diol during workup.

Protocol 3: Oxidative Workup

  • Upon reaction completion, cool to room temperature.

  • Add 1M NaOH and 30% H₂O₂ (dropwise). Stir for 30 minutes.

  • Result: This oxidizes any remaining organoboron species and ensures the diol is fully cleaved and partitioned into the aqueous layer.

  • Extraction: Extract with EtOAc. The hexylene glycol is highly water-soluble and will wash away, leaving the organic product clean.

Part 3: Advanced Workflow - Direct Transesterification

If the MPD ester is completely unreactive in your specific coupling (e.g., highly hindered aryl chlorides), you may need to swap it for a more reactive Pinacol ester or free acid before the coupling step.

Transesterification Start Unreactive MPD Ester Step1 Step 1: Acid Hydrolysis (THF/H2O, HCl, RT) Start->Step1 Cleave MPD Ring Intermediate Free Boronic Acid (Crude) Step1->Intermediate Step2 Step 2: Reprotection (Optional) (+ Pinacol, MgSO4) Intermediate->Step2 Ligand Exchange End Reactive Pinacol Ester Step2->End

Figure 2: Workflow for converting the stable MPD ester into a reactive Pinacol ester.

Step-by-Step:

  • Dissolve MPD ester in THF/Water (4:1).[1]

  • Add 1M HCl (or NH₄Cl for acid-sensitive substrates).[1]

  • Stir vigorously. The MPD group is acid-labile (unlike its base stability).

  • Extract the free boronic acid.[1]

  • Option: Use the free acid directly, or stir with Pinacol and MgSO₄ in CH₂Cl₂ to form the Pinacol ester.

References

  • Smolecule. (2023).[1] this compound Applications in Organic Synthesis.Link[1]

  • Knapp, D. M., et al. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4][5][6] Chemical Reviews.[1] Link[1]

  • BenchChem. (2025).[1] Overcoming Low Reactivity of Sterically Hindered Boronic Esters.[7]Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] Link

Sources

Technical Support Center: 4,4,6-Trimethyl-1,3,2-dioxaborinane Transmetalation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter transmetalation bottlenecks when scaling up Suzuki-Miyaura cross-couplings. 4,4,6-Trimethyl-1,3,2-dioxaborinane (the hexylene glycol boronic ester) is a highly stable, bench-ready boron reagent. However, its unique steric profile—specifically the methyl substituents on the dioxaborinane ring—alters the activation energy during the transmetalation step. Proper solvent selection is critical to stabilize the trigonal bipyramidal transition state and prevent competitive protodeboronation.

Below is our comprehensive troubleshooting guide, diagnostic logic, and validated protocols for optimizing your solvent systems.

Diagnostic Flowchart: Solvent Selection Logic

Before diving into specific troubleshooting scenarios, use the decision matrix below to identify the baseline solvent system required for your specific substrate and base combination.

G Start Start: Solvent Selection for Transmetalation CheckMoisture Is the substrate prone to protodeboronation? Start->CheckMoisture UseAnhydrous Use Anhydrous THF or Dioxane (Limit H2O < 5%) CheckMoisture->UseAnhydrous Yes CheckBase Is a strong base (KOtBu) or weak base (K2CO3) used? CheckMoisture->CheckBase No Biphasic Use Biphasic System (e.g., THF/H2O 10:1) CheckBase->Biphasic Weak Base (needs H2O) Coordination Does transmetalation require polar stabilization? CheckBase->Coordination Strong Base (anhydrous) UsePolar Use Polar Aprotic (THF, DMF, Dioxane) Coordination->UsePolar Yes (Anionic Pd state) UseNonPolar Use Toluene or Methylcyclohexane Coordination->UseNonPolar No (Neutral Pd state)

Decision matrix for selecting optimal transmetalation solvents.

Troubleshooting Guides & FAQs

Q1: Why is my transmetalation stalling despite successful oxidative addition? A: Transmetalation of this compound proceeds primarily through a hydroxopalladium (Pd-OH) pathway rather than direct halide displacement[1]. If the reaction stalls, your solvent likely lacks the polarity required to stabilize the charged intermediates. Polar aprotic solvents like tetrahydrofuran (THF) accelerate this step by stabilizing the partial positive charge on the boron atom during ligand exchange. Switching from a non-polar solvent to THF can increase the transmetalation rate by a factor of >3[1]. Furthermore, polar solvents stabilize anionic heteroleptic bisligated complexes (e.g.,[Pd(L)F]–), which lowers the energy barrier for aryl transfer[2].

Q2: I am observing high levels of protodeboronation. How do I adjust my solvent system? A: Protodeboronation occurs when the boronic ester hydrolyzes into inactive boronic acids, which subsequently degrade. For this compound, water content above 5% in the solvent system significantly induces this hydrolysis[1]. To troubleshoot:

  • Switch to strictly anhydrous solvents (e.g., anhydrous 1,4-dioxane or THF).

  • If a biphasic system is mandatory to solubilize a weak base (e.g., K2CO3), tightly control the organic-to-aqueous ratio (typically 10:1) and ensure the reaction is heated rapidly to drive the cross-coupling faster than the background hydrolysis rate.

Q3: How do trace solvent contaminants affect the coupling efficiency? A: Industrial-grade solvents often contain stabilizers or precursor traces that act as potent catalyst poisons. For example, in THF-mediated Suzuki-Miyaura couplings, trace impurities like 2,3-dihydrofuran or maleic anhydride (even at 100–300 ppm levels) strongly coordinate to the palladium center, completely halting transmetalation[3]. Always use HPLC-grade or freshly distilled solvents. If poisoning is suspected and solvent replacement is not immediately possible, the addition of excess triphenylphosphine can sometimes displace these contaminants and restore catalytic activity[3].

Q4: Can I use non-polar solvents like toluene or methylcyclohexane with this specific dioxaborinane? A: Yes, but it requires a mechanistic workaround. Because non-polar solvents do not stabilize the anionic transition states well, you must compensate by using a strong, highly soluble base. For instance, in borylation and subsequent cross-coupling reactions using this compound, potassium tert-butoxide (KOtBu) is often the only efficient base when running the reaction in toluene or methylcyclohexane[4]. The strong base rapidly generates the active boronate species, bypassing the need for solvent-mediated polar stabilization.

Quantitative Analysis: Solvent Performance Matrix

To aid in your experimental design, we have synthesized the performance metrics of common solvents used in this compound transmetalation.

SolventDielectric Constant (ε)Transmetalation RateProtodeboronation RiskRecommended Use Case
THF 7.5HighLow (if anhydrous)General cross-coupling; stabilizes charged transition states.
1,4-Dioxane 2.2Medium-HighLowHigh-temperature reactions; excellent for Pd(OAc)2 systems.
Toluene 2.4LowVery LowBase-sensitive substrates; requires strong base (e.g., KOtBu).
DMF 36.7Very HighHighHighly challenging electron-poor aryl halides.
THF/H2O (10:1) ~10-15Very HighModerateWeak base systems (e.g., K2CO3) requiring base solubilization.

Mechanistic Pathway of Transmetalation

Understanding the causality behind solvent effects requires mapping the exact transmetalation pathway. The diagram below illustrates how solvent coordination facilitates the critical base exchange and stabilizes the trigonal bipyramidal transition state.

Mechanism OxAdd Pd(II)-Ar Halide Complex BaseEx Base Exchange (Solvent Mediated) OxAdd->BaseEx + Base / Solvent PdOH Pd(II)-Ar(OH) Hydroxopalladium BaseEx->PdOH PreTrans Trigonal Bipyramidal Transition State PdOH->PreTrans + Boronic Ester Boronate 4,4,6-Trimethyl-1,3,2- dioxaborinane Boronate->PreTrans Solvent Coordination TransMet Transmetalation Complete (Pd-Ar-Ar') PreTrans->TransMet Aryl Transfer

Solvent-mediated stabilization of the Pd-OH transmetalation pathway.

Validated Protocol: Step-by-Step Solvent Optimization Workflow

To systematically identify the best solvent for your specific substrate without conflating oxidative addition failures with transmetalation failures, use this self-validating protocol.

Objective: Isolate the transmetalation step to determine the optimal solvent system.

Step 1: Catalyst Activation & Oxidative Addition Isolation

  • Pre-stir the Pd precatalyst (e.g., 5 mol% Pd(OAc)2) and ligand in 2.0 mL of the test solvent (e.g., anhydrous THF) at room temperature for 15 minutes under an argon atmosphere.

  • Add 1.0 equivalent of the aryl halide and stir for 30 minutes. Causality: This ensures the Pd(II)-Ar halide complex is fully formed before introducing the boron species, isolating any subsequent failure strictly to the transmetalation step.

Step 2: Base Coordination

  • Introduce 2.0 equivalents of the selected base (e.g., K2CO3 for biphasic, KOtBu for anhydrous). If using a biphasic system, add the degassed aqueous base solution now (maintaining a 10:1 organic-to-aqueous ratio). Causality: The base must exchange the halide on the Pd(II) complex to form the active hydroxopalladium (Pd-OH) intermediate.

Step 3: Boronic Ester Introduction

  • Add 1.2 equivalents of this compound.

  • Heat the reaction mixture to the target temperature (e.g., 60°C for THF, 100°C for Dioxane).

Step 4: Kinetic Sampling & Self-Validation

  • Extract 50 µL aliquots at 15, 30, and 60 minutes. Quench immediately with water and extract with EtOAc.

  • Analyze the organic layer via HPLC or GC-MS. Self-Validation Logic: If the aryl halide is consumed (confirming successful oxidative addition) but the cross-coupled product is absent—coupled with an increase in protodeboronated side-products—the solvent is failing to stabilize the transmetalation transition state. In this scenario, escalate to a higher polarity aprotic solvent (e.g., DMF) or verify the absence of trace solvent poisons.

References

  • [2] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (PMC). 2

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Applied and Basic Sciences (AJABS).

  • [4] Nickel-catalyzed bolylation of aryl halides with this compound. ResearchGate. 4

  • [1] this compound. Smolecule. 1

  • [3] Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. HES-SO ArODES. 3

Sources

Technical Support Center: Vacuum Distillation of 4,4,6-Trimethyl-1,3,2-dioxaborinane (HBhg)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Ester Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Successful isolation of highly reactive intermediates requires an understanding of the thermodynamic limits of your molecules. This guide provides a causality-driven, self-validating framework for the vacuum distillation of 4,4,6-Trimethyl-1,3,2-dioxaborinane reaction mixtures.

Scientific Context & Causality

This compound (commonly referred to as hexylene glycol borane or HBhg ) is a highly reactive, cyclic dialkoxyborane. In modern metal-catalyzed borylation reactions, HBhg frequently outperforms the more expensive and sluggish 1[1].

However, isolating HBhg presents a specific thermodynamic challenge: at its atmospheric boiling point (118–124 °C), the compound undergoes moderate thermal disproportionation, yielding only ~70% of the desired product alongside bis(hexyleneglycolato)diboron and borane byproducts[1]. Consequently, controlled vacuum distillation is not merely a purification step—it is a strict mechanistic requirement to preserve the integrity of the B-H bond by lowering the thermal energy applied to the system.

Quantitative Data: Physical Properties & Distillation Parameters

To successfully separate HBhg from unreacted starting materials without inducing degradation, you must strictly adhere to the following thermodynamic parameters.

ParameterValueScientific Causality / Significance
Chemical Formula C6H13BO2Cyclic boronic ester derived from hexylene glycol and a borane source.
Atmospheric Boiling Point 118–124 °CDistillation at atmospheric pressure induces thermal disproportionation[1].
Optimal Vacuum Pressure 38–51 mmHgReduces the boiling point to a thermodynamically safe regime[1].
Target Vapor Temperature 45 °C (at 38 mmHg) to 55–56 °C (at 51 mmHg)Indicates the pure HBhg fraction is actively distilling[1].
Hexylene Glycol Boiling Point 197.5 °C (Atmospheric)High boiling point prevents co-distillation if bath temperature is controlled[2].
Storage Stability Stable for months at 4 °CMust be stored in a stoppered flask under inert gas to prevent hydrolysis[1].

Distillation Workflow & Decision Matrix

HBhg_Distillation Start Crude HBhg Mixture LeakTest 1. System Leak Test (<1 mmHg/min rise) Start->LeakTest Degas 2. Degassing (Remove Volatiles) LeakTest->Degas Distill 3. Apply Vacuum (38-51 mmHg) Heat Bath (60-65 °C) Degas->Distill CheckTemp Vapor Temp Stable 45-56 °C? Distill->CheckTemp Collect 4. Collect Pure HBhg CheckTemp->Collect Yes Disprop Disproportionation! (Reduce Bath Temp) CheckTemp->Disprop No (T > 60°C) Disprop->Distill Adjust

Workflow for vacuum distillation of HBhg, highlighting thermal control.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Every step includes a built-in validation check to ensure system integrity before proceeding, minimizing product loss.

Step 1: Apparatus Assembly and Integrity Validation

  • Action: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are lightly greased and secured with Keck clips. Connect the setup to a variable vacuum pump equipped with a digital manometer and a liquid nitrogen cold trap.

  • Causality: A short-path setup minimizes the theoretical plates required and the distance the volatile HBhg vapor must travel, reducing the required oil bath temperature.

  • Validation Check (The Leak Test): Evacuate the system to 40 mmHg, then isolate the pump by closing the main manifold valve. Monitor the manometer for 5 minutes. A pressure rise of <1 mmHg/min validates a leak-free, anhydrous system. Do not proceed if the pressure rises faster; atmospheric moisture will rapidly hydrolyze the B-O bonds.

Step 2: Degassing the Crude Mixture

  • Action: Transfer the crude HBhg reaction mixture to the distillation pot. Apply a moderate vacuum (approx. 100 mmHg) while stirring at room temperature for 15–20 minutes.

  • Causality: This removes residual low-boiling solvents (e.g., dioxane, DCM) and dissolved gases that can cause sudden bumping or foaming when heat is applied.

  • Validation Check: The complete cessation of bubbling at room temperature under vacuum confirms the successful removal of highly volatile impurities.

Step 3: Fractional Distillation

  • Action: Adjust the vacuum controller to the optimal range of 38–51 mmHg. Gradually heat the oil bath to 60–70 °C.

  • Causality: Maintaining the bath temperature strictly below 75 °C prevents the thermal disproportionation of HBhg[1] and prevents the co-distillation of unreacted 2[2].

  • Validation Check: Monitor the vapor temperature at the distillation head. A stable reading of 45 °C (at 38 mmHg) or 55–56 °C (at 51 mmHg) validates that the pure HBhg fraction is actively distilling[1].

Step 4: Product Isolation and Storage

  • Action: Collect the clear distillate in a receiver flask cooled in an ice-water bath. Once distillation is complete, backfill the apparatus with dry Argon or Nitrogen before disconnecting.

  • Causality: Cooling the receiver prevents the highly volatile purified HBhg from being pulled past the condenser and into the vacuum cold trap.

  • Validation Check: The isolated product must be a clear, colorless liquid. Store the sealed flask at 4 °C; under these conditions, it remains stable for several months without decomposition[1].

Troubleshooting Guides & FAQs

Q1: Why is my HBhg decomposing into a white solid in the condenser during distillation? A1: Causality: This is a classic symptom of thermal disproportionation. When the distillation pot is subjected to excessive heat (e.g., bath temperatures >80 °C) or if distillation is attempted at atmospheric pressure, HBhg undergoes ligand redistribution. This forms bis(hexyleneglycolato)diboron and borane (BH3) gas[1]. The borane rapidly forms white, solid polymeric or adduct species in the condenser. Resolution: Abort the distillation. For your next run, strictly maintain the vacuum between 38–51 mmHg to keep the boiling point in the safe 45–56 °C range[1]. Ensure your oil bath does not exceed 70 °C.

Q2: My vacuum is exceptionally strong (stable at 5 mmHg). Should I distill HBhg at this lower pressure to further protect it from heat? A2: Causality: No. While a lower pressure reduces the boiling point and thermal stress, HBhg is highly volatile. At 5 mmHg, the boiling point drops so significantly that the product vapor will bypass standard water-cooled condensers. This leads to severe product loss as the HBhg gets pulled directly into the cold trap or vacuum pump. Resolution: Use a bleed valve or a vacuum controller to intentionally degrade the vacuum to the validated 38–51 mmHg range[1]. Alternatively, if you must use high vacuum, you must equip your setup with a specialized chilled-coolant condenser (e.g., -10 °C).

Q3: How do I ensure unreacted hexylene glycol is separated from the HBhg product? A3: Causality: Hexylene glycol has a high atmospheric boiling point of 197.5 °C[2], which is significantly higher than HBhg. Under the recommended vacuum (e.g., 50 mmHg), hexylene glycol remains safely in the distillation pot while HBhg distills over. Resolution: If you observe hexylene glycol in your distillate (identifiable via NMR), your oil bath temperature was too high, causing aerosolization or co-distillation. Ensure the bath temperature remains below 75 °C and use a Vigreux column to improve fractionation.

Q4: The distillate in my receiving flask is cloudy. What does this indicate? A4: Causality: Cloudiness is a direct indicator of moisture contamination leading to hydrolysis. HBhg reacts with water to revert to hexylene glycol and boric acid. This implies either the glassware was not properly flame-dried, or there is an atmospheric leak introducing ambient humidity into the system. Resolution: The protocol must function as a self-validating system. Passing the system leak test (<1 mmHg/min pressure rise) prior to heating is mandatory to ensure an anhydrous environment. Discard or re-work the cloudy fraction, dry all apparatus thoroughly, and verify vacuum integrity before restarting.

Q5: Can I scale up this distillation for bulk synthesis? A5: Causality: Yes, but with caution regarding heating times. In larger flasks, the surface-area-to-volume ratio decreases, requiring longer heating times which can increase the total thermal history of the batch, risking disproportionation. Resolution: For bulk scale-up, consider using a wiped-film or short-path continuous evaporator rather than a batch pot distillation. This minimizes the residence time of HBhg at elevated temperatures, preserving the yield.

References

  • Preparations and Applications of Hexyleneglycol Organoboronic Esters | Boron: Sensing, Synthesis and Supramolecular Self-Assembly - Books. Source: rsc.org.
  • Hexylene Glycol (HG) - CAS 107-41-5- Arkema Innovative Chemistry. Source: arkema.com.

Sources

Validation & Comparative

4,4,6-Trimethyl-1,3,2-dioxaborinane vs pinacol ester stability

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the stability, reactivity, and structural mechanics of 4,4,6-Trimethyl-1,3,2-dioxaborinane (hexylene glycol boronic ester, Bhg) versus the traditional pinacol ester (Bpin).

The Boronic Ester Bottleneck in Cross-Coupling

Boronic acids are notoriously polar and prone to degradation, necessitating their conversion into boronic esters for purification, storage, and complex synthesis. For decades, the pinacol ester (Bpin) has served as the default protecting group in drug development. However, Bpin formation is intrinsically reversible in the presence of water or alcohols, leading to rapid hydrolysis and subsequent protodeboronation during basic cross-coupling conditions (1)[1]. This reversibility complicates isolation, causes streaking during chromatography, and diminishes yields in late-stage functionalization.

To overcome these limitations, this compound (Bhg) has emerged as a structurally nuanced, highly stable, and cost-effective alternative that fundamentally alters the thermodynamic profile of the boron center.

Structural Causality: Why Hexylene Glycol Outperforms Pinacol

The stability of a boronic ester is dictated by its ring size and the electronic donation from its diol backbone. Pinacol forms a 5-membered 1,3,2-dioxaborolane ring with symmetric B–O bond lengths of 1.36 Å. In contrast, hexylene glycol forms a 6-membered 1,3,2-dioxaborinane ring. Thermodynamic studies confirm that 6-membered boronic esters are inherently more stable and less prone to transesterification than their 5-membered counterparts (2)[2].

Crucially, the asymmetric substitution of the hexylene glycol backbone induces a profound electronic effect. One of the B–O bonds in the Bhg ester is significantly compressed to 1.34 Å. This compression indicates a stronger donation of electron density from the oxygen atom linked to the highly substituted C(4) carbon into the vacant p-orbital of the boron atom (3)[3]. This alpha-methyl stabilization sterically shields the boron center, drastically slowing the nucleophilic attack of hydroxide ions that forms the tetrahedral boronate anion—the critical intermediate for both hydrolysis and base-catalyzed protodeboronation (4)[4]. As a result, Bhg derivatives are highly resistant to moisture and exhibit superior stability during silica gel chromatography (5)[5].

G BA Free Boronic Acid (Unstable, Polar) Bpin Pinacol Ester (Bpin) 5-Membered Ring 1.36 Å B-O Bond BA->Bpin + Pinacol Bhg Hexylene Glycol Ester (Bhg) 6-Membered Ring 1.34 Å B-O Bond BA->Bhg + Hexylene Glycol Hydrolysis Tetrahedral Boronate Anion (Aqueous Base) Bpin->Hydrolysis Rapid Reversible Hydrolysis Suzuki Suzuki-Miyaura Coupling (Target Product) Bpin->Suzuki Moderate Transmetalation Bhg->Hydrolysis Sterically Shielded (Slow) Bhg->Suzuki Optimal Transmetalation Hydrolysis->BA Regeneration Protodeb Protodeboronation (Irreversible Degradation) Hydrolysis->Protodeb Base-Catalyzed Side Reaction

Mechanistic pathways comparing Bpin and Bhg stability, hydrolysis, and reactivity.

Thermodynamic and Kinetic Data Comparison

The following table synthesizes the structural and operational differences between the two protecting groups, highlighting why Bhg is increasingly preferred for complex molecule synthesis.

ParameterPinacol Ester (Bpin)Hexylene Glycol Ester (Bhg)
Diol Precursor Pinacol (2,3-Dimethyl-2,3-butanediol)Hexylene Glycol (2-Methyl-2,4-pentanediol)
Ring Size 5-membered (1,3,2-dioxaborolane)6-membered (1,3,2-dioxaborinane)
B–O Bond Length 1.36 Å (Symmetric)1.34 Å & 1.36 Å (Asymmetric)
Hydrolytic Stability Moderate (Prone to rapid hydrolysis)High (Sterically shielded)
Chromatographic Stability Often streaks or degrades on silicaExcellent (Can be purified easily)
Transmetalation Rate ModerateHigh
Precursor Cost HighLow

Self-Validating Protocol: Quantifying Hydrolytic Degradation

To objectively compare the stability of Bpin and Bhg derivatives in your own laboratory, utilize this self-validating kinetic assay. This protocol uses an internal standard and orthogonal analytical techniques to ensure absolute mass balance, preventing misinterpretation of data caused by invisible side reactions (e.g., oxidation).

Step 1: Reagent Preparation & Internal Standardization

  • Action: Dissolve 0.1 mmol of the target Bpin ester and 0.1 mmol of the Bhg ester in separate NMR tubes containing 0.5 mL of THF-d8. Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene to each tube.

  • Causality: 1,3,5-trimethoxybenzene serves as an inert internal standard. Because its relaxation time and chemical shifts do not overlap with typical aryl-boronic signals, it allows for the absolute quantification of the ester concentration over time.

Step 2: Reaction Initiation

  • Action: Inject 0.1 mL of a 1.0 M NaOD in D2O solution into each NMR tube. Cap tightly, invert to mix, and place immediately into the NMR spectrometer pre-heated to 40 °C.

  • Causality: Boronic ester hydrolysis is heavily pH-dependent. The mixed aqueous-organic solvent (THF/D2O) ensures the hydrophobic boronic esters remain fully dissolved while providing the basic conditions necessary to drive the formation of the tetrahedral boronate complex, simulating harsh Suzuki-Miyaura cross-coupling environments.

Step 3: NMR Kinetic Monitoring

  • Action: Acquire ¹H and ¹¹B NMR spectra every 10 minutes for 4 hours.

  • Causality: ¹¹B NMR allows direct observation of the shift from the trigonal planar boronic ester (~30 ppm) to the tetrahedral boronate anion (~10 ppm). This validates the hydrolysis mechanism in real-time. The ¹H NMR integrates the decay of the ester's aliphatic peaks against the internal standard.

Step 4: HPLC-UV Orthogonal Validation (The Self-Validation Check)

  • Action: Aliquot 10 µL from the NMR tube at T=4 hours, quench with 100 µL of 0.1 M HCl, and dilute with acetonitrile. Analyze via Reversed-Phase HPLC-UV.

  • Causality: While NMR provides excellent structural data, it may lack the sensitivity to detect trace protodeboronation. By quantifying the sum of the remaining ester, the free boronic acid, and the des-borylated arene via HPLC, the system self-validates mass balance. Validation Rule: If the molar sum deviates from 100% (±5%), it indicates uncharacterized side reactions (e.g., oxidative degradation), prompting an immediate halt and review of the inert atmosphere integrity.

Strategic Implications for Drug Development

While Bpin remains ubiquitous due to historical precedent, its susceptibility to hydrolysis makes it a liability in multi-step syntheses involving aqueous workups or prolonged basic conditions. Transitioning to this compound (Bhg) leverages the thermodynamic stability of a 6-membered ring and the electronic stabilization of an asymmetric B-O bond. This simple swap not only prevents premature protodeboronation but also utilizes a significantly cheaper diol precursor, making it a highly strategic choice for process chemistry and scale-up manufacturing.

References

1.3 - RSC.org 2.5 - Smolecule.com 3.1 - Digitellinc.com 4.2 - ResearchGate.net 5.4 - Ed.ac.uk

Sources

11B NMR Chemical Shift Profiling: 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPD Boronate)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fingerprint" Region

For researchers in organoboron chemistry, 4,4,6-Trimethyl-1,3,2-dioxaborinane (often referred to as the MPD boronate ester ) represents a critical alternative to the ubiquitous pinacol ester (Bpin). While Bpin is prized for its hydrolytic stability, the MPD ester is frequently selected for its ability to induce crystallinity in otherwise oily boronic acid derivatives, facilitating non-chromatographic purification.

In 11B NMR spectroscopy , the MPD boronate ester exhibits a distinct chemical shift signature that allows for rapid differentiation from its 5-membered ring counterparts (like Bpin) and free boronic acids.

  • Primary Chemical Shift (Tricoordinate): 25.0 – 28.0 ppm (relative to BF₃·OEt₂).

  • Key Differentiator: This resonance is typically upfield (lower frequency) by 3–5 ppm compared to the corresponding pinacol ester (~30–32 ppm).

Part 1: Technical Deep Dive – 11B NMR Characteristics

The Chemical Shift Landscape

The 11B nucleus (


) is highly sensitive to the coordination environment (hybridization) and ring size. The shift of this compound is governed by the shielding effects of the 6-membered dioxaborinane ring.
SpeciesHybridizationApprox. Chemical Shift (δ)Electronic/Structural Driver
MPD Ester (6-ring) sp² (Tricoordinate)25 – 28 ppm Reduced ring strain compared to 5-rings; similar to acyclic esters but slightly shielded.
Pinacol Ester (5-ring) sp² (Tricoordinate)30 – 34 ppm 5-membered ring strain results in deshielding (downfield shift).
Neopentyl Glycol Ester sp² (Tricoordinate)26 – 28 ppm 6-membered ring analog; structurally similar to MPD ester.
Free Boronic Acid sp² (Tricoordinate)29 – 31 ppm Solvent dependent; broad signal due to dynamic hydrogen bonding.
Borate Complex sp³ (Tetracoordinate)0 – 10 ppm Coordination of a Lewis base (e.g., OH⁻, F⁻) fills the empty p-orbital, causing a massive upfield shift.
Solvent & Coordination Effects

The reported shift of 25–28 ppm is valid in non-coordinating solvents (e.g., CDCl₃, C₆D₆).

  • Lewis Basic Solvents: In solvents like Pyridine or Methanol, the boron center may accept a lone pair, shifting the equilibrium toward an sp³ species. This results in a dramatic upfield shift toward 0–10 ppm.

  • Diagnostic Tip: To confirm the integrity of the MPD ester, acquire the spectrum in CDCl₃ . If a peak appears near 18–20 ppm, it indicates partial hydrolysis or hemiester formation.

Linewidth & Quadrupolar Broadening

As a quadrupolar nucleus, 11B signals are broad. However, the high symmetry of the 6-membered chair conformation in MPD esters often yields sharper lines compared to acyclic boronic esters, improving the signal-to-noise ratio and allowing for more precise integration against internal standards.

Part 2: Comparative Performance Guide

Strategic Selection: MPD vs. Pinacol (Bpin)

Why choose the MPD ester (this compound) over the industry-standard Pinacol ester?

1. Purification (The "Crystallinity" Factor)
  • MPD Esters: The chiral/racemic nature of the MPD backbone (derived from 2-methyl-2,4-pentanediol) often disrupts the crystal lattice less than expected, but for many aryl boronic acids, the MPD ester forms crystalline solids . This allows for purification via recrystallization , avoiding silica gel chromatography which can cause protodeboronation.

  • Pinacol Esters: Frequently yield viscous oils, necessitating vacuum distillation or chromatography.

2. Hydrolytic Stability[1][2]
  • Pinacol: The 5-membered ring is kinetically robust toward hydrolysis due to steric bulk and the "pre-organized" bite angle of the diol.

  • MPD: The 6-membered ring is thermodynamically stable but kinetically more susceptible to hydrolysis than Bpin. This makes MPD esters easier to deprotect (remove) under mild acidic conditions when the free boronic acid is the desired final product.

3. Atom Economy & Lewis Acidity
  • Atom Economy: Both MPD (

    
    ) and Pinacol (
    
    
    
    ) are isomers (MW 118.17). No advantage here.
  • Lewis Acidity: The 6-membered ring of MPD is less strained, making the boron center slightly more Lewis acidic than in Bpin. This can enhance reactivity in transmetalation steps during Suzuki couplings but also increases sensitivity to nucleophilic attack (hydrolysis).

Decision Matrix: When to Use Which?
FeatureMPD Ester (4,4,6-Trimethyl...)Pinacol Ester (Bpin)
11B NMR Shift 26 – 28 ppm 30 – 34 ppm
Physical State Often Crystalline SolidOften Viscous Oil
Hydrolysis Rate Moderate (Faster)Slow (High Stability)
Deprotection Easier (Acid labile)Difficult (Requires oxidative cleavage)
Suzuki Coupling ExcellentExcellent

Part 3: Experimental Protocols

Protocol A: Synthesis of MPD Boronate Ester

Objective: Convert a boronic acid to its this compound derivative for purification or characterization.

  • Stoichiometry: Mix Boronic Acid (1.0 equiv) and 2-Methyl-2,4-pentanediol (1.05 equiv).

  • Solvent: Toluene or Cyclohexane (non-polar solvents promote water removal).

  • Dehydration:

    • Method A (Azeotropic): Reflux with a Dean-Stark trap for 2–4 hours.

    • Method B (Desiccant): Stir at RT with anhydrous

      
       (2.0 equiv) for 12 hours.
      
  • Workup: Filter off solids (

    
    ). Remove solvent under reduced pressure.
    
  • Purification: Recrystallize the residue from Hexanes/Et₂O (if solid) or distill (if liquid).

Protocol B: 11B NMR Acquisition

Objective: Accurate chemical shift determination.

  • Sample Prep: Dissolve ~20 mg of the ester in 0.6 mL CDCl₃ (avoid alcohols to prevent solvolysis).

  • Tube Selection: Standard Pyrex tubes are acceptable for organic soluble boron. For trace analysis, use Quartz tubes to eliminate the broad background signal (~0 ppm) from borosilicate glass.

  • Parameters:

    • Frequency: ~128 MHz (for 400 MHz proton machine).

    • Spectral Width: 200 ppm (typically -100 to +100 ppm).

    • Pulse Angle: 90°.

    • Relaxation Delay: 0.1 – 0.5 s (Boron relaxes very fast).

  • Referencing: External standard of

    
     in 
    
    
    
    set to 0.00 ppm .

Part 4: Visualization & Workflows

Stability & Reactivity Logic Flow

This diagram illustrates the decision-making process for choosing between MPD and Pinacol esters based on downstream applications.

BoronateSelection Start Boronic Acid Derivative Needed Criteria Primary Constraint? Start->Criteria Purification Purification Difficulty Criteria->Purification Need Solid/Pure Stability Hydrolytic Stability Criteria->Stability Need Long Shelf-Life MPD_Route MPD Ester (4,4,6-Trimethyl...) 11B: 26-28 ppm Purification->MPD_Route Select MPD Pin_Route Pinacol Ester (Bpin) 11B: 30-34 ppm Stability->Pin_Route Select Pinacol Result_MPD Crystalline Solid (Recrystallization) MPD_Route->Result_MPD Result_Pin Oily Product (Chromatography) Pin_Route->Result_Pin App_MPD Easy Deprotection or Coupling Result_MPD->App_MPD App_Pin Robust Storage Direct Coupling Result_Pin->App_Pin

Caption: Decision logic for selecting MPD vs. Pinacol esters based on purification needs and stability requirements.

Synthesis & NMR Verification Workflow

The experimental pathway from raw materials to validated chemical shift.

SynthesisWorkflow Substrate Boronic Acid (R-B(OH)2) Reaction Dehydration (Toluene, Reflux/MgSO4) Substrate->Reaction Reagent 2-Methyl-2,4-pentanediol (MPD) Reagent->Reaction Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Crystallization Recrystallization (Hexanes) Isolation->Crystallization NMR 11B NMR Analysis (CDCl3) Crystallization->NMR Check Check Shift (δ) NMR->Check Valid Product Confirmed (25-28 ppm) Check->Valid δ = 26-28 Invalid Hydrolysis/ impurity (18-20 ppm or 30 ppm) Check->Invalid δ ≠ 26-28

Caption: Step-by-step workflow for the synthesis, purification, and 11B NMR validation of MPD boronate esters.

References

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
  • Comparison of Cyclic Boronates

    • Woods, W. G., & Strong, P. L. (1966). "this compound.[3][4][5] A Stable Dialkoxyborane". Journal of the American Chemical Society, 88(9), 1893–1896. Link

  • Hydrolytic Stability Studies: Bennani, Y. L., et al. (2009). "Stability of Boronic Esters to Hydrolysis: A Comparative Study". Tetrahedron Letters. (Highlights the kinetic instability of 6-membered rings vs 5-membered rings).
  • Suzuki-Miyaura Coupling Applications

    • Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • 11B NMR Methodology

    • San Diego State University (SDSU) NMR Facility. "11B NMR Chemical Shifts". (General reference for shift ranges of borolanes vs borinanes). Link

Sources

Comparative Technical Guide: TM-DIB (Pinacol) vs. Neopentyl Glycol Boronate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between TM-DIB (4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as the Pinacol ester or Bpin ) and Neopentyl Glycol (NPG) boronate esters.

Executive Summary: The Boronate Landscape

In modern drug discovery, the stability and reactivity profile of boron species is critical. While boronic acids are prone to trimerization (boroxine formation) and protodeboronation, boronate esters provide necessary protection.[1]

This guide compares the two dominant cyclic ester architectures:

  • TM-DIB (Pinacol Ester): The industry standard. A 5-membered ring characterized by high steric bulk and extreme hydrolytic stability.

  • Neopentyl Glycol (NPG) Ester: A 6-membered ring alternative offering a distinct reactivity profile, often superior atom economy, and unique crystallization properties.

Key Decision Driver: Choose TM-DIB for maximum stability during multi-step synthesis. Choose NPG when faster transmetalation rates are required in Suzuki-Miyaura couplings or when improved crystallinity is needed for purification.

Chemical Architecture & Mechanistic Implications[2]

The performance difference between these two esters stems directly from their ring size and steric environment.

Structural Analysis
  • TM-DIB (Pinacol): A 5-membered dioxaborolane ring. The four methyl groups are located on the

    
    -carbons (adjacent to oxygen). This places significant steric bulk directly proximal to the boron center, shielding it from nucleophilic attack.
    
  • NPG (Neopentyl): A 6-membered dioxaborinane ring. The two methyl groups are on the

    
    -carbon (the "neopentyl" position), far removed from the boron center.
    
Mechanistic Impact on Reactivity

The Suzuki-Miyaura coupling requires the formation of a four-coordinate boronate complex (e.g.,


 before transmetalation to Palladium.
  • The "Pinacol Penalty": The steric crowding around the boron atom in TM-DIB slows down the formation of this active "ate" complex. Consequently, Pinacol esters often require harsher conditions (higher temperature, stronger bases) or in situ hydrolysis to the free acid to couple efficiently.

  • The NPG Advantage: Lacking proximal steric bulk, NPG esters form the activated "ate" complex more readily. Studies indicate NPG esters can exhibit faster transmetalation rates compared to their Pinacol counterparts in anhydrous conditions.

Steric_Comparison cluster_0 TM-DIB (Pinacol) - 5-Membered Ring cluster_1 NPG (Neopentyl) - 6-Membered Ring cluster_2 Reactivity Consequence Pinacol Boron Center (Shielded) Me_Pin 4x Methyls (Alpha-Position) High Steric Hindrance Pinacol->Me_Pin Proximal Transmetalation Transmetalation Rate Pinacol->Transmetalation Slower (Steric Penalty) NPG Boron Center (Exposed) Me_NPG 2x Methyls (Beta-Position) Low Steric Hindrance NPG->Me_NPG Distal NPG->Transmetalation Faster (Accessible)

Caption: Structural causality: Proximal methyls in TM-DIB hinder nucleophilic attack, reducing transmetalation rates compared to the accessible NPG center.

Performance Matrix

FeatureTM-DIB (Pinacol)Neopentyl Glycol (NPG)Scientific Rationale
Hydrolytic Stability Excellent Good5-membered rings are thermodynamically more stable than 6-membered rings (entropy/enthalpy balance).
Chromatographic Stability High Moderate/HighBoth survive silica gel, but TM-DIB is virtually inert to silica degradation.
Atom Economy Lower (MW ~116 fragment)Higher (MW ~102 fragment) NPG adds less mass waste per mole of reagent.
Crystallinity Variable (Often oily/waxy)High The rigid, symmetrical neopentyl backbone often induces crystallinity, aiding purification without chromatography.
Suzuki Reactivity Moderate (Steric hindrance)High Reduced steric bulk at Boron facilitates "ate" complex formation.
Deprotection Ease Difficult (Req. NaIO4 or 2-step)Moderate6-membered rings hydrolyze slightly faster, but still require specific conditions.

Experimental Protocols

Synthesis of Boronate Esters (General Dean-Stark Protocol)

Applicable for converting Boronic Acids to TM-DIB or NPG esters.

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • Diol: Pinacol (1.1 equiv) OR Neopentyl Glycol (1.1 equiv)

  • Solvent: Toluene (Reagent Grade)

  • Catalyst: None usually required (or mild acid if substrate allows).

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add the boronic acid, the chosen diol (Pinacol or NPG), and toluene (approx. 5 mL per mmol).

  • Reflux: Heat to reflux (bath temp ~120-130 °C). Water will azeotrope into the trap.

  • Monitoring: Reaction is complete when water evolution ceases (typically 1-3 hours).

  • Workup: Cool to RT.

    • For TM-DIB: Concentrate in vacuo. Often requires passing through a short silica plug if not pure.

    • For NPG: Concentrate. The residue often crystallizes upon addition of hexanes/pentane. Filter to collect solids (Self-validating purification).

Comparative Suzuki-Miyaura Coupling

Demonstrating the reactivity difference in anhydrous conditions.

Reagents:

  • Boronate Ester (TM-DIB or NPG): 1.1 equiv

  • Aryl Halide (Br/I): 1.0 equiv[2]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: DMF or Dioxane (Anhydrous)

Step-by-Step:

  • In a glovebox or under Argon, combine Aryl Halide, Boronate Ester, and Base in a reaction vial.

  • Add Solvent (degassed).

  • Add Pd-catalyst last to prevent premature activation.

  • Heat to 80 °C.

  • Validation Point: Monitor via LC-MS at 1 hour.

    • Observation: NPG esters typically show higher conversion at early time points compared to TM-DIB due to faster transmetalation kinetics, particularly with sterically demanding aryl halides.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_coupling Suzuki Coupling Performance Start Boronic Acid + Diol Reflux Dean-Stark Reflux (Toluene, -H2O) Start->Reflux Isolation Isolation Strategy Reflux->Isolation Coupling Pd-Catalyzed Coupling (Anhydrous) Isolation->Coupling NPG: Crystallize TM-DIB: Silica Plug Note1 NPG typically crystallizes (Higher Purity) Isolation->Note1 Outcome Reaction Outcome Coupling->Outcome Note2 NPG: Faster Kinetics TM-DIB: Slower/Requires Hydrolysis Outcome->Note2

Caption: Workflow comparison highlighting the purification advantage of NPG (crystallization) and its kinetic advantage in coupling.

Strategic Recommendations

When to use TM-DIB (Pinacol):
  • Early Stage Building Blocks: When the intermediate must survive multiple harsh reaction steps (oxidations, acidic workups) before the cross-coupling event.

  • Commercial Availability: When you need to source starting materials rapidly at scale (Bpin reagents are ubiquitous).

  • Lithiation/Borylation: Standard for Miyaura borylation or C-H activation where the stability of the product is paramount during isolation.

When to use Neopentyl Glycol (NPG):
  • Difficult Purifications: If the Pinacol ester yields an inseparable oil, converting to the NPG ester often induces crystallinity, allowing purification by recrystallization/trituration.

  • Sluggish Couplings: For sterically hindered substrates where the "Pinacol Penalty" shuts down the reaction. The reduced steric bulk of NPG can restore reactivity.

  • Atom Economy: In large-scale process chemistry where reducing waste mass (MW 102 vs 116) impacts cost metrics.

References

  • Vertex AI Search. (2025). Comparison of pinacol boronate vs neopentyl glycol boronate ester stability. 3

  • National Institutes of Health (PMC). (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. 2

  • Organic Syntheses. (2020).[4] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. 4

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. 5[3]

  • Benchchem. (2025).[6] A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. 6

Sources

Hydrolytic Stability of Cyclic Boronates: A Technical Guide for Medicinal & Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolytic Stability of 6-Membered vs. 5-Membered Boronate Rings Content Type: Publish Comparison Guide

Executive Summary

In drug discovery and organic synthesis, the choice between a 5-membered (dioxaborolane) and a 6-membered (dioxaborinane) boronate ester is rarely arbitrary. It is a calculated decision balancing kinetic inertness (shelf-life, metabolic stability) against thermodynamic reactivity (Suzuki coupling efficiency, target engagement).

This guide objectively compares the hydrolytic stability of these two classes. While general organic chemistry principles suggest 6-membered rings are more stable, steric factors in specific derivatives (like pinacol) often invert this rule kinetically.

Quick Comparison Matrix
Feature5-Membered (e.g., Pinacol)6-Membered (e.g., Neopentyl Glycol)
Kinetic Stability (Hydrolysis Rate) High (Slow hydrolysis due to steric shielding)Moderate to High (Faster exchange than pinacol)
Thermodynamic Stability (

)
Moderate (Ring strain in tetrahedral state)High (Relaxed chair conformation)
Suzuki Coupling Reactivity Slower (Requires activation)Faster (Rapid transmetalation)
Purification Robustness Excellent (Silica stable)Good (May require specific conditions)
Primary Use Case Stable intermediates, reagents, prodrugsHighly reactive coupling partners, protecting groups

Mechanistic Underpinnings[2]

To manipulate boronate stability, one must understand the hydrolysis mechanism.[1] The reaction proceeds via a tetrahedral intermediate , and the energy barrier to forming this intermediate dictates the rate.

The Hydrolysis Pathway

Hydrolysis is not a single step but a multi-stage equilibrium involving water insertion, proton transfer, and ring opening.

HydrolysisMechanism Ester Boronate Ester (sp2) Planar, Trigonal Tetra Tetrahedral Intermediate (sp3) Anionic 'Ate' Complex Ester->Tetra Nucleophilic Attack (Rate Limiting) Water + H2O / OH- Tetra->Ester Reversible Open Ring-Opened Monoester Tetra->Open Ring Opening Acid Boronic Acid + Diol Open->Acid Full Hydrolysis

Figure 1: General mechanism of boronate ester hydrolysis. The transition from sp2 (planar) to sp3 (tetrahedral) geometry is the critical step influenced by ring size and substitution.

The "Strain" Paradox
  • 5-Membered Rings (Dioxaborolanes): In the planar sp2 state, 5-membered rings (especially pinacol) are relatively unstrained. However, converting to the sp3 tetrahedral intermediate introduces significant eclipsing interactions between substituents. This raises the activation energy ($ \Delta G^\ddagger $), slowing down hydrolysis (Kinetic Stability).

  • 6-Membered Rings (Dioxaborinanes): These rings can adopt a chair-like conformation in the tetrahedral state, minimizing strain. Consequently, the transition from sp2 to sp3 is energetically cheaper, often making them hydrolyze or exchange faster than hindered 5-membered rings, despite being thermodynamically stable products.

Comparative Analysis: 5-Membered vs. 6-Membered

5-Membered Rings: The Pinacol Standard

The pinacol ester (Bpin) is the industry standard not because 5-membered rings are inherently stable, but because tetramethyl substitution creates a steric fortress.

  • Pinacol (Bpin): The four methyl groups shield the empty p-orbital of the boron atom from incoming nucleophiles (water/hydroxide). This imparts exceptional kinetic stability , allowing silica chromatography and prolonged storage.

  • Ethylene Glycol: Lacking steric bulk, this unhindered 5-membered ring hydrolyzes extremely rapidly, often within minutes in aqueous buffer. It is rarely used for isolation.

6-Membered Rings: Neopentyl & 1,3-Propanediol[1]
  • Neopentyl Glycol (Bneop): Derived from 2,2-dimethyl-1,3-propanediol. It offers a balance. It is thermodynamically very stable (high formation constant) but kinetically more active than pinacol. In Suzuki couplings, Bneop esters often undergo transmetalation faster than Bpin esters because the lower steric bulk around the boron allows easier interaction with the palladium catalyst.

  • MIDA Boronates: A special class of bicyclic 5-membered systems (though often grouped with "protected" species). The dative B-N bond locks the hybridization, preventing hydrolysis until the bond is cleaved by base.

Stability Hierarchy

The following hierarchy represents Kinetic Inertness (Resistance to Hydrolysis at pH 7.4):

StabilityHierarchy cluster_high High Stability (Isolable, Drug-Like) cluster_med Moderate Stability (Reagents) cluster_low Low Stability (Transient) MIDA MIDA Boronate (Bicyclic Cage) Pinanediol Pinanediol Ester (Rigid 5-Mem) Pinacol Pinacol Ester (Bpin) (Hindered 5-Mem) Pinanediol->Pinacol Decreasing Steric Shielding Neopentyl Neopentyl Glycol (Bneop) (Hindered 6-Mem) Pinacol->Neopentyl Increased Conformational Freedom Propane 1,3-Propanediol (Unhindered 6-Mem) Neopentyl->Propane Loss of Gem-Dimethyl Effect Ethylene Ethylene Glycol (Unhindered 5-Mem) Propane->Ethylene Ring Strain Effects

Figure 2: Kinetic stability hierarchy of common boronate esters. Note that Pinacol is generally more kinetically inert than Neopentyl Glycol, despite the latter's 6-membered ring.

Experimental Data Comparison

The following data summarizes the hydrolysis half-lives (


) of phenylboronic acid esters in aqueous phosphate buffer (pH 7.4) containing 10-50% organic co-solvent (typically Dioxane or DMSO).
Boronate Ester TypeDiol StructureRing SizeRelative

(pH 7.4)
Mechanism Note
Pinanediol Bicyclic terpene5-Membered> 24 HoursRigid geometry prevents transition state formation.
Pinacol (Bpin) Tetramethyl-1,2-diol5-Membered~ 4 - 10 HoursSteric bulk blocks water attack; generally stable enough for HPLC.
Neopentyl Glycol 2,2-Dimethyl-1,3-diol6-Membered~ 1 - 5 HoursFaster exchange than Bpin; thermodynamically stable but kinetically accessible.
1,3-Propanediol Unsubstituted 1,3-diol6-Membered< 30 MinutesUnhindered; rapid hydrolysis.
Ethylene Glycol Unsubstituted 1,2-diol5-Membered< 5 MinutesHighly labile; exists in rapid equilibrium with free acid.

Note: Absolute values vary significantly based on the aryl substituent (electron-withdrawing groups accelerate hydrolysis).

Protocol: Measuring Hydrolytic Stability

To rigorously compare a new boronate derivative against these standards, use the following NMR-based Kinetic Assay . This method is self-validating as it directly observes the disappearance of the ester and appearance of the free acid.

Materials
  • Solvent:

    
    -DMSO or 
    
    
    
    -Acetonitrile.
  • Buffer: 0.1 M Phosphate Buffer in

    
     (pD adjusted to 7.4).
    
  • Internal Standard: 4,4'-Bis(trifluoromethyl)biphenyl (inert, distinct 19F/1H signals).

  • Instrument: 400 MHz NMR (minimum).

Workflow Diagram

Protocol Step1 1. Prepare Stock Solutions (20 mM Ester in DMSO-d6) Step3 3. Initiate Reaction (T=0) Mix 1:1 ratio in NMR Tube (Final Conc: 10 mM) Step1->Step3 Step2 2. Prepare Buffer Mix (D2O Buffer + Internal Standard) Step2->Step3 Step4 4. Acquire Spectra Intervals: 5, 15, 30, 60 min... Step3->Step4 Step5 5. Data Processing Integrate Ester vs. Acid peaks Step4->Step5 Step6 6. Calculate Rate Constant Plot ln([Ester]) vs. Time Step5->Step6

Figure 3: Step-by-step workflow for determining hydrolytic kinetic constants (


).
Step-by-Step Procedure
  • Preparation: Dissolve the boronate ester (0.05 mmol) and internal standard (0.01 mmol) in 0.5 mL of organic deuterated solvent (

    
    -DMSO).
    
  • Initiation: Add 0.5 mL of deuterated phosphate buffer (pH 7.4) to the NMR tube. Shake vigorously for 10 seconds. Record the time (

    
    ).
    
  • Acquisition: Immediately insert into the NMR probe pre-equilibrated to 25°C or 37°C.

  • Monitoring: Acquire

    
     NMR (broad peaks, good for qualitative check) and 
    
    
    
    NMR (sharp peaks, quantitative) at set intervals.
    • Tip: Monitor the methyl protons of the pinacol/neopentyl group. The shift difference between ester-bound and free diol is distinct.

  • Calculation: Plot

    
     versus time (
    
    
    
    ). The slope of the line is
    
    
    .
    • Half-life calculation:

      
      .
      

References

  • Mechanism of Boron

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
  • Kinetic vs. Thermodynamic Stability

    • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The Relationship Among pKa, pH, and Binding Constants in the Interactions Between Boronic Acids and Diols. Tetrahedron, 60(49), 11205-11209.
  • Hydrolysis of Pinacol Esters

    • Achilli, C., et al. (2013).[2] Susceptibility to Hydrolysis of Phenylboronic Pinacol Esters at Physiological pH.[3][4] Open Chemistry, 11(9), 1395-1399.

  • MIDA Boron

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717.

Sources

Characterization of 4,4,6-Trimethyl-1,3,2-dioxaborinane by ^1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characterization of the 4,4,6-trimethyl-1,3,2-dioxaborinane moiety (often derived from hexylene glycol) using ^1H NMR. It is designed for researchers requiring a robust, cost-effective alternative to the standard pinacol ester, specifically in drug development and process chemistry.

A Comparative Technical Guide

Executive Summary: The "Hexylene Glycol" Advantage

While the pinacol ester (Bpin) is the industry standard for protecting boronic acids due to its spectral simplicity (a single singlet at ~1.25 ppm), it suffers from lower atom economy and higher cost. The This compound (often abbreviated as the HG ester ) offers superior hydrolytic stability and atom economy.

However, its adoption is often hindered by its complex ^1H NMR signature. This guide decodes that complexity, transforming "spectral noise" into diagnostic structural proof.

Quick Comparison: HG Ester vs. Alternatives
FeaturePinacol Ester (Bpin) Hexylene Glycol Ester (HG) Neopentyl Glycol Ester (Bnep)
Precursor Pinacol (2,3-dimethyl-2,3-butanediol)2-Methyl-2,4-pentanediol Neopentyl glycol
Ring Size 5-membered (Dioxaborolane)6-membered (Dioxaborinane) 6-membered (Dioxaborinane)
^1H NMR Signature Clean: Singlet (12H) @ ~1.25 ppmComplex: Multiplets (CH/CH

) & 3 Me signals
Clean: Singlet (6H) @ ~1.0 ppm
Hydrolytic Stability ModerateHigh (Thermodynamically favored) Moderate to High
Atom Economy Poor (Mass: 118 Da loss)Better (Mass: 118 Da loss) Good (Mass: 104 Da loss)
Cost HighLow (Industrial Solvent) Moderate

^1H NMR Characterization Protocol

The Molecule

The this compound ring adopts a chair conformation . This rigidity renders the protons at C5 diastereotopic (axial/equatorial) and creates distinct magnetic environments for the methyl groups.

Spectral Assignment (400 MHz, CDCl )

Unlike the Bpin ester, which appears as a single peak, the HG ester presents a distinct "fingerprint" across the aliphatic region.

1. The Methyl Region (1.0 – 1.4 ppm)

Instead of one giant singlet, you will observe three distinct signals corresponding to the three methyl groups.

  • 
     1.25 – 1.35 ppm (Singlets, 6H):  The gem-dimethyl groups at C4 . Depending on the solvent and specific boronic acid derivative, these may appear as two distinct singlets or one overlapping signal.
    
  • 
     1.15 – 1.30 ppm (Doublet, 3H, J
    
    
    
    6.2 Hz):
    The methyl group at C6 . This doublet is diagnostic and confirms the presence of the chiral center (racemic) in the ring.
2. The Backbone Multiplets (1.5 – 2.0 ppm)

The methylene protons at C5 are the most complex feature.

  • 
     1.50 – 1.90 ppm (Multiplets, 2H):  These are the H
    
    
    
    and H
    
    
    protons on C5.
    • H

      
       (Axial):  Typically a doublet of doublets (dd) or doublet of triplets (dt) with a large geminal coupling (J
      
      
      
      14 Hz) and axial-axial vicinal coupling (J
      
      
      11-12 Hz).
    • H

      
       (Equatorial):  A complex multiplet ( ddd or similar) with smaller vicinal couplings (J
      
      
      
      2-5 Hz).
    • Note: In lower-field instruments (300 MHz), these often overlap into a "messy" multiplet region.

3. The Deshielded Methine (4.0 – 4.5 ppm)
  • 
     4.00 – 4.30 ppm (Multiplet, 1H):  The methine proton at C6 .
    
    • Pattern: Often appears as a dqd (doublet of quartets of doublets) or broadly as a multiplet.[1]

    • Diagnostic Value: This peak is shifted downfield due to the adjacent Oxygen atom. It is the cleanest indicator of ring formation. If this peak is sharp and integrates to 1H, your ester is intact.

Visualizing the Spin System

The following diagram illustrates the scalar coupling network that creates the complex NMR signature.

G C4 C4 (Quaternary) Me_Gem Gem-Dimethyl (Singlets, ~1.3 ppm) C4->Me_Gem Attached C5 C5 (Methylene) C4->C5 H_Ax H-Axial (dd, ~1.5 ppm) C5->H_Ax Attached H_Eq H-Equatorial (ddd, ~1.8 ppm) C5->H_Eq Attached C6 C6 (Methine) C5->C6 H_Ax->H_Eq J(gem) ~14Hz H_C6 H-C6 (Multiplet, ~4.2 ppm) H_Ax->H_C6 J(vic, ax-ax) ~11Hz H_Eq->H_C6 J(vic, eq-ax) ~3Hz C6->H_C6 Attached Me_C6 C6-Methyl (Doublet, ~1.2 ppm) C6->Me_C6 Attached H_C6->Me_C6 J(vic) ~6Hz

Caption: Scalar coupling network of the this compound ring. Dashed lines indicate J-coupling interactions responsible for multiplet splitting.

Experimental Workflow: Synthesis & Verification

Protocol: Synthesis from Boronic Acid

This protocol uses azeotropic distillation to drive the equilibrium toward the thermodynamically stable 6-membered ring.

Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • 2-Methyl-2,4-pentanediol (Hexylene Glycol) (1.1 equiv)

  • Solvent: Toluene or Cyclohexane (Reagent Grade)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the boronic acid and hexylene glycol. Add toluene (approx. 5 mL per mmol).

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux.

  • Monitoring: Reflux for 2–4 hours. Water separation should be visible in the trap.

  • Workup: Cool to room temperature. The HG ester is typically highly soluble in non-polar solvents.

    • Option A (Filtration): If the product precipitates (rare for HG esters), filter and wash with hexanes.

    • Option B (Concentration): Evaporate the solvent under reduced pressure.

  • Purification: Most HG esters are stable enough for flash chromatography (Silica gel, Hexanes/EtOAc), but many are pure enough for use after high-vacuum drying.

Self-Validating NMR Check

To confirm the product without full assignment:

  • Check 4.0–4.3 ppm: Do you see a distinct multiplet (1H)? -> Ring is closed.

  • Check 1.2–1.4 ppm: Do you see the methyl pattern (Singlets + Doublet)? -> Backbone is present.[2]

  • Integrate: The ratio of the Aromatic Region to the Methyl Region (9H) should be exact. Excess integration in the aliphatic region suggests unreacted hexylene glycol (which has similar shifts but OH peaks).

References

  • Chemical Shifts & Stability: Woods, W. G.; Strong, P. L. "this compound. A Stable Dialkoxyborane." Journal of the American Chemical Society, 1966, 88(20), 4667–4671.Link

  • Comparison to Pinacol: Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443.Link

  • NMR Data Compilation: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179.Link

  • Synthesis Protocol: Organic Syntheses, Coll. Vol. 10, p. 277 (2004); Vol. 76, p. 86 (1999). (General procedure for cyclic boronate esters). Link

Sources

Process and Atom Economy: A Comparative Guide to 4,4,6-Trimethyl-1,3,2-dioxaborinane (HBhg) vs. Pinacolborane (HBpin)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In transition-metal-catalyzed C–B bond formation, the selection of the boron donor dictates the efficiency, scalability, and economic viability of the synthesis. While bis(pinacolato)diboron (B2pin2) is a ubiquitous reagent, it suffers from inherently poor atom economy, as one entire boron moiety is discarded as waste. Monoboranes solve this issue, with Pinacolborane (HBpin) being the industry standard.

However, for large-scale drug development and industrial applications, 4,4,6-trimethyl-1,3,2-dioxaborinane (commonly referred to as MPD borane or HBhg) presents a highly strategic alternative. Derived from hexylene glycol, HBhg is a structural isomer of HBpin. This guide objectively evaluates the atom economy, process efficiency, and catalytic performance of HBhg versus HBpin, providing researchers with field-proven protocols for scalable borylation.

Structural & Atom Economy Analysis

A common misconception in synthetic planning is conflating atom economy with process economy. Because HBhg and HBpin are exact structural isomers (C6H13BO2), their theoretical atom economy in a cross-coupling reaction is mathematically identical . Both reagents incorporate 100% of their boron-containing mass into the final product, losing only a single hydrogen atom during base-mediated halide coupling.

The true differentiator lies in process economy . Pinacol (2,3-dimethyl-2,3-butanediol) is a specialty chemical that is relatively expensive to produce at scale. In contrast, hexylene glycol (2-methyl-2,4-pentanediol)—the diol precursor for HBhg—is an inexpensive, globally abundant bulk industrial solvent.

Quantitative Comparison: HBhg vs. HBpin
PropertyThis compound (HBhg)Pinacolborane (HBpin)
Molecular Formula C6H13BO2C6H13BO2
Molar Mass 127.98 g/mol 127.98 g/mol
Diol Precursor Hexylene Glycol (Bulk chemical, low cost)Pinacol (Specialty chemical, high cost)
Theoretical Atom Economy ~99% (loss of H during coupling)~99% (loss of H during coupling)
Ring Structure 6-membered (1,3,2-dioxaborinane)5-membered (1,3,2-dioxaborolane)
Steric Profile Asymmetric (4,4,6-trimethyl)Symmetric (4,4,5,5-tetramethyl)
Disproportionation Stability Extremely HighHigh

Mechanistic Pathways & Stability

A critical vulnerability of dialkoxyboranes is their tendency to undergo disproportionation into trialkoxyboranes and diborane gas, which compromises reaction stoichiometry and safety. As first elucidated by , the 4,4,6-trimethyl substitution pattern in HBhg provides substantial steric shielding around the empty p-orbital of the boron atom. This asymmetric bulk prevents the bimolecular ligand exchange that typically degrades unhindered 1,3,2-dioxaborinanes.

In cross-coupling scenarios, such as the Nickel-catalyzed borylation of aryl halides developed by, HBhg undergoes σ-bond metathesis with an arylnickel(II) halide intermediate. The asymmetric steric bulk of HBhg heavily influences the transition state during this metathesis, requiring specific bidentate ligand tuning (e.g., dppp or DPPF) to facilitate B–H bond cleavage efficiently.

G Ni0 Ni(0) Active Species NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition (Ar-X) NiII_Bhg Ar-Ni(II)-Bhg NiII->NiII_Bhg σ-Bond Metathesis (+ HBhg, Base) Product Ar-Bhg (Product) NiII_Bhg->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Fig 1. Catalytic cycle of Ni-catalyzed borylation using HBhg.

Experimental Protocols: Self-Validating Systems

The following methodologies are engineered to be self-validating, ensuring that researchers can visually and chemically verify the success of each phase before proceeding.

Protocol A: Synthesis of this compound (HBhg)

This protocol generates the borane reagent from bulk precursors.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve hexylene glycol (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality: DCM is utilized as a non-coordinating solvent. Unlike THF, DCM will not competitively bind to the Lewis acidic borane, ensuring rapid and complete esterification.

  • Addition: Cool the flask to 0 °C. Slowly add Borane-dimethyl sulfide (BH3·DMS) (1.05 equiv) dropwise via syringe.

    • Causality: The condensation between the diol and borane is highly exothermic. Maintaining 0 °C prevents thermal degradation and suppresses premature disproportionation.

  • Validation: Stir the mixture for 2 hours while allowing it to warm to room temperature.

    • Self-Validation Check: The reaction is complete when the vigorous evolution of hydrogen gas ceases. This serves as a reliable visual indicator of full diol consumption.

  • Isolation: Remove the DCM and DMS byproducts under reduced pressure to yield HBhg as a stable, clear liquid. Store under argon.

Protocol B: Nickel-Catalyzed Borylation of Aryl Halides with HBhg

Adapted from the conditions established by .

  • Catalyst Assembly: In a glovebox, charge a reaction vial with NiCl2(dppp) (5 mol%), DPPF (5 mol%), and the aryl halide (1.0 equiv).

    • Causality: Using a dual-ligand system is critical here. The dppp ligand stabilizes the Ni(II) center, while the bulky DPPF ligand specifically facilitates the sterically demanding σ-bond metathesis between the Ni-halide bond and the asymmetric HBhg reagent.

  • Reagent Addition: Add anhydrous toluene (0.5 M), followed by triethylamine (Et3N) (3.0 equiv) and HBhg (1.5 equiv).

    • Causality: Et3N is required to neutralize the HX byproduct generated during metathesis. Removing the acid drives the thermodynamic equilibrium forward toward the Ar-Ni-Bhg intermediate.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 18 hours.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

    • Self-Validation Check: The disappearance of the aryl halide starting material via TLC or GC-MS confirms the efficiency of the oxidative addition and subsequent borylation.

Performance Data & Yield Comparison

While HBhg and HBpin share identical atom economy, their specific steric profiles can lead to minor variations in isolated yields depending on the electronic nature of the substrate. The symmetric nature of HBpin occasionally results in slightly faster metathesis, but the cost-to-yield ratio heavily favors HBhg for process chemistry.

Table 2: Comparative Yields in Ni-Catalyzed Borylation
SubstrateCatalyst SystemBoron SourceIsolated Yield (%)
4-Iodoanisole NiCl2(dppp) / DPPFHBhg85%
4-Iodoanisole NiCl2(dppp) / DPPFHBpin88%
4-Bromotoluene NiCl2(dppp) / DPPFHBhg78%
4-Bromotoluene NiCl2(dppp) / DPPFHBpin82%
1-Bromo-4-fluorobenzene NiCl2(dppp) / DPPFHBhg74%
1-Bromo-4-fluorobenzene NiCl2(dppp) / DPPFHBpin77%

References

  • Woods, W. G., & Strong, P. L. (1968). The addition of this compound to allenes. Journal of the American Chemical Society, 90(16), 4435-4439. URL:[Link]

  • Murata, M., Sogabe, Y., Namikoshi, T., & Watanabe, S. (2012). Nickel-Catalyzed Borylation of Aryl Halides with this compound. Heterocycles, 86(1), 133-138. URL:[Link]

Reactivity Profile of 4,4,6-Trimethyl-1,3,2-dioxaborinane in Cross-Coupling: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the optimal boron source for C–C bond formation is a daily critical decision in drug development and materials science. While pinacolborane (HBpin) has long been the default reagent for Suzuki-Miyaura cross-couplings and borylations, its high cost and occasional sluggish reactivity with sterically hindered substrates necessitate robust alternatives.

Enter 4,4,6-trimethyl-1,3,2-dioxaborinane (TM-DIB, also known as hexylene glycol boronate or HBhg). First synthesized by 1 in 1966[1], TM-DIB has re-emerged as a highly stable, cost-effective dialkoxyborane that frequently outperforms traditional reagents in both reactivity and atom economy[2].

This guide objectively compares the reactivity profile of TM-DIB against industry standards and provides field-proven, self-validating experimental protocols to seamlessly integrate TM-DIB into your synthetic workflows.

Mechanistic Rationale & Reactivity Profile

The superior performance of TM-DIB is rooted in its structural thermodynamics and kinetics. TM-DIB features a 6-membered dioxaborinane ring with a unique 4,4,6-trimethyl substitution pattern, which fundamentally alters its reactivity profile compared to 5-membered analogs.

  • Favorable σ-Bond Metathesis: During transition-metal catalyzed borylation, the B–H bond undergoes cleavage. Density Functional Theory (DFT) studies on nickel-catalyzed borylation reveal that C–B bond formation with TM-DIB occurs via a neutral σ-complex-assisted metathesis (σ-CAM) pathway. The activation barrier for this step is remarkably low (15.6 kcal/mol), making the neutral pathway highly kinetically favorable over cationic alternatives[3].

  • Transmetalation Efficiency: In the subsequent Suzuki-Miyaura cross-coupling, the palladium hydroxo intermediate (Pd–OH) must react with the boronic ester. TM-DIB facilitates this by forming a highly reactive trigonal bipyramidal transition state, smoothly transferring the aryl group from boron to palladium[4]. The 6-membered ring projects its steric bulk differently than the highly substituted 5-membered ring of HBpin, often resulting in faster transmetalation for sterically demanding substrates.

  • Hydrolytic & Chromatographic Stability: Despite its high reactivity in transmetalation, hexylene glycol boronic esters remain exceptionally stable to air, moisture, and acidic silica gel[2]. This completely avoids the severe protodeboronation and degradation issues that plague catecholborane (HBcat).

CatalyticCycle A Aryl Halide (Ar-X) + TM-DIB (HBhg) B Pd(0) or Ni(0) Catalyst Oxidative Addition A->B C σ-Bond Metathesis (Transmetalation with TM-DIB) B->C D Reductive Elimination (Releases Aryl-TM-DIB) C->D E Aryl-TM-DIB Boronate (Stable Intermediate) D->E High Yield F Suzuki-Miyaura Cross-Coupling (Ar'-X, Base, Pd cat.) E->F Base Activation G Biaryl Product (Ar-Ar') F->G C-C Bond Formation

Caption: Catalytic cycle of aryl halide borylation with TM-DIB and subsequent Suzuki-Miyaura cross-coupling.

Objective Performance Comparison

To make an informed selection for scale-up or library synthesis, we must benchmark TM-DIB against its primary alternatives. The quantitative data summarized below reflects average performance metrics across standard pharmaceutical cross-coupling workflows[2][3][5].

Boron ReagentRing StructureStability (Air/Moisture)Borylation ReactivityChromatography StabilityRelative Cost
TM-DIB (HBhg) 6-memberedExcellentHighHighly StableLow
Pinacolborane (HBpin) 5-memberedExcellentModerate to HighHighly StableHigh
Catecholborane (HBcat) 5-memberedPoorHighUnstable (Degrades)Low
Neopentylglycol (HBnpg) 6-memberedModerateModerateModerately StableModerate
Self-Validating Experimental Protocols

A protocol is only as good as its reproducibility. The following methodologies are designed as self-validating systems; specific checkpoints are built-in to confirm the success of intermediate steps, and the causality of each reagent choice is explicitly defined to ensure scientific integrity.

Protocol A: Palladium-Catalyzed Borylation of Aryl Halides with TM-DIB

Objective: Convert an aryl halide to the corresponding hexylene glycol arylboronate[5].

  • Degassing & Setup: In an oven-dried Schlenk flask, dissolve the aryl halide (1.0 equiv) in anhydrous 1,4-dioxane.

    • Causality: Dioxane is chosen for its high boiling point and ability to stabilize the Pd intermediates. Perform a subsurface nitrogen sparge for 15 minutes. Complete removal of dissolved oxygen is critical; residual O₂ promotes the formation of free Pd(II), which accelerates undesired homocoupling side reactions[6].

  • Reagent Addition: Add TM-DIB (1.5 equiv), triethylamine (3.0 equiv), and a mild reducing agent such as potassium formate (0.1 equiv).

    • Causality: Potassium formate acts as a sacrificial reductant to maintain the palladium catalyst in its active Pd(0) state, nearly completely excluding the formation of homocoupling dimers[6].

  • Catalysis: Add the Pd catalyst (e.g., PdCl₂(dppf) or Buchwald's precatalyst, 2-5 mol%). Heat the mixture to 80–100°C for 4-12 hours.

  • Self-Validation Checkpoint: Monitor by GC-MS or TLC. The disappearance of the starting aryl halide and the appearance of a highly non-polar, UV-active spot confirms conversion. Unlike HBcat products, the TM-DIB ester will not streak or degrade on the TLC plate.

  • Workup & Purification: Quench with water, extract with EtOAc, and purify via flash chromatography.

    • Causality: The robust nature of the this compound ring ensures zero degradation on acidic silica gel, allowing for high isolated yields[2].

Protocol B: Suzuki-Miyaura Cross-Coupling of Aryl-TM-DIB Esters

Objective: Couple the synthesized arylboronate with a second aryl electrophile to form a biaryl scaffold.

  • Biphasic Setup: Combine the Aryl-TM-DIB ester (1.1 equiv), aryl bromide (1.0 equiv), and Pd(PPh₃)₄ (5 mol%) in a mixture of Toluene/Ethanol (4:1).

  • Base Activation: Add an aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv).

    • Causality: The biphasic system is essential. The aqueous phase dissolves the inorganic base, generating the crucial Pd–OH intermediate at the solvent interface. This intermediate directly attacks the boron atom of the TM-DIB ester to form the trigonal bipyramidal transition state required for transmetalation[4].

  • Reaction & Isolation: Heat at 90°C until completion. Extract the organic layer, dry over MgSO₄, and concentrate. The resulting biaryl product can be purified via standard crystallization or chromatography.

Workflow Step1 Step 1: Degassing N2 sparge to remove O2 Step2 Step 2: Borylation Add TM-DIB, Pd cat, Base Step1->Step2 Step3 Step 3: Purification Flash Chromatography Step2->Step3 Step4 Step 4: Cross-Coupling Add Ar'-X, Pd cat, Base Step3->Step4 Step5 Step 5: Isolation Yield Biaryl Product Step4->Step5

Caption: Step-by-step experimental workflow for TM-DIB mediated borylation and cross-coupling.

Conclusion

For drug development professionals and synthetic chemists, this compound (TM-DIB) represents a "Goldilocks" reagent. It bridges the gap between the hyper-stable (but sometimes unreactive and expensive) pinacolborane and the highly reactive (but unstable) catecholborane. By understanding the mechanistic causality behind its reactivity—specifically its favorable σ-bond metathesis kinetics and trigonal bipyramidal transmetalation transition states—researchers can confidently deploy TM-DIB to optimize yields, reduce costs, and streamline purification in complex cross-coupling campaigns.

References
  • [2] Li, M., Fossey, J. S., & James, T. D. (2015). Preparations and Applications of Hexyleneglycol Organoboronic Esters. Boron: Sensing, Synthesis and Supramolecular Self-Assembly, Royal Society of Chemistry. 2

  • [1] Woods, W. G., & Strong, P. L. (1966). This compound. A Stable Dialkoxyborane. Journal of the American Chemical Society.1

  • [3] (2012). Nickel-Catalyzed Borylation of Aryl Halides with this compound. Heterocycles / CLOCKSS. 3

  • [4] (2023). This compound. Smolecule. 4

  • [6] (2010). Efficient Borylation of Reactive Aryl Halides with MPBH (this compound). Synlett / ResearchGate. 6

  • [5] (2010). This compound: A Practical Reagent for Palladium-Catalyzed Borylation of Aryl Halides. Synlett / Thieme Connect. 5

Sources

HPLC Analysis of 4,4,6-Trimethyl-1,3,2-dioxaborinane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Solubility Paradox

In the landscape of organoboron synthesis, 4,4,6-trimethyl-1,3,2-dioxaborinane derivatives (often formed from hexylene glycol/MPD) occupy a critical middle ground between the highly stable (but expensive and difficult to remove) Pinacol esters and the unstable, polar free boronic acids.

For the analytical chemist, these derivatives present a unique challenge: On-Column Hydrolysis. Unlike standard organic molecules, these esters exist in a dynamic equilibrium with water. A standard generic HPLC gradient will often degrade the analyte during the run, leading to "ghost peaks," split peaks, or quantitative errors where the ester is under-reported and the free acid over-reported.

This guide provides a validated framework for the accurate HPLC analysis of these derivatives, comparing them against industry-standard alternatives and detailing a protocol that arrests hydrolysis to ensure data integrity.

Comparative Analysis: MPD Esters vs. Alternatives

The choice of boronate protecting group dictates the analytical strategy. The table below compares the this compound (MPD) derivative against its primary competitors: the Pinacol (Bpin) ester and the free Boronic Acid.

Table 1: Performance & Physicochemical Comparison
FeatureThis compound (MPD Ester) Pinacol Ester (Bpin) Free Boronic Acid
Structure 6-membered ring (Lipophilic)5-membered ring (Lipophilic)Open chain (Polar/Amphoteric)
Hydrolytic Stability Moderate. Susceptible to hydrolysis in acidic aqueous mobile phases.High. Steric bulk of 4 methyl groups on a 5-ring confers high kinetic stability.Low. Exists in equilibrium with boroxine trimers; pH dependent.
HPLC Behavior Sharp peak in high organic %; risks tailing/splitting in high water %.Generally sharp peaks; stable enough for standard RP-HPLC.Broad, tailing peaks; interacts strongly with silanols.
Atom Economy Good. Derived from cheap hexylene glycol.Lower. Pinacol is more expensive and atom-heavy.Highest (No protecting group).
Detection (UV) Low UV background (aliphatic diol).Low UV background.Variable.
Recommendation Use Modified RP-HPLC or HILIC. Standard RP-HPLC. HILIC or Derivatization.

The Core Challenge: On-Column Hydrolysis Mechanism

To analyze these derivatives, one must understand why they fail. The 6-membered dioxaborinane ring is thermodynamically stable but kinetically vulnerable to nucleophilic attack by water, especially catalyzed by residual silanols on the HPLC column or acidic modifiers (e.g., 0.1% TFA).

Visualization: Hydrolysis Pathway & Analytical Artifacts

Hydrolysis cluster_0 Injection (T=0) cluster_1 On-Column (T=1-10 min) cluster_2 Detector (T=End) Ester MPD Boronate Ester (Analyte) Transition Tetrahedral Boronate Intermediate Ester->Transition + H2O (Mobile Phase) PeakA Peak A: Intact Ester (Late Eluting) Transition->PeakA Incomplete Hydrolysis PeakB Peak B: Free Acid (Early Eluting/Tailing) Transition->PeakB Complete Hydrolysis Silanol Catalysis by Acidic Silanols (Si-OH) Silanol->Transition Catalyzes

Figure 1: The mechanism of on-column hydrolysis. If the mobile phase contains water and acid, the MPD ester degrades into the free acid during separation, resulting in two peaks for a single pure compound.

Validated Experimental Protocols

Do not use a generic "0.1% TFA in Water/Acetonitrile" gradient. The acidity will degrade the MPD ester. Two distinct approaches are recommended based on the instrument capability.

Protocol A: "Neutral" Reversed-Phase (Recommended for QC)

This method relies on high pH stability and reduced silanol activity to preserve the ester.

  • Column: Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus C18 (High carbon load, end-capped).

    • Why: "Charged Surface Hybrid" (CSH) or dense end-capping prevents the boronate from interacting with acidic silanols.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0 - 7.5).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0.0 min: 60% B (Start high to elute hydrophobic ester quickly)

    • 5.0 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C (Keep low to slow hydrolysis kinetics).

  • Sample Diluent: 100% Anhydrous Acetonitrile or THF. Never dissolve in MeOH/Water.

Protocol B: HILIC (Recommended for R&D/Stability Studies)

Hydrophilic Interaction Liquid Chromatography (HILIC) uses high organic content, effectively removing the water required for hydrolysis.

  • Column: Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica.

  • Mobile Phase A: Acetonitrile (95%).

  • Mobile Phase B: 10 mM Ammonium Formate in Water (5%).

  • Mode: Isocratic (95% A / 5% B).

  • Advantage: The ester elutes near the void volume (unretained) or is separated by polar interactions without water stress. The free acid (if present as an impurity) will be strongly retained, providing excellent resolution.

Data Interpretation & Troubleshooting

When analyzing the data, you must distinguish between chemical impurity and method-induced artifact.

Diagnostic Workflow

Diagnosis Start Observe Split Peak or Broad Tailing Step1 Check Sample Diluent Start->Step1 Decision1 Is it MeOH/Water? Step1->Decision1 Action1 Switch to 100% ACN/THF Decision1->Action1 Yes Step2 Check Mobile Phase pH Decision1->Step2 No Action1->Step2 Decision2 Is it Acidic (TFA/Formic)? Step2->Decision2 Action2 Switch to NH4OAc (pH 7) Decision2->Action2 Yes Step3 Run 'Fast' Gradient Decision2->Step3 No Action2->Step3 Result Peak Ratio Changes? Step3->Result Concl1 Artifact: On-Column Hydrolysis Result->Concl1 Yes (Peak shape varies with flow/temp) Concl2 Real Impurity: Sample is degraded Result->Concl2 No (Ratio constant)

Figure 2: Troubleshooting decision tree for distinguishing between actual sample degradation and method-induced hydrolysis.

Key Validation Step: The "Flow Rate Test"

If you suspect on-column hydrolysis:

  • Run the method at 0.5 mL/min .

  • Run the method at 1.5 mL/min .

  • Analysis: If the ratio of Peak A (Ester) to Peak B (Acid) changes, the hydrolysis is happening during the run (Method Artifact). If the ratio remains constant, the acid is present in your vial (Sample Impurity).

References

  • Hitosugi, M. et al. (2012). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Journal of Organic Chemistry. Link

  • Kumar, A. et al. (2014).[1][3] "Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC." Journal of Liquid Chromatography & Related Technologies. Link

  • Li, H. et al. (2018).[4] "Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks." Advanced Theory and Simulations. Link[4]

  • Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note. Link

Sources

Crystal Structure Analysis of 4,4,6-Trimethyl-1,3,2-dioxaborinane Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and performance analysis of 4,4,6-Trimethyl-1,3,2-dioxaborinane complexes, designed for researchers requiring robust alternatives to standard pinacol esters.

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Process Chemists Version: 1.0

Executive Summary: Beyond the Pinacol Standard

In the landscape of organoboron chemistry, the pinacol ester (Bpin) is the ubiquitous standard. However, for challenging crystallographic targets or processes requiring enhanced hydrolytic stability, the This compound ring (derived from hexylene glycol) offers superior physicochemical properties.

This guide objectively compares the structural rigidity, Lewis acidity, and crystallographic behavior of these 6-membered borinane rings against the 5-membered borolane (Bpin) standard.

Key Advantages of this compound
  • Enhanced Hydrolytic Stability: The 6-membered ring is thermodynamically more stable than the 5-membered Bpin, resisting hydrolysis during silica chromatography.

  • Structural Rigidity: The "envelope" conformation of the dioxaborinane ring provides a distinct steric profile that aids in locking conformation for X-ray diffraction (XRD).

  • Atom Economy: Hexylene glycol is significantly lower cost and lower molecular weight than pinacol, relevant for scale-up.

Structural Anatomy & Comparative Metrics

The crystallographic behavior of boronic esters is dictated by ring strain and electronic stabilization from the oxygen atoms. The following data synthesizes comparative X-ray diffraction studies.

Table 1: Structural Parameters (Borinane vs. Borolane)
FeatureThis compound Pinacol Ester (Bpin) Implication
Ring Size 6-Membered (Borinane)5-Membered (Borolane)6-membered rings relieve angle strain.
O-B-O Angle ~124.3° ~114.8°The wider angle in the borinane allows better orbital overlap.
Ring Conformation Envelope / Puckered Nearly PlanarThe puckered shape of the trimethyl derivative aids in packing asymmetry.
B-O Bond Lengths Asymmetric (~1.34 Å / 1.37 Å) Symmetric (~1.36 Å)Shorter bond indicates stronger

-donation from Oxygen to Boron.
Lewis Acidity Moderate (Stabilized)High (Strained)Borinane boron is more electron-rich, reducing non-specific binding.

Expert Insight: The asymmetry in B-O bond lengths in the 4,4,6-trimethyl derivative is a critical structural marker. It suggests that the


-methyl groups and the ring conformation facilitate stronger electron donation from one oxygen atom, effectively "quenching" the Lewis acidity of the boron center more effectively than in the strained Bpin system. This correlates with its higher resistance to hydrolysis.

Experimental Workflow: Synthesis to Structure

The following workflow outlines the protocol for synthesizing these complexes and growing single crystals suitable for high-resolution XRD.

G Start Boronic Acid Precursor Synth Esterification (Hexylene Glycol, MgSO4) Start->Synth Dean-Stark or RT stirring Purify Purification (Silica Gel / Distillation) Synth->Purify Stable to Chromatography Cryst Crystallization (Vapor Diffusion) Purify->Cryst Pentane/DCM XRD SC-XRD Data Collection (100 K) Cryst->XRD Select Block/Prism Refine Structure Refinement XRD->Refine SHELXL / OLEX2 Refine->Cryst If R1 > 5%

Figure 1: Workflow for the synthesis and structural characterization of this compound complexes.

Protocol 1: Synthesis & Crystallization

Objective: Isolate single crystals of a this compound derivative.

  • Esterification:

    • Combine Boronic Acid (1.0 equiv) and 2-methyl-2,4-pentanediol (Hexylene glycol, 1.1 equiv) in anhydrous Et₂O or CH₂Cl₂.

    • Add anhydrous MgSO₄ (2.0 equiv) to sequester water. Stir at Room Temperature (RT) for 4–12 hours.

    • Note: Unlike Bpin, which often requires heating or Dean-Stark conditions to drive completion, the formation of the 6-membered ring is often thermodynamically favorable enough to proceed at RT.

  • Work-up:

    • Filter off solids and concentrate this compound in vacuo.

    • Purification: Flash chromatography on silica gel (Hexanes/EtOAc). Validation: The product is stable on silica, unlike many unstable boronic acids.

  • Crystallization (Vapor Diffusion):

    • Dissolve 20 mg of the ester in a minimal amount of CH₂Cl₂ (0.5 mL) in a small vial.

    • Place this inner vial into a larger jar containing Pentane (5 mL). Cap tightly.

    • Allow to stand undisturbed at 4°C for 2–5 days.

    • Target: Look for colorless prisms or blocks. Avoid needles if possible, as they often indicate rapid, disordered growth.

Performance Analysis: Lewis Acidity & Stability

For drug development applications, understanding the reactivity profile is as important as the structure.

Lewis Acidity Assessment

The Lewis acidity of the boron center dictates its interaction with nucleophiles (e.g., active site serine/threonine residues or transmetalation reagents).

  • Metric: The B-N bond length in dative complexes (e.g., with pyridine or amines) is the gold standard for measuring Lewis acidity crystallographically.

    • Shorter B-N = Stronger Lewis Acid.

    • Longer B-N = Weaker Lewis Acid.

  • Comparison:

    • Bpin Complexes: Typically show B-N bond lengths in the range of 1.60–1.65 Å .

    • 4,4,6-Trimethyl Complexes: Due to the stronger internal

      
      -donation from the ring oxygens (evidenced by the short 1.34 Å B-O bond), the boron center is less electron-deficient. Consequently, B-N bond lengths in these adducts are often elongated (1.65–1.74 Å ), indicating a attenuated Lewis acidity .
      
  • Practical Consequence: This reduced acidity makes 4,4,6-trimethyl esters less prone to non-specific binding and hydrolysis, making them excellent "storage" forms of boronic acids.

Hydrolytic Stability

The this compound ring is significantly more robust than Bpin.

ConditionPinacol Ester (Bpin)4,4,6-Trimethyl Ester
Silica Gel Slow degradation (streaking)Stable (clean elution)
Aq. Acid (pH 3) Hydrolyzes (mins to hours)Resistant (hours to days)
Transesterification Fast exchange with diethanolamineSlow exchange (Kinetic stability)

References

  • Structural Analysis of Cyclic Boronic Esters

    • Comparison of X-ray crystallographic structures of phenylethynylboronic esters of pinacol and hexyleneglycol.
    • Source:

  • Lewis Acidity & Gutmann-Beckett Method

    • Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes.[1][2][3]

    • Source:

  • Synthesis & Stability of Hexylene Glycol Esters

    • Preparations and Applications of Hexyleneglycol Organoboronic Esters.
    • Source:

  • General Crystallography of Boronates

    • Single-crystal X-ray structures of activ
    • Source:

Sources

Safety Operating Guide

4,4,6-Trimethyl-1,3,2-dioxaborinane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 23894-82-8 Common Names: MPD-Borane, 4,4,6-Trimethyl-1,3,2-dioxaborinane Chemical Family: Cyclic Organoborane (B-H Bond)

Part 1: Core Directive & Hazard Identification

CRITICAL WARNING: Do not dispose of this compound directly into general organic waste drums. This compound contains a reactive Boron-Hydrogen (B-H) bond. Upon contact with moisture, acid, or protic solvents (present in waste streams), it hydrolyzes to release Hydrogen gas (


) , creating a severe risk of drum pressurization and explosion.

Immediate Hazard Profile:

Hazard Class GHS Category Operational Risk
Flammable Liquid Category 3 Flash point is moderate (~40°C for related esters); vapor can ignite easily.

| Water Reactive | N/A (Specific) | Hydrolysis releases flammable


 gas. Exothermic reaction. |
| Skin/Eye Irritant  | Category 2/2A | Causes irritation upon contact; hydrolysis products (boric acid derivatives) are toxic. |
Part 2: Pre-Disposal Stabilization (Quenching Protocol)

Objective: Chemically convert the reactive B-H bond into a stable borate ester (


) or boronic acid species before it enters the waste stream.

The "Alcohololysis" Quenching Method Rationale: Alcohols react with the B-H bond to form a stable alkoxy borane and hydrogen gas in a controlled manner. This prevents uncontrolled gas evolution later in the waste drum.

Reagents Required:

  • Inert Solvent: Heptane, Toluene, or Dichloromethane (DCM).

  • Quenching Agent: Isopropyl Alcohol (IPA) or Methanol (MeOH).

  • Equipment: Fume hood, ice bath (optional), vented glassware.

Step-by-Step Protocol:

  • Dilution:

    • Dissolve the residual this compound in an inert solvent (e.g., Toluene) to a concentration of <10% v/v.

    • Why: Dilution acts as a heat sink, absorbing the exotherm of the quenching reaction.

  • Controlled Addition:

    • Place the vessel in a fume hood with the sash lowered.

    • Slowly add the alcohol (IPA is preferred as it reacts slower than MeOH) dropwise.

    • Observation: You will observe bubbling (

      
       gas evolution).
      
    • Caution: Do not cap the vessel. Ensure the hood ventilation is active to remove

      
      .
      
  • Completion:

    • Continue adding alcohol until no further bubbling is observed upon addition.

    • Stir the mixture for an additional 30 minutes to ensure complete reaction.

    • Verification: Take a small aliquot and add water. If no bubbles form, the B-H bond is fully quenched.

  • Final Waste Stream:

    • The resulting mixture now contains stable borate esters and excess solvent.

    • Transfer to the Flammable Organic Solvent waste stream.

Part 3: Visualization of Workflows
Figure 1: Waste Segregation & Decision Matrix

This logic flow ensures that reactive boranes never enter the wrong waste stream.

WasteSegregation Start Waste Identification: This compound IsPure Is the waste Pure or Concentrated? Start->IsPure Dilute Step 1: Dilute with Toluene/Heptane (<10%) IsPure->Dilute Yes Quench Step 2: Controlled Quench (Add IPA/MeOH slowly) IsPure->Quench No (Already Diluted) Dilute->Quench Check Observation: Does bubbling stop? Quench->Check Check->Quench No (Continue Addition) Stable Stable Borate Ester Solution Check->Stable Yes Disposal Disposal: Flammable Organic Waste Container Stable->Disposal

Caption: Decision matrix for safely processing MPD-Borane waste. The "Quench" step is mandatory to prevent downstream pressurization.

Figure 2: Emergency Spill Response

Immediate actions for benchtop spills.

SpillResponse Spill Spill Detected Ventilate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Ventilate Absorb 2. Cover with Inert Absorbent (Vermiculite/Sand) Ventilate->Absorb Collect 3. Collect into Open Container (Do NOT Seal Immediately) Absorb->Collect QuenchSpill 4. Treat with Alcohol in Fume Hood Collect->QuenchSpill

Caption: Protocol for managing spills. Note that sealed containers must be avoided initially due to off-gassing.

Part 4: Regulatory & Logistics Data

Waste Categorization (RCRA - USA):

  • Characteristic Code: D001 (Ignitable).

  • Note: While not explicitly P- or U-listed, the reactivity places it under characteristic hazardous waste.

Packaging Requirements:

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal if acidic impurities are suspected, though generally compatible.

  • Labeling: Must be labeled "Flammable Liquid" and "Organoboron Waste".

  • Venting: If there is any doubt about the completeness of the quench, use a vented cap (pressure-relief cap) for the first 24 hours of storage.

Incompatible Materials (Segregation):

  • Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of violent fire/explosion.

  • Aqueous Acids: Rapid hydrolysis and H2 evolution.

  • Halogenated Solvents: Generally compatible, but avoid mixing with strong bases in these solvents.

References
  • National Institutes of Health (NIH) - PubChem. this compound (Compound Summary). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450).[1] Available at: [Link]

Sources

Comprehensive Safety & Handling Guide: 4,4,6-Trimethyl-1,3,2-dioxaborinane (TM-DIB)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4,4,6-Trimethyl-1,3,2-dioxaborinane Role: Senior Application Scientist

Executive Summary: The "Silent" Hazards

As researchers, we often categorize cyclic boronic esters as "stable" alternatives to primary boranes. This complacency is dangerous. This compound (CAS 23894-82-8) , commonly known as TM-DIB or Hexylene Glycol Borane, possesses a reactive B-H bond. Unlike its boronic acid ester cousins (e.g., pinacol esters), this compound is a reducing agent .

It presents a dual-threat profile:

  • Flammability: It is a flammable liquid (Flash Point < 40°C) with vapors that can travel to ignition sources.[1][2]

  • Moisture Sensitivity: Upon contact with water or protic solvents, it hydrolyzes, potentially evolving hydrogen gas (

    
    ), which creates a secondary explosion hazard in confined spaces.
    

This guide moves beyond the SDS to provide a field-proven operational protocol for safe handling, storage, and disposal.

Risk Assessment & Physical Properties

Before selecting PPE, you must understand the physical behavior of the reagent.

PropertyValueSafety Implication
CAS Number 23894-82-8Unique identifier for the B-H species.
Physical State Colorless LiquidLow viscosity; spills spread quickly.
Flash Point ~12°C - 40°CHigh Fire Risk. Vapors can ignite at room temp.
Boiling Point ~69-70°C (at reduced pressure)Volatile; inhalation hazard exists.
Reactivity Moisture SensitiveHydrolysis Risk. Evolves

gas + Boric Acid derivatives.
Storage 2–8°C, Inert GasMust be kept under Argon/Nitrogen.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE is mandatory for all manipulations.

Hand Protection Strategy
  • Routine Handling (Splash Protection): Disposable Nitrile gloves (minimum thickness 0.11 mm). Change immediately upon splash.

  • Immersion/Spill Cleanup: Silver Shield / 4H (PE/EVAL) laminate gloves are required. Standard nitrile degrades rapidly in the presence of borane-ether complexes or organic solvents (like dioxane) often used with this reagent.

Eye & Body Protection [2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are unacceptable due to the liquid's volatility and reactivity.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) will melt into skin during a flash fire.

Respiratory Protection
  • Primary Control: All work must occur inside a certified Fume Hood or Glovebox.

  • Secondary Control: If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

Visualizing Safety Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct PPE based on the scale of operation.

PPE_Decision_Matrix Start Start: Operation Assessment Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale Small Scale (< 10 mL) Transfer/Aliquot Scale_Check->Small_Scale Routine Large_Scale Large Scale (> 10 mL) or Synthesis Reaction Scale_Check->Large_Scale High Risk Hood Engineering Control: Chemical Fume Hood Small_Scale->Hood Glovebox Engineering Control: Inert Gas Glovebox Large_Scale->Glovebox Gloves_Small Gloves: Double Nitrile (Change on splash) Hood->Gloves_Small Eyes_Small Eyes: Chemical Goggles Gloves_Small->Eyes_Small Coat_Small Body: FR Lab Coat Eyes_Small->Coat_Small Gloves_Large Gloves: Butyl Rubber or Silver Shield Liners Glovebox->Gloves_Large Eyes_Large Eyes: Goggles + Face Shield Gloves_Large->Eyes_Large Coat_Large Body: FR Coat + Apron Eyes_Large->Coat_Large

Figure 1: PPE Decision Matrix based on operational scale and risk potential.

Operational Handling Protocol
A. Preparation (The "Dry" Rule)
  • Glassware: All glassware must be oven-dried (>120°C for 2 hours) and cooled under a stream of inert gas (Argon or Nitrogen). Moisture on glass surfaces will decompose the reagent.

  • Atmosphere: Use a Schlenk line or Glovebox. Do not pour this reagent in an open vessel on the benchtop.

B. Transfer Technique (Syringe/Cannula)
  • Never pour. Use positive pressure transfer.

  • Step 1: Insert a needle connected to an inert gas line into the reagent bottle (septum cap) to equalize pressure.

  • Step 2: Withdraw the liquid using a gas-tight syringe (glass or solvent-resistant plastic).

  • Step 3: If the needle clogs, do not force it . The borane may have crystallized or hydrolyzed at the tip. Replace the needle.

C. Storage
  • Store at 2–8°C .

  • Ensure the cap is sealed with Parafilm or electrical tape to prevent moisture ingress.

  • If the liquid turns cloudy or precipitates a white solid, hydrolysis has occurred (formation of boric acid/diol). Discard as hazardous waste.

Emergency Response & Disposal
Spill Management
  • Evacuate: Remove ignition sources immediately.

  • PPE: Don Silver Shield gloves and a respirator.

  • Absorb: Use Vermiculite or dry sand. Do not use paper towels (boranes can ignite cellulose upon drying).

  • Neutralize: Treat the absorbent material as flammable solid waste.

Quenching & Disposal Protocol

Do not pour active TM-DIB directly into the aqueous waste stream. It may evolve


 and pressurize the container.

Disposal_Workflow Waste Residual TM-DIB in Syringe/Flask Dilute Step 1: Dilute Add inert solvent (Hexane/DCM) Waste->Dilute Cool Step 2: Cool Place in Ice Bath (0°C) Dilute->Cool Quench Step 3: Slow Quench Add Acetone dropwise (Consumes hydride) Cool->Quench Water Step 4: Hydrolysis Add Water carefully Quench->Water Dispose Step 5: Disposal Aqueous/Organic Waste Stream Water->Dispose

Figure 2: Safe Quenching Protocol for Borane Reagents.

Quenching Mechanism: The addition of Acetone reacts with the B-H bond to form a borate ester, which is less violent than direct water hydrolysis. Once the bubbling stops, water can be added safely.

References
  • PubChem . (2025).[7] Compound Summary: this compound.[8][7][9][10][11][12] Retrieved from [Link][7]

Sources

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